molecular formula C₅H₁₂ClNO₂ B1141907 trans-3,4-Dihydroxypiperidine hydrochloride CAS No. 443648-97-3

trans-3,4-Dihydroxypiperidine hydrochloride

Cat. No.: B1141907
CAS No.: 443648-97-3
M. Wt: 153.61
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Description

Trans-3,4-Dihydroxypiperidine hydrochloride, also known as Trans-3,4-Dihydroxypiperidine hydrochloride, is a useful research compound. Its molecular formula is C₅H₁₂ClNO₂ and its molecular weight is 153.61. The purity is usually 95%.
BenchChem offers high-quality trans-3,4-Dihydroxypiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3,4-Dihydroxypiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-piperidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFLCBNCAMFON-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of trans-3,4-Dihydroxypiperidine Hydrochloride , designed for researchers in medicinal chemistry and drug development.

The "Sugar-Mimic" Scaffold in Glycobiology and Medicinal Chemistry

Chemical Identity & Crystallography

This compound represents a privileged scaffold in the design of glycosidase inhibitors and bioactive small molecules.[1] Its structural rigidity and defined stereochemistry allow it to function as a transition-state mimic for hydrolytic enzymes.[1][2]

Parameter Technical Specification
Chemical Name trans-3,4-Dihydroxypiperidine hydrochloride
CAS Number (HCl Salt) 443648-97-3 (Racemic)
CAS Number (Free Base) 39640-71-6
Stereochemistry trans (Relative); Racemic mixture of (3R,4R) and (3S,4S)
Molecular Formula C₅H₁₁NO₂[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 153.61 g/mol (Salt); 117.15 g/mol (Base)
SMILES (Free Base) C1NCC(O)C(O)C1 (Relative stereochemistry implied)
Solubility Highly soluble in water, methanol; sparingly soluble in ethanol.[1][2][8]
Appearance White to off-white hygroscopic crystalline solid.[1]
Stereochemical Context

The trans-3,4-dihydroxypiperidine motif is a structural isostere of isofagomine and deoxynojirimycin derivatives.[1][2]

  • (3R,4R)-Isomer: Mimics D-xylose and L-arabinose configurations.[1][2]

  • (3S,4S)-Isomer: Mimics L-xylose and D-arabinose configurations.[1][2]

  • Racemate: Used primarily as a cost-effective building block where resolution occurs at a later synthetic stage.[1]

Synthetic Pathways & Process Chemistry

The synthesis of trans-3,4-dihydroxypiperidine relies on the principle of stereoelectronic control during the functionalization of the piperidine alkene.[2] The most robust route utilizes the trans-diaxial opening of an epoxide intermediate.[1][2]

Core Synthetic Workflow

The following protocol describes the synthesis from N-protected tetrahydropyridine, ensuring high diastereoselectivity for the trans isomer.

Step 1: Precursor Selection Start with N-Boc-1,2,5,6-tetrahydropyridine (also known as N-Boc-3-piperidene).[1][2] Note: The double bond position at C3-C4 is critical.[2]

Step 2: Stereoselective Epoxidation

  • Reagent: m-Chloroperbenzoic acid (mCPBA) in Dichloromethane (DCM).[1][2]

  • Mechanism: The syn-addition of oxygen to the alkene occurs on the face opposite to the bulky N-Boc group (steric directing), yielding N-Boc-3,4-epoxypiperidine .[1][2]

Step 3: Regio- and Stereoselective Ring Opening

  • Reagent: Aqueous Perchloric acid (HClO₄) or dilute H₂SO₄ in THF.

  • Mechanism: Acid-catalyzed hydrolysis proceeds via an Sₙ2-like attack of water on the protonated epoxide.[1][2] According to the Fürst-Plattner rule , the nucleophile (H₂O) attacks the epoxide carbon to yield the diaxial product, which relaxes to the diequatorial conformation in the ground state.[2]

  • Result: Exclusive formation of the trans-3,4-diol.[1][2]

Step 4: Deprotection & Salt Formation [2]

  • Reagent: 4M HCl in Dioxane.

  • Procedure: Removal of the Boc group followed by precipitation with diethyl ether yields the hydrochloride salt.[1]

Synthesis Visualization

SynthesisPath cluster_0 Precursor cluster_1 Stereocontrol SM N-Boc-1,2,5,6- tetrahydropyridine Epoxide N-Boc-3,4- epoxypiperidine SM->Epoxide mCPBA, DCM (Syn-Epoxidation) Diol N-Boc-trans- 3,4-dihydroxypiperidine Epoxide->Diol H3O+, THF (trans-Diaxial Opening) Product trans-3,4-Dihydroxypiperidine Hydrochloride (CAS 443648-97-3) Diol->Product HCl, Dioxane (Deprotection)

Caption: Stereoselective synthesis pathway leveraging the Fürst-Plattner rule for trans-diaxial epoxide opening.[1][2]

Medicinal Chemistry Applications

The trans-3,4-dihydroxypiperidine core is not merely a passive scaffold; it is a pharmacophore in its own right.[1][2]

A. Glycosidase Inhibition

This molecule acts as an iminosugar , a class of compounds where the ring oxygen of a sugar is replaced by nitrogen.[1]

  • Mechanism: At physiological pH, the secondary amine is protonated (ammonium form).[1] This positive charge mimics the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.[1]

  • Target Specificity: The (3R,4R) isomer is a potent inhibitor of β-glucosidases and β-xylosidases , relevant in the treatment of Lysosomal Storage Disorders (e.g., Gaucher's disease) via chaperone therapy.[2]

B. Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a polar, chiral scaffold with defined vectors for substitution.[1]

  • N-Alkylation: Allows attachment of hydrophobic tails to access the "aglycone" binding pockets of enzymes.[1][2]

  • 3,4-O-Functionalization: The trans-diol can be protected as an acetonide or selectively alkylated to tune solubility and lipophilicity (LogP).[1][2]

C. Bioactive Building Block

It is a precursor for complex alkaloids and pharmaceutical agents, including:

  • Paroxetine Analogs: Though Paroxetine is 3,4-disubstituted with aryl groups, the 3,4-hydroxylated scaffold is used to synthesize polar analogs to probe serotonin transporter (SERT) selectivity.[1][2]

  • NMDA Receptor Antagonists: Hydroxypiperidines serve as headgroups for channel blockers.[1]

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.

Method Expected Signature
¹H NMR (D₂O) Ring protons at C3/C4 appear as multiplets between δ 3.5–4.0 ppm.[1][2] The coupling constant (J) between H3 and H4 is critical: ~9–11 Hz indicates trans-diaxial (ring flip dependent), while smaller couplings (~4 Hz) may indicate cis or diequatorial trans.
¹³C NMR Five distinct carbon signals.[1][2] C3 and C4 (carrying OH) typically resonate between δ 65–75 ppm.[1]
Mass Spectrometry ESI+: [M+H]⁺ = 118.09 m/z (Free base mass).[1][2]
Melting Point 180–185°C (Decomposition) for the HCl salt.[1]

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable in acidic media.[1] The free base is prone to oxidation or carbamate formation if exposed to air/CO₂ for prolonged periods.[1]

Self-Validating Purity Check

Before use in critical biological assays: Dissolve a small sample in D₂O.[1] If the ¹H NMR shows a doublet of doublets at δ 3.2–3.4 ppm integrating to <1H, it indicates the presence of unreacted epoxide or cis-isomer impurity.[1][2] A clean trans isomer should show well-resolved multiplets for the methine protons attached to the hydroxyls.[1][2]

References

  • Chemical Identification: PubChem.[1][4][8][9] trans-3,4-Dihydroxypiperidine.[1][2][7][11][] National Library of Medicine.[1] [Link]

  • Synthetic Methodology:Stereoselective Synthesis of Hydroxylated Piperidines. Journal of Organic Chemistry. (Generalized reference for epoxide opening methodology).
  • Biological Activity:Iminosugars as Glycosidase Inhibitors. Chemical Reviews. (Contextual grounding for iminosugar mechanism).

Sources

Technical Monograph: Spectroscopic Characterization of trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

trans-3,4-Dihydroxypiperidine hydrochloride is a critical chiral building block and a pharmacophore often explored in the development of glycosidase inhibitors and pharmacological chaperones. Unlike its cis-counterpart, the trans-isomer presents unique conformational challenges where the interplay between ring strain, hydrogen bonding, and the protonated nitrogen (in the HCl salt form) dictates its solution-state geometry.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) necessary for the identification and purity assessment of this compound. It moves beyond simple data listing to explain the causality of the signals, ensuring researchers can distinguish the target molecule from common impurities like the cis-isomer or regioisomers (e.g., 3,5-dihydroxypiperidine).

Structural Analysis & Stereochemistry

The definition of "trans" in a piperidine ring is contingent on the chair conformation. For 3,4-disubstituted piperidines, the substituents can exist in a diequatorial (


) or diaxial  (

) orientation.
  • Thermodynamics: In the hydrochloride salt, the protonated nitrogen and the hydroxyl groups favor the diequatorial conformation to minimize 1,3-diaxial interactions, though solvent effects (especially D

    
    O) can influence this equilibrium.
    
  • Diagnostic Feature: The scalar coupling constant (

    
    ) in 
    
    
    
    H NMR is the primary metric for confirming the trans stereochemistry.
Visualization: Structural Logic & Workflow

StructuralLogic Input Crude Sample (trans-3,4-Dihydroxypiperidine HCl) Solubility Solubility Check (D2O vs DMSO-d6) Input->Solubility NMR 1H/13C NMR (Coupling Analysis) Solubility->NMR Primary ID MS ESI-MS (m/z Confirmation) Solubility->MS Mass Check Validation Stereochemical Confirmation NMR->Validation J(3,4) ~9-10 Hz (trans-diaxial H) MS->Validation [M+H]+ = 118 IR FT-IR (Salt Validation) IR->Validation Broad NH+

Figure 1: Analytical workflow for validating the stereochemistry and salt formation of hydroxypiperidines.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)[1][2]

Solvent Selection Strategy: For the hydrochloride salt, Deuterium Oxide (D


O)  is the preferred solvent due to high solubility. However, D

O exchanges the hydroxyl and ammonium protons, making them invisible. If observation of the -OH and -NH

protons is required for tautomeric analysis, DMSO-

should be used, though solubility may be lower.

Predicted Data (400 MHz, D


O): 
Note: Chemical shifts (

) are relative to HDO (4.79 ppm) or internal TSP (0.00 ppm).
PositionProton (

H)

(ppm)
Multiplicity

(Hz)
Carbon (

C)

(ppm)
Assignment Logic
2 3.45 - 3.55dd

~48.0

-N, deshielded by Cl

salt
3 3.85 - 3.95ddd

(trans)
~68.5Carbinol (CH-OH)
4 3.65 - 3.75ddd

~71.0Carbinol (CH-OH)
5 1.80 (ax) / 2.10 (eq)mComplex~28.5

-N methylene
6 3.10 - 3.30m-~43.0

-N methylene

Senior Scientist Insight - The "Trans" Proof: The critical signal is the coupling between H-3 and H-4.

  • Trans (

    
     substituents 
    
    
    
    
    
    protons):
    
    
    will be large (8.0 – 11.0 Hz ).
  • Cis (

    
     substituents 
    
    
    
    
    
    protons):
    
    
    will be smaller (2.0 – 5.0 Hz ).
  • If you observe a coupling of ~3-4 Hz, you likely have the cis-isomer or a twisted boat conformation.

B. Mass Spectrometry (MS)[5][6][7][8]

Methodology: Electrospray Ionization (ESI) in Positive Mode.[1] The hydrochloride salt dissociates in the mobile phase; therefore, you are detecting the protonated free base


.
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    
    
    HCl
  • Free Base MW: 117.15 g/mol

  • Salt MW: 153.61 g/mol

Ionization Modem/z ObservedSpeciesInterpretation
ESI (+) 118.1

Protonated molecular ion (Base Peak)
ESI (+) 140.1

Sodium adduct (common impurity)
ESI (+) 100.1

Loss of water (characteristic of alcohols)

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), hydroxypiperidines typically undergo:

  • Loss of H

    
    O (
    
    
    
    m = -18).
  • Ring cleavage (Retro-Diels-Alder type) or loss of C

    
    H
    
    
    
    O depending on the substitution pattern.
C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance). The spectrum is dominated by hydrogen bonding networks typical of amine salts and polyols.

  • 3200 – 3500 cm

    
    :  Strong, broad O-H stretching (overlap with N-H).
    
  • 2400 – 3000 cm

    
    :  Broad, multiple bands characteristic of ammonium salts (
    
    
    
    ). This "ammonium band" is diagnostic for the HCl salt form vs. the free base.
  • 1050 – 1150 cm

    
    :  C-O stretching (secondary alcohol).
    

Experimental Protocols

Protocol 1: NMR Sample Preparation for Salt Analysis

To prevent pH-dependent shifts and ensure reproducibility.

  • Weighing: Accurately weigh 5–10 mg of trans-3,4-dihydroxypiperidine HCl.

  • Solvent Addition: Add 0.6 mL of D

    
    O (99.9% D).
    
    • Tip: If the sample is acidic (excess HCl from synthesis), shifts may vary. Add a micro-spatula tip of solid Na

      
      CO
      
      
      
      only if you need to observe the free base shifts, otherwise, record as the intrinsic salt.
  • Reference: Add 1

    
    L of TSP (trimethylsilylpropanoic acid) as an internal standard (
    
    
    
    0.00). Do not use TMS (insoluble in water).
  • Acquisition: Set relaxation delay (

    
    ) to >2.0 seconds to account for the long T1 relaxation times of methine protons in rigid ring systems.
    
Protocol 2: Purity Assessment via HPLC-ELSD/CAD

Since the molecule lacks a strong UV chromophore, UV detection (254 nm) is useless.

  • Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. Standard C18 will likely result in elution at the void volume.

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (Buffer is crucial for peak shape of amine salts).

References

  • PubChem. trans-3,4-Dihydroxypiperidine (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 4-Hydroxypiperidine (Analogous Spectroscopic Data). National Institute of Standards and Technology.[2] [Link]

Sources

A Technical Guide to the Conformational Analysis of trans-3,4-Dihydroxypiperidine Hydrochloride: Integrating Spectroscopic and Computational Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals.[1][2] The three-dimensional conformation of these molecules is intrinsically linked to their biological activity, making rigorous conformational analysis a critical step in drug design and development.[2][3] This technical guide provides an in-depth exploration of the conformational landscape of trans-3,4-Dihydroxypiperidine hydrochloride, a model system that presents key challenges including ring inversion, the influence of polar substituents, and the effects of a protonated nitrogen atom. We present an integrated strategy that synergizes high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) calculations to provide a comprehensive understanding of its preferred conformations. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for robust conformational elucidation.

Introduction

The Piperidine Scaffold in Medicinal Chemistry

The six-membered piperidine heterocycle is a highly privileged fragment in drug discovery, appearing in over twenty classes of pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved water solubility and metabolic stability, and to serve as a versatile three-dimensional scaffold for presenting pharmacophoric elements to biological targets.[2][4] The non-planar, chair-like structure of the piperidine ring allows substituents to be precisely oriented in axial or equatorial positions, profoundly influencing molecular recognition and binding affinity.

Significance of trans-3,4-Dihydroxypiperidine as a Pharmacophore

Polyhydroxylated piperidines are important as glycomimetics and have been investigated as inhibitors of glycosidases and other carbohydrate-processing enzymes.[5] The trans-3,4-dihydroxy substitution pattern introduces two chiral centers and the potential for complex intramolecular and intermolecular hydrogen bonding networks. Understanding the conformational preferences of this specific substitution pattern, particularly in its protonated (hydrochloride salt) form which is common for amine-containing drugs, is essential for designing next-generation therapeutics with enhanced selectivity and potency.

The Critical Role of Conformational Analysis in Drug Design

A molecule's conformation dictates its shape and the spatial arrangement of its functional groups. This, in turn, governs its ability to interact with a specific biological target, such as an enzyme's active site or a receptor's binding pocket.[3][6] A thorough conformational analysis allows medicinal chemists to:

  • Understand structure-activity relationships (SAR).

  • Design conformationally constrained analogs to enhance binding affinity.[6]

  • Predict and modulate pharmacokinetic properties (ADME).[2]

  • Improve the overall "drug-likeness" of a lead compound.

Key Conformational Challenges

The conformational analysis of trans-3,4-Dihydroxypiperidine hydrochloride is non-trivial due to a confluence of competing factors:

  • Ring Inversion: The piperidine ring exists in a dynamic equilibrium between two chair conformations.

  • Steric Effects: The hydroxyl groups exert steric strain that differs between axial and equatorial positions.

  • Stereoelectronic Effects: The polar C-O and N-H bonds introduce complex electronic interactions, such as gauche effects and charge-dipole interactions, that can stabilize or destabilize certain conformations.[7][8]

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups and the protonated amine creates the possibility for intramolecular hydrogen bonds that can lock the molecule into a specific conformation.[9][10]

  • Solvent Effects: The polarity of the solvent can significantly influence the conformational equilibrium by competing for hydrogen bond donors and acceptors.[9][11]

Theoretical Framework: Conformational Principles of the Piperidinium Ring

The protonated piperidine ring, or piperidinium ring, predominantly adopts a chair conformation to minimize angular and torsional strain. The equilibrium between the two possible chair forms is the central focus of this analysis.

Caption: Chair-chair equilibrium for trans-3,4-Dihydroxypiperidine hydrochloride.

For trans-3,4-disubstitution, one chair conformer will have both hydroxyl groups in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). The diequatorial conformation is generally favored to minimize 1,3-diaxial steric interactions. However, in this specific molecule, several non-covalent interactions can modulate this preference:

  • Gauche Interactions: Interactions between adjacent substituents.

  • Intramolecular Hydrogen Bonding: A hydrogen bond between the two hydroxyl groups (O-H···O) or between a hydroxyl group and the protonated amine (O-H···N+) could potentially stabilize the diaxial conformer, counteracting the steric penalty.[9]

  • Charge-Dipole Interactions: The positive charge on the nitrogen atom can interact favorably or unfavorably with the dipoles of the C-O bonds, influencing the equilibrium.[7]

Experimental Methodology for Conformational Elucidation

A multi-technique approach is essential for a complete and validated conformational picture. NMR spectroscopy provides data on the solution-state equilibrium, while X-ray crystallography gives a definitive structure in the solid state.

High-Resolution NMR Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution. The key is to extract vicinal proton-proton coupling constants (³JHH) and use them to determine dihedral angles via the Karplus equation.[12][13]

  • Sample Preparation: Dissolve ~5-10 mg of trans-3,4-Dihydroxypiperidine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical as it can influence the conformational equilibrium.[11]

  • Rationale: D₂O is chosen to mimic a physiological aqueous environment and allows for the exchange of labile O-H and N-H protons, simplifying the spectrum. Methanol-d₄ is a polar protic alternative that may reveal different hydrogen bonding patterns.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

  • Experiments:

    • 1D ¹H NMR: To observe chemical shifts and coupling constants.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity and aid in assigning signals.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is particularly useful for distinguishing between axial and equatorial substituents.

The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle (φ) between the coupled protons.[12][14]

  • Large coupling (³J ≈ 9-13 Hz): Indicates an anti-periplanar relationship (φ ≈ 180°), characteristic of an axial-axial (Hₐ-Hₐ) interaction.

  • Small coupling (³J ≈ 2-5 Hz): Indicates a synclinal or gauche relationship (φ ≈ 60°), characteristic of axial-equatorial (Hₐ-Hₑ) or equatorial-equatorial (Hₑ-Hₑ) interactions.

Caption: Dihedral relationships and expected ³JHH values.

By analyzing the coupling patterns of the protons at C3 and C4, one can deduce whether the attached hydroxyl groups are predominantly axial or equatorial. For example, a large coupling between H3 and H4 would suggest they are both axial, meaning the hydroxyl groups are both equatorial.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[15] While this may not perfectly reflect the solution-state equilibrium, it provides a crucial, high-resolution structural benchmark.

  • Crystal Growth (Self-Validating Step): The ability to grow single crystals suitable for diffraction is itself a validation of sample purity. A common method is slow evaporation.

    • Dissolve the compound to saturation in a suitable solvent system (e.g., ethanol/water).

    • Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Causality: Slow evaporation allows molecules to pack into a highly ordered, low-energy crystal lattice, which is required for diffraction.

  • Data Collection: Mount a suitable single crystal on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles are determined.[15][16]

Computational Chemistry Workflow

Computational methods, particularly DFT, are invaluable for calculating the relative energies of different conformers and rationalizing the experimental findings.[17][18]

Computational_Workflow start Hypothesize Conformers (e.g., Chair A, Chair B) geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) start->geom_opt Initial Structures freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc Optimized Geometries energy_calc Single-Point Energy (Higher Level Theory, e.g., M06-2X/def2-QZVPP) freq_calc->energy_calc Verified Minima solvent_model Incorporate Solvent Effects (PCM/SMD Model) energy_calc->solvent_model analysis Analyze ΔG (Determine Relative Population) solvent_model->analysis

Caption: A typical DFT workflow for conformational analysis.

Protocol: Geometry Optimization and Energy Calculation using DFT
  • Model Building: Construct 3D models of the plausible conformers (e.g., diequatorial chair, diaxial chair, and twist-boat forms).

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

    • Method: A common and reliable DFT functional is B3LYP.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) is a good starting point for optimization.

    • Rationale: This step finds the lowest energy structure for each conformational isomer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure.

    • Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. A single imaginary frequency indicates a transition state.

  • Single-Point Energy Calculation: To obtain more accurate relative energies, perform a single-point energy calculation using a more advanced functional and a larger basis set (e.g., M06-2X/def2-QZVPP).[11]

  • Solvent Modeling: Since experiments are run in solution, it is crucial to account for solvent effects.

    • Method: Use an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model, specifying the solvent used in the NMR experiment (e.g., water).[11]

    • Causality: The solvent's dielectric constant can stabilize more polar conformers.

Integrated Analysis of trans-3,4-Dihydroxypiperidine Hydrochloride

By combining the data from all three techniques, a cohesive picture emerges.

Synthesizing the Data

The analysis will likely reveal that trans-3,4-Dihydroxypiperidine hydrochloride exists primarily in a chair conformation. The key question is the ratio between the diequatorial and diaxial forms.

Parameter Diequatorial Conformer (Chair A) Diaxial Conformer (Chair B) Technique
³J(H3, H4) ~10.5 Hz (Axial-Axial)~3.0 Hz (Equatorial-Equatorial)¹H NMR
³J(H2a, H3) ~3.5 Hz (Equatorial-Axial)~11.0 Hz (Axial-Axial)¹H NMR
Relative Energy (ΔG) 0.0 kcal/mol (Reference)+2.5 kcal/mol (Calculated in Water)DFT (PCM)
Key NOEs H3-H5 (axial-axial)H3-OH(4), H4-OH(3)NOESY
Solid-State Form Typically the lowest energy conformer-X-ray

Note: The values presented are hypothetical but representative for illustrative purposes.

The Dominant Chair Conformation
  • NMR Evidence: An observed ³J(H3, H4) coupling constant of ~10 Hz in D₂O would strongly indicate that the diequatorial conformer is overwhelmingly dominant in solution. The molecule rapidly inverts, but the observed coupling constant is a population-weighted average. A large value means the equilibrium heavily favors the conformer with the large coupling.

  • Computational Evidence: DFT calculations including a solvent model would likely predict the diequatorial conformer to be lower in energy (more stable) by several kcal/mol, corroborating the NMR data.[11]

  • X-ray Evidence: A crystal structure would likely show the molecule adopting the diequatorial conformation in the solid state, as this minimizes steric clashes and allows for efficient crystal packing.

The Role of Intramolecular Hydrogen Bonding

While an O-H···O hydrogen bond could stabilize the diaxial conformer, this is often not strong enough to overcome the significant steric penalty of placing two hydroxyl groups in axial positions.[9][19] Furthermore, in a polar protic solvent like water, intermolecular hydrogen bonds between the solute and solvent are highly favorable and will compete with, and likely dominate over, any potential intramolecular hydrogen bonds.

Conclusion and Future Directions

The integrated analytical strategy detailed in this guide demonstrates that the conformational landscape of trans-3,4-Dihydroxypiperidine hydrochloride is dominated by the chair conformation where both hydroxyl substituents occupy equatorial positions. This preference is driven primarily by the avoidance of steric 1,3-diaxial interactions. While stereoelectronic effects and potential intramolecular hydrogen bonding play a role, their influence is secondary to sterics in this system, especially in polar solvents.

This robust understanding of the molecule's preferred 3D structure is fundamental for any drug discovery program. It provides the structural foundation for pharmacophore modeling, virtual screening, and the rational design of new, more potent analogs. Future work could involve variable-temperature NMR studies to quantify the energetic barrier to ring inversion or the analysis of N-acylated derivatives to study the impact of amide rotamers on the ring's conformational preferences.[20]

References

  • Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. PubMed.
  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
  • Bacon, J. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales.
  • Conformational analysis of 2-substituted piperazines. PubMed.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Chen, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Journal of Molecular Structure: THEOCHEM.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Karplus equation. Wikipedia.
  • Introduction to “Intramolecular Hydrogen Bonding 2018”. PMC - NIH.
  • Jensen, H. H., et al. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Semantic Scholar. Available at: [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research - ACS Publications.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.
  • Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. PubMed.
  • (2025). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. Available at: [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journals.
  • Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry.
  • (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Available at: [Link]

  • (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Caron, G., et al. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Available at: [Link]

  • A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry - ACS Publications.
  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. NIH. Available at: [Link]

  • anthracycline - Karplus Equations. University of Sheffield. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (2022). dihedral angles, J-values, & the Karplus equation. YouTube. Available at: [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Assessment of Density Functional Theory for Describing the Correlation Effects on the Ground and Excited State Potential Energy Surfaces of a Retinal Chromophore Model. ACS Publications. Available at: [Link]

  • Hydrogen-bond patterns and the structures of 1,4-cyclohexanediol: 2:1 cis:trans-1,4 ... PubMed.
  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. PubMed.

Sources

Biological Activity of trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and pharmacological applications of trans-3,4-Dihydroxypiperidine hydrochloride.

Technical Guide & Whitepaper

Executive Summary

trans-3,4-Dihydroxypiperidine hydrochloride (CAS: 443648-97-3) is a low-molecular-weight iminosugar and a privileged pharmacophoric scaffold in medicinal chemistry. Structurally, it functions as a glycomimetic , specifically mimicking the C3 and C4 hydroxyl topology of pyranose monosaccharides (such as D-glucose and D-galactose) while replacing the endocyclic oxygen with a nitrogen atom.

While the unsubstituted salt exhibits moderate intrinsic inhibitory activity against specific glycosidases (IC50 values typically in the high micromolar to millimolar range), its primary value lies in its role as a core scaffold for Pharmacological Chaperones (PCs) . Derivatization of the ring nitrogen (N-alkylation) dramatically enhances potency and selectivity, creating therapeutic candidates for Lysosomal Storage Disorders (LSDs) such as Gaucher and Fabry diseases. This guide details its mechanism of action, therapeutic applications, and validated experimental protocols for assessing its biological activity.

Chemical Identity & Structural Pharmacology

Structural Mimicry

The biological activity of trans-3,4-dihydroxypiperidine stems from its ability to mimic the transition state of glycosidic bond hydrolysis.

  • Iminosugar Core: The secondary amine (NH2+ at physiological pH) mimics the charge distribution of the oxocarbenium ion transition state generated during glycosidase catalysis.

  • Stereochemistry: The trans-diol configuration corresponds to the relative stereochemistry of the C3 and C4 hydroxyl groups in D-glucose (diequatorial in

    
     chair) or D-galactose, depending on the absolute configuration ((3R,4R) vs. (3S,4S)).
    
FeatureDescriptionPharmacological Consequence
Core Scaffold Piperidine ring with secondary amineElectrostatic interaction with enzyme catalytic carboxylates (Asp/Glu).
C3/C4 trans-Diol Hydroxyl groups on opposite facesH-bonding network mimicry of Glucose/Galactose/Glucuronic acid.
C5/C6 Deletion "Truncated" sugar mimicReduced steric bulk allows binding to diverse glycosidase active sites; amenable to C-alkylation.
Enantiomeric Specificity
  • (3R,4R)-isomer: Typically mimics D-sugars (e.g., D-glucuronide). Known to inhibit

    
    -D-glucuronidase.[1][2]
    
  • (3S,4S)-isomer: Often investigated for L-sugar mimicry or specific interactions with alpha-L-fucosidase.

Mechanism of Action

Primary Mechanism: Competitive Glycosidase Inhibition

The compound acts as a reversible, competitive inhibitor of glycoside hydrolases. The protonated nitrogen forms a salt bridge with the catalytically active nucleophile (usually a glutamate or aspartate residue) in the enzyme active site, blocking substrate entry.

Target Enzymes:

  • 
    -Glucosidase (GCase):  Moderate inhibition; activity is significantly enhanced by N-alkyl hydrophobic tails.
    
  • 
    -Glucuronidase:  The (3R,4R) isomer is a known inhibitor.[2]
    
  • 
    -Galactosidase A:  Target for Fabry disease chaperones (often requires specific derivatization).
    
Therapeutic Mechanism: Pharmacological Chaperoning

In Lysosomal Storage Disorders (LSDs), mutations often cause enzymes to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation by the Proteasome.

  • Stabilization: At sub-inhibitory concentrations, trans-3,4-dihydroxypiperidine derivatives bind to the mutant enzyme in the ER.

  • Trafficking Rescue: This binding stabilizes the proper folding conformation, allowing the enzyme to pass quality control and traffic to the lysosome.[3]

  • Displacement: Once in the acidic lysosome, the high concentration of natural substrate displaces the inhibitor, restoring enzymatic function.

Pathway Visualization

The following diagram illustrates the dual mechanism: competitive inhibition at high concentrations vs. chaperone activity at low concentrations.

MechanismOfAction cluster_inhibition High Concentration (Inhibition) Compound trans-3,4-Dihydroxypiperidine (or N-alkyl derivative) MutantEnzyme Misfolded Mutant Enzyme (in ER) Compound->MutantEnzyme Binds Active Site ActiveEnzyme Wild Type Enzyme Compound->ActiveEnzyme Competitive Binding Complex Stabilized Enzyme-Chaperone Complex MutantEnzyme->Complex Thermodynamic Stabilization Proteasome Proteasomal Degradation MutantEnzyme->Proteasome Unstable (No Chaperone) Lysosome Lysosome (Acidic pH) Complex->Lysosome Trafficking (Golgi Transit) Activity Restored Hydrolytic Activity Lysosome->Activity Substrate Displaces Chaperone Blocked Inhibited Enzyme ActiveEnzyme->Blocked Substrate Access Blocked

Figure 1: Mechanism of Action – Pharmacological Chaperoning vs. Competitive Inhibition.

Therapeutic Applications & Data Summary

The unsubstituted HCl salt is primarily a research tool and intermediate . Its clinical relevance is realized through its derivatives.[3]

Lysosomal Storage Diseases (LSDs)[4][5]
  • Gaucher Disease: N-alkylated derivatives (e.g., N-nonyl-3,4-dihydroxypiperidine) show IC50 values in the low micromolar range against

    
    -glucosidase.
    
  • Fabry Disease: Derivatives mimicking galactose (via stereochemical adjustment or substitution) act as chaperones for

    
    -Gal A.
    
Comparative Inhibitory Data (Representative)

Note: Values are illustrative of the scaffold's potential when derivatized vs. the core salt.

CompoundTarget EnzymeIC50 / KiActivity Type
trans-3,4-Dihydroxypiperidine HCl

-Glucuronidase (E. coli)
~100 - 500 µMModerate Inhibitor
trans-3,4-Dihydroxypiperidine HCl

-Glucosidase (Almond)
> 1 mMWeak Inhibitor
N-Nonyl-3,4-dihydroxypiperidine GCase (Human)~1 - 10 µMPotent Chaperone
N-Butyl-deoxynojirimycin (NB-DNJ) GCase (Human)~20 µMReference Standard

Experimental Protocols

To validate the biological activity of trans-3,4-dihydroxypiperidine HCl, the following protocols are standard.

In Vitro Glycosidase Inhibition Assay (Standard)

This assay determines the IC50 of the compound against a specific glycosidase (e.g.,


-glucosidase) using a colorimetric substrate.

Reagents:

  • Buffer: 0.1 M Phosphate Citrate buffer, pH 5.0 (lysosomal mimic) or pH 7.0 (neutral).

  • Enzyme:

    
    -Glucosidase (e.g., from Almond or recombinant human GCase).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Stop Solution: 0.4 M Glycine-NaOH, pH 10.4.

Protocol:

  • Preparation: Dissolve trans-3,4-dihydroxypiperidine HCl in water to prepare serial dilutions (e.g., 0.1 µM to 10 mM).

  • Incubation: In a 96-well plate, mix 10 µL of inhibitor solution with 80 µL of Enzyme solution (0.5 units/mL). Incubate at 37°C for 10 minutes.

  • Reaction: Add 10 µL of pNPG substrate (5 mM).

  • Kinetics: Incubate at 37°C for 20–30 minutes. The enzyme cleaves pNPG to release p-nitrophenol (yellow).

  • Termination: Add 100 µL of Stop Solution to quench the reaction and maximize the chromophore absorbance.

  • Measurement: Read Absorbance at 405 nm (

    
    ).
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Cellular Chaperone Assay (Fibroblasts)

Used to assess the ability of the compound to rescue mutant enzyme activity in patient-derived cells.[3]

Workflow Visualization:

AssayWorkflow Step1 Seed Patient Fibroblasts (e.g., N370S Gaucher cells) Step2 Treat with Compound (3-5 days, various concentrations) Step1->Step2 Step3 Lyse Cells (Citrate/Phosphate Buffer + Triton X-100) Step2->Step3 Step4 Enzymatic Activity Assay (4-MU-glucopyranoside substrate) Step3->Step4 Step5 Normalize to Total Protein (BCA Assay) Step3->Step5 Step6 Calculate Fold-Increase vs Untreated Control Step4->Step6 Step5->Step6

Figure 2: Cellular Chaperone Assay Workflow.

References

  • Structural Basis of Glycosidase Inhibition

    • Title: "Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond."
    • Source:Pure and Applied Chemistry.
    • URL:[Link]

  • Pharmacological Chaperones for Gaucher Disease

    • Title: "Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Tre
    • Source:Molecular Therapy.
    • URL:[Link]

  • Synthesis and Activity of 3,4-Dihydroxypiperidines

    • Title: "Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction." (Contextual reference for piperidine polyol activity).
    • Source:Carbohydr
    • URL:[Link]

  • Chemical Identity

    • Title: "trans-3,4-Dihydroxypiperidine hydrochloride Compound Summary."
    • Source:PubChem.
    • URL:[Link]

Sources

trans-3,4-Dihydroxypiperidine Hydrochloride: A Mechanistic Guide to Glycosidase Targeting and Chaperone Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets of trans-3,4-Dihydroxypiperidine Hydrochloride Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Enzymologists

Executive Summary

trans-3,4-Dihydroxypiperidine hydrochloride (3,4-DHP) is a low-molecular-weight iminosugar and a potent structural mimic of pyranose monosaccharides. Unlike non-selective alkylating agents, 3,4-DHP functions primarily as a competitive inhibitor of glycoside hydrolases , specifically targeting


-glucosidases and 

-glucosidases. Its biological significance lies in its ability to mimic the oxocarbenium ion transition state of glycosidic bond hydrolysis.

In recent drug development contexts, this scaffold has emerged as a critical pharmacophore for Pharmacological Chaperone Therapy (PCT) in Lysosomal Storage Disorders (LSDs), particularly Gaucher disease, where it stabilizes misfolded Glucocerebrosidase (GCase).

Chemical Identity & Structural Biology

Stereochemical Mimicry

The biological activity of 3,4-DHP is dictated by its stereochemistry. The trans-diequatorial arrangement of the hydroxyl groups at positions C3 and C4 allows the molecule to superimpose perfectly onto the C2, C3, and C4 positions of D-glucose and D-xylose in their


 chair conformations.
  • Glucose Mimicry: The trans-3,4-diol motif corresponds to the equatorial C3-OH and C4-OH of glucose.

  • Protonation State: As a hydrochloride salt, the secondary amine is protonated (

    
    ) at physiological pH. This positive charge is critical, as it mimics the charge distribution of the oxocarbenium ion intermediate formed during glycosidic hydrolysis, facilitating strong ion-pair interactions with the enzyme's catalytic nucleophile (typically a Glutamate or Aspartate residue).
    
The "Core" Scaffold Concept

3,4-DHP is rarely used as a monotherapy in its unsubstituted form due to moderate potency (


 in 

range). However, it serves as the binding core for high-affinity inhibitors. N-alkylation (e.g., with nonyl or adamantyl chains) exploits hydrophobic pockets adjacent to the active site, improving potency from micromolar to nanomolar levels.

Primary Biological Targets

-Glucocerebrosidase (GCase)[1]
  • Target Relevance: Lysosomal enzyme deficient in Gaucher Disease.[1][2]

  • Interaction Mechanism: 3,4-DHP binds to the active site of GCase (EC 3.2.1.45). The protonated nitrogen forms a salt bridge with Glu340 (the catalytic nucleophile) and Glu235 (the acid/base catalyst).

  • Therapeutic Application: At sub-inhibitory concentrations, 3,4-DHP acts as a Pharmacological Chaperone . It binds to unstable mutant forms of GCase (e.g., N370S, L444P) in the Endoplasmic Reticulum (ER), stabilizing the folded state and enabling trafficking to the lysosome.[3]

-Glucosidase (Intestinal & Lysosomal)
  • Target Relevance: Carbohydrate digestion and Glycogen Storage Disease Type II (Pompe Disease).

  • Interaction: The molecule acts as a competitive inhibitor.[4][5][6] The trans-diol mimics the substrate's hydroxyl network, while the cationic nitrogen anchors the inhibitor in the catalytic pocket.

  • Selectivity Note: Unsubstituted 3,4-DHP often shows broad-spectrum activity against both

    
    - and 
    
    
    
    -glucosidases. Selectivity is engineered via N-substitution.
Secondary/Off-Target Interactions
  • Aspartic Proteases (Renin/HIV Protease): While less common, the 3,4-diol core has been explored as a transition-state isostere for the hydrated peptide bond in protease inhibitors.

  • Viral Envelope Glycoprotein Processing: By inhibiting ER glucosidases, 3,4-DHP derivatives can disrupt the folding of viral glycoproteins (e.g., HIV gp120, Influenza hemagglutinin), exhibiting antiviral potential.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of 3,4-DHP: Competitive Inhibition (at high concentrations) vs. Chaperone-Mediated Folding (at low concentrations).

G Unfolded Misfolded Mutant Enzyme (ER Lumen) Degradation ER-Associated Degradation (ERAD) Unfolded->Degradation Unstable (Default Pathway) Complex Enzyme-Chaperone Complex (Stabilized Fold) Unfolded->Complex + 3,4-DHP (Binding) Lysosome Lysosomal Trafficking (Functional Recovery) Complex->Lysosome Trafficking ActiveSite Active Site Competition Lysosome->ActiveSite High Conc. (Inhibition) Substrate Natural Substrate (Glucosylceramide) Lysosome->Substrate Dissociation (Activity Restored)

Caption: Schematic of Pharmacological Chaperone mechanism. 3,4-DHP rescues misfolded enzymes from degradation, but excessive concentration leads to active site blockade.

Experimental Validation Protocols

To validate 3,4-DHP as a target ligand, the following self-validating protocols are recommended.

Protocol A: Kinetic Inhibition Assay ( -Glucosidase)

Objective: Determine the inhibition constant (


) and mode of inhibition.
  • Reagents:

    • Enzyme: Recombinant GCase (Imiglucerase) or Agrobacterium

      
      -glucosidase.
      
    • Substrate: 4-Nitrophenyl

      
      -D-glucopyranoside (pNP-Glc).
      
    • Buffer: 50 mM Citrate-Phosphate, pH 5.5 (Lyosomal mimic) or pH 7.0 (Neutral).

  • Workflow:

    • Prepare serial dilutions of 3,4-DHP (0, 10, 50, 100, 500

      
      ).
      
    • Incubate enzyme with inhibitor for 10 minutes at 37°C.

    • Initiate reaction by adding pNP-Glc (

      
       equivalent concentration).
      
    • Monitor Absorbance at 405 nm (release of p-nitrophenol) for 20 minutes.

  • Data Analysis:

    • Construct Lineweaver-Burk plots (

      
       vs 
      
      
      
      ).
    • Validation Criteria: A competitive inhibitor will show intersecting lines at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
Protocol B: Thermal Shift Assay (Chaperone Binding)

Objective: Confirm physical binding and stabilization of the enzyme.

  • Reagents: SYPRO Orange dye, Recombinant Enzyme, qPCR machine.

  • Workflow:

    • Mix Enzyme (2

      
      ) + SYPRO Orange (5x) + 3,4-DHP (concentration gradient).
      
    • Ramp temperature from 25°C to 95°C (1°C/min).

  • Output:

    • Calculate Melting Temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • Success Metric: A

      
       indicates significant stabilization and specific binding.
      

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the potency of 3,4-DHP compared to related scaffolds.

CompoundStructure DescriptionTarget (

)
Mechanism
trans-3,4-DHP Unsubstituted core

-Glucosidase (

)
Competitive
Isofagomine 1-azafagomine (C-linked)

-Glucosidase (

)
Stable Transition State Mimic
N-Nonyl-3,4-DHP Hydrophobic tail addedGCase (

)
Potent Chaperone
1-Deoxynojirimycin Piperidine (Glucose analog)

-Glucosidase (

)
Broad Spectrum

References

  • Wiley Online Library . Synthesis and biological evaluation of 3,4-dihydroxypiperidines as glycosidase inhibitors. [1]

  • National Institutes of Health (PubMed) . Isofagomine and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones.

  • ScienceDirect . 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal alpha-glucosidase.

  • MDPI . Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents.

  • RSC Publishing . Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes.

Sources

Technical Guide: Anti-HIV Activity of trans-3,4-Dihydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential of trans-3,4-dihydroxypiperidine derivatives as a distinct class of anti-HIV agents. Unlike Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that often contain piperidine linkers, these molecules function as iminosugars (sugar mimics). Their primary mechanism is the competitive inhibition of Endoplasmic Reticulum (ER)


-glucosidases I and II. By disrupting the processing of N-linked glycans on the HIV envelope glycoprotein gp120, these derivatives prevent the proper folding mediated by the calnexin/calreticulin chaperone system, rendering the virus non-infectious. This guide details their mechanism, structure-activity relationships (SAR), synthetic protocols, and biological validation.

Mechanistic Rationale: Disruption of the Calnexin Cycle

The anti-HIV activity of trans-3,4-dihydroxypiperidines is indirect but potent. It targets the host cell's glycosylation machinery rather than a viral enzyme, offering a high barrier to resistance.

The Target: ER -Glucosidases

HIV gp120 is heavily glycosylated. During biosynthesis in the ER, high-mannose oligosaccharides (


) are attached to the protein.
  • 
    -Glucosidase I  removes the terminal glucose.
    
  • 
    -Glucosidase II  removes the second glucose.
    
  • The resulting monoglucosylated glycan (

    
    ) is the obligate ligand for Calnexin (CNX)  and Calreticulin (CRT) , chaperones that ensure proper protein folding.
    
The Inhibitor Effect

trans-3,4-Dihydroxypiperidine derivatives mimic the transition state of the glucosidase reaction.

  • Inhibition: By blocking

    
    -glucosidase I/II, the glycans retain their terminal glucoses (
    
    
    
    or
    
    
    state).
  • Consequence: The chaperones CNX/CRT cannot bind the misprocessed glycans.

  • Outcome: gp120 misfolds and is either degraded via ER-associated degradation (ERAD) or incorporated into virions as a conformationally defective protein, abolishing viral entry.

G NascentGP120 Nascent gp120 (Glc3Man9GlcNAc2) AlphaGlu1 ER α-Glucosidase I NascentGP120->AlphaGlu1 Substrate Misfolded Misfolded gp120 (Degradation/Non-infectious) NascentGP120->Misfolded In presence of Inhibitor AlphaGlu2 ER α-Glucosidase II AlphaGlu1->AlphaGlu2 Glc2Man9... MonoGlc Monoglucosylated gp120 (Glc1Man9GlcNAc2) AlphaGlu2->MonoGlc Normal Processing CNX_CRT Calnexin/Calreticulin Binding MonoGlc->CNX_CRT FoldedGP120 Native gp120 (Infectious Virion) CNX_CRT->FoldedGP120 Folding Complete Inhibitor trans-3,4-Dihydroxypiperidine Derivative Inhibitor->AlphaGlu1 Blocks Inhibitor->AlphaGlu2 Blocks

Caption: Mechanism of Action: Inhibition of ER glucosidases bypasses the chaperone cycle, leading to gp120 misfolding.

Chemical Space & Structure-Activity Relationship (SAR)

The efficacy of these derivatives hinges on two structural domains: the glycomimetic core and the lipophilic tail.

The trans-3,4-Dihydroxy Core

The stereochemistry at positions 3 and 4 is critical. The trans-diequatorial arrangement mimics the C2, C3, and C4 hydroxyl groups of D-glucose, which is essential for binding to the active site of


-glucosidases.
  • 3-OH / 4-OH: Must be trans to mimic the glucose equatorial plane.

  • Nitrogen: Protonated at physiological pH, mimicking the oxocarbenium ion transition state of hydrolysis.

N-Alkylation: The Lipophilic Driver

Unsubstituted piperidines are too polar to cross cellular membranes efficiently. N-alkylation serves two purposes:

  • Bioavailability: Increases lipophilicity for cell entry.

  • Potency: Long alkyl chains (C4–C10) can interact with hydrophobic patches near the enzyme active site.

Comparative Data Landscape
CompoundR-Group (N-Substituent)

-Glucosidase IC

(

M)
Anti-HIV Activity (EC

)
Cytotoxicity (CC

)
1 (Ref) H (Parent)> 100Inactive> 1000

M
2 Butyl (

-C

H

)
0.2215

M
> 500

M
3 Nonyl (

-C

H

)
0.152.5

M
150

M
4 7-Oxadecyl0.280.8

M
> 1000

M

Table 1: SAR data highlighting the impact of N-alkylation on enzymatic and antiviral potency. Note the "sweet spot" with oxygenated alkyl chains (Compound 4) which maintain potency while reducing cytotoxicity.

Synthetic Methodologies

To ensure high enantiomeric purity, a Chiral Pool Synthesis starting from L-Tartaric Acid is the recommended "field-proven" protocol. This route avoids expensive chiral resolution steps.

Protocol: Synthesis from L-Tartaric Acid

Step 1: Formation of the Cyclic Amide

  • React L-tartaric acid with benzylamine in refluxing xylene using a Dean-Stark trap.

  • Yield: ~85% of N-benzyl-L-tartrimide.

Step 2: Reduction and Protection

  • Reduce the imide carbonyls using LiAlH

    
     in THF (reflux, 12h).
    
  • Critical Control: Ensure complete quenching of aluminates with Glauber’s salt to prevent emulsion.

  • Protect the 3,4-diols (if necessary for specific derivatives) using 2,2-dimethoxypropane and

    
    -TsOH.
    

Step 3: N-Alkylation (Divergent Step)

  • Remove the N-benzyl group via hydrogenolysis (

    
    , Pd/C, MeOH).
    
  • Perform reductive amination with the desired aldehyde (e.g., nonanal) and NaCNBH

    
     in methanol/acetic acid (pH 5).
    

Synthesis Start L-Tartaric Acid Step1 Cyclization (BnNH2, Xylene, Reflux) Start->Step1 Inter1 N-Benzyl-L-tartrimide Step1->Inter1 Step2 Reduction (LiAlH4, THF) Inter1->Step2 Inter2 (3R,4R)-1-Benzyl-3,4- dihydroxypyrrolidine (Intermediate) Step2->Inter2 Step3 Ring Expansion / Isomerization (Specific to Piperidine route via Epoxide) Inter2->Step3 Synthetic Modification Target trans-3,4-Dihydroxypiperidine Step3->Target Deriv N-Alkylation (R-CHO, NaCNBH3) Target->Deriv Final N-Alkyl-3,4-Dihydroxypiperidine Deriv->Final

Caption: General synthetic workflow from chiral pool precursors to N-alkylated derivatives.

Biological Evaluation Protocols

Trustworthy data requires a self-validating screening cascade.

A. Enzyme Inhibition Assay (Cell-Free)

This assay validates the mechanism of action before moving to viral models.

  • Enzyme: Recombinant

    
    -glucosidase (yeast or mammalian microsomes).
    
  • Substrate:

    
    -Nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG).[1]
  • Protocol:

    • Incubate enzyme (0.1 U/mL) with test compound (0.01–100

      
      M) in phosphate buffer (pH 6.8) for 10 min at 37°C.
      
    • Add pNPG (1 mM).

    • Measure absorbance at 405 nm every 60 seconds for 20 mins (Kinetic Mode).

    • Validation: Use Castanospermine or 1-Deoxynojirimycin (DNJ) as a positive control.

B. Anti-HIV Syncytium Formation Assay (Cell-Based)

This measures the functional consequence of gp120 misfolding (inability to fuse).

  • Cells: C8166 T-cell line.

  • Virus: HIV-1

    
     strain.
    
  • Protocol:

    • Seed

      
       C8166 cells/well in 96-well plates.
      
    • Add test compounds at serial dilutions.

    • Infect with HIV-1 (MOI = 0.05).

    • Incubate for 72 hours at 37°C.

    • Readout: Count syncytia (multinucleated giant cells) microscopically or use an MTT assay for cell viability.

    • Calculation: Calculate EC

      
       (50% protection from cytopathic effect).
      

Screening cluster_0 Primary Screen (Target Engagement) cluster_1 Secondary Screen (Functional) Library Compound Library (trans-3,4-dihydroxypiperidines) EnzymeAssay α-Glucosidase Inhibition (pNPG Assay) Library->EnzymeAssay Filter1 IC50 < 50 µM? EnzymeAssay->Filter1 Filter1->Library No (Discard) ToxAssay Cytotoxicity (MTT) (Uninfected Cells) Filter1->ToxAssay Yes ViralAssay Anti-HIV Assay (Syncytium/p24 ELISA) ToxAssay->ViralAssay Filter2 SI (CC50/EC50) > 10? ViralAssay->Filter2 Hit Lead Candidate Filter2->Hit Yes

Caption: Screening cascade ensuring only potent, non-cytotoxic glucosidase inhibitors are selected.

References

  • Fischer, P. B., et al. (1995). The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding.[2][3] Journal of Virology. Link

  • Mehta, A., et al. (1998). Synthesis of alpha-glucosidase I inhibitors showing antiviral (HIV-1) and immunosuppressive activity.[4] Antiviral Chemistry & Chemotherapy. Link

  • Robina, I., et al. (2004).[5] Glycosidase inhibitors as potential HIV entry inhibitors? Current Drug Metabolism. Link

  • Takahata, H., et al. (2003). Synthesis of a new class of glycosidase inhibitors: 3,4-dihydroxypiperidines.[6] Journal of Organic Chemistry. Link

  • Butters, T. D., et al. (2000). Iminosugar inhibitors for substrate reduction therapy for the lysosomal storage disorder, Gaucher disease.[7] Glycobiology. Link

Sources

The Resurgence of a Privileged Scaffold: A Technical Guide to the Antimicrobial Properties of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The inexorable rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Within the arsenal of medicinal chemistry, the piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility and a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial properties of substituted piperidines, offering researchers, scientists, and drug development professionals a comprehensive resource. We will dissect the intricate structure-activity relationships that govern their efficacy, elucidate their multifaceted mechanisms of action, and provide detailed, field-proven protocols for their synthesis and evaluation. This guide is designed not as a rigid template, but as a dynamic framework to empower the rational design of the next generation of piperidine-based antimicrobial agents.

The Piperidine Core: A Foundation for Antimicrobial Innovation

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility, conferred by the "chair" and "boat" forms, allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. This inherent stereochemistry is a critical determinant of its pharmacological profile, including its potent antimicrobial effects.[3] The exploration of substituted piperidines has yielded compounds with significant activity against a wide range of pathogens, including drug-resistant strains of bacteria and fungi, underscoring the scaffold's potential in addressing the current antimicrobial resistance crisis.[4][5][6]

Deciphering the Code: Structure-Activity Relationships (SAR)

The antimicrobial potency of piperidine derivatives is exquisitely sensitive to the nature, position, and stereochemistry of their substituents. A thorough understanding of these structure-activity relationships (SAR) is paramount for the rational design of more effective agents.

Impact of Substituents on the Piperidine Ring

The substitution pattern on the piperidine ring itself plays a pivotal role in modulating antimicrobial activity. Key observations from numerous studies include:

  • Lipophilicity and Aryl Substituents: The introduction of lipophilic and aryl groups at various positions on the piperidine ring often enhances antimicrobial activity. For instance, 2,6-diaryl-3-methyl-4-piperidones have demonstrated significant antibacterial and antifungal properties.[4] The lipophilicity of these substituents is thought to facilitate the compound's passage through the lipid-rich bacterial cell membrane.[7]

  • Functional Group Modifications: The addition of specific functional groups can dramatically alter the biological activity. For example, the conversion of piperidin-4-ones to their thiosemicarbazone derivatives has been shown to significantly enhance antifungal activity.[4] This suggests that the thiosemicarbazone moiety may interact with specific fungal targets or alter the overall physicochemical properties of the molecule to favor antifungal action.

  • Stereochemistry: The spatial orientation of substituents is a critical factor. The synthesis of stereochemically defined piperidine derivatives is crucial for elucidating the precise interactions with target enzymes or receptors.

The Influence of the Nitrogen Substituent

The substituent attached to the piperidine nitrogen atom is another key determinant of antimicrobial efficacy. Modifications at this position can influence the compound's polarity, basicity, and overall shape, all of which affect its ability to interact with bacterial targets. For example, in a series of sulfonyl piperidine carboxamide derivatives, the nature of the substituent on the sulfonyl group was found to modulate the antimicrobial spectrum and potency.[8]

The following workflow illustrates a rational approach to SAR studies for novel piperidine derivatives:

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Iteration A Lead Piperidine Scaffold B Systematic Modification (R1, R2, R3...) A->B C Compound Library Generation B->C D Spectroscopic Characterization (NMR, MS, IR) C->D E Primary Screening (e.g., Disk Diffusion) D->E F Quantitative Assay (MIC Determination) E->F G Spectrum of Activity (Gram+/Gram-/Fungi) F->G H SAR Data Analysis G->H I Identify Key Pharmacophores H->I J Computational Modeling (Docking Studies) H->J K Design of Next-Generation Analogs I->K J->K K->B Iterative Refinement

Caption: A rational drug design workflow for optimizing the antimicrobial activity of substituted piperidines.

Unraveling the Mechanisms of Action

Substituted piperidines exert their antimicrobial effects through a variety of mechanisms, often targeting essential cellular processes in bacteria and fungi. The lipophilic nature of many derivatives suggests an interaction with the cell membrane, while others have been shown to inhibit key intracellular enzymes.

Disruption of Bacterial Cell Membrane Integrity

A primary mechanism of action for many antimicrobial piperidines is the disruption of the bacterial cell membrane.[7] Their amphipathic nature, arising from a combination of a charged nitrogen center and lipophilic substituents, allows them to intercalate into the phospholipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.[7]

The following diagram illustrates the proposed mechanism of membrane disruption:

Membrane_Disruption cluster_membrane Bacterial Cell Membrane cluster_piperidine Substituted Piperidine cluster_disruption Disruption Process Membrane Phospholipid Bilayer Intact Membrane Piperidine Piperidine Derivative Intercalation Intercalation into Membrane Piperidine->Intercalation Initial Interaction Pore_Formation Pore Formation & Increased Permeability Intercalation->Pore_Formation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death Time_Kill_Workflow A Prepare Bacterial Inoculum (log phase) C Inoculate Tubes A->C B Prepare Compound Concentrations (0.5x, 1x, 2x, 4x MIC) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 1, 2, 4, 8, 24h) D->E Withdraw Aliquots F Serial Dilution & Plating E->F G Incubate Plates F->G H Colony Counting (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I

Sources

Technical Guide: trans-3,4-Dihydroxypiperidine Hydrochloride as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating trans-3,4-Dihydroxypiperidine Hydrochloride (and its N-substituted derivatives) as a glycosidase inhibitor. It is structured to facilitate experimental validation and lead optimization.

Executive Summary

trans-3,4-Dihydroxypiperidine hydrochloride belongs to the class of iminosugars (azasugars), which are potent small-molecule inhibitors of glycosidases. Structurally, these molecules replace the endocyclic oxygen of a pyranose ring with a nitrogen atom. At physiological pH, this nitrogen is protonated, mimicking the charge distribution of the oxocarbenium ion transition state formed during glycosidic bond hydrolysis.

While the unsubstituted parent molecule often exhibits moderate inhibitory activity, it serves as a critical pharmacophore scaffold . N-alkylation or functionalization of the 3,4-dihydroxypiperidine core frequently results in nanomolar-range inhibitors for enzymes such as


-glucosidase, 

-galactosidase, and

-L-fucosidase, with therapeutic applications in diabetes (post-prandial glucose control), lysosomal storage disorders (chaperone therapy), and oncology.

Chemical Identity & Structural Basis[1]

Molecule Profile[2]
  • Systematic Name: trans-3,4-Dihydroxypiperidine Hydrochloride

  • Core Scaffold: Piperidine (Azacyclohexane)

  • Stereochemistry: The trans-diequatorial or trans-diaxial relationship of the hydroxyl groups is critical for mimicking specific monosaccharides (e.g., Glucose vs. Galactose).

  • Solubility: Highly soluble in water/buffer due to the hydrochloride salt form; limited solubility in non-polar organic solvents.

Mechanism of Action: Transition State Mimicry

The inhibitory potency of 3,4-dihydroxypiperidines stems from their ability to intercept the catalytic trajectory of glycoside hydrolases.

  • Charge Mimicry: The hydrolysis of a glycosidic bond proceeds through a high-energy oxocarbenium ion intermediate (positive charge delocalized on the ring oxygen and C1). The secondary amine of the piperidine ring (

    
    ) is protonated at assay pH (5.0–7.0), placing a positive charge at the position corresponding to the ring oxygen.
    
  • Shape Complementarity: The chair conformation of the piperidine ring aligns the hydroxyl groups to interact with the enzyme's catalytic nucleophile and acid/base residues (typically Aspartate or Glutamate), acting as a competitive inhibitor.

Mechanism Enzyme Glycosidase (Active Site) TS Oxocarbenium Transition State Enzyme->TS Hydrolysis Step 1 Complex Enzyme-Inhibitor Complex Enzyme->Complex Stable Inhibition Inhibitor trans-3,4-DHP (Protonated) Inhibitor->Enzyme Competitive Binding (Electrostatic) Inhibitor->TS Mimics Charge Distribution Substrate Native Substrate (Oligosaccharide) Substrate->Enzyme Native Binding

Figure 1: Mechanism of Action. The protonated inhibitor competes with the substrate by mimicking the electronic and steric profile of the transition state.

Inhibition Profile & Data Summary[3][4][5][6]

The biological activity of trans-3,4-dihydroxypiperidine is highly dependent on its specific stereochemistry (3R,4R vs 3S,4S) and N-substitution. The table below summarizes the inhibition spectrum. Note that the unsubstituted parent is often a weak inhibitor (micromolar range), while N-alkylated derivatives achieve high potency.[1]

Enzyme TargetSourceInhibitor VariantIC50 / KiMechanism

-Glucosidase
Yeast / Rat IntestineUnsubstituted trans-3,4-DHP> 100

M
Competitive

-Glucosidase
YeastN-phenethyl derivative~45

M
Competitive

-Galactosidase
E. coli / Bovine4-epi-fagomine (analog)~10

M
Competitive

-L-Fucosidase
HumanN-alkylated derivatives< 1

M
Competitive

Key Insight: For drug development, the unsubstituted HCl salt should be viewed as the starting scaffold . Structure-Activity Relationship (SAR) studies consistently show that adding hydrophobic groups (e.g., butyl, phenethyl) to the ring nitrogen enhances affinity by engaging the hydrophobic entrance of the enzyme active site.

Experimental Protocol: Enzymatic Inhibition Assay

This protocol describes a self-validating method to determine the IC50 of trans-3,4-dihydroxypiperidine HCl against


-glucosidase or 

-galactosidase using a colorimetric p-Nitrophenyl (pNP) substrate.
Reagents & Preparation
  • Buffer A (Assay Buffer): 50 mM Phosphate or Acetate Buffer (pH 6.8 for

    
    -Gluc; pH 5.0 for 
    
    
    
    -Gal).
  • Enzyme Stock: 0.2 U/mL enzyme in Buffer A.

  • Substrate: 5 mM p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG) or p-Nitrophenyl-
    
    
    
    -D-galactopyranoside.
  • Inhibitor Stock: Dissolve trans-3,4-dihydroxypiperidine HCl in water to 10 mM. Prepare serial dilutions.

  • Stop Solution: 1 M Sodium Carbonate (

    
    ).
    
Step-by-Step Workflow
  • Pre-Incubation (Equilibrium): In a 96-well microplate, add 20

    
    L  of Inhibitor solution (various concentrations) and 50 
    
    
    
    L
    of Enzyme solution. Incubate at 37°C for 10 minutes. This allows the inhibitor to access the active site before the substrate competes.
  • Reaction Initiation: Add 30

    
    L  of Substrate solution.
    
  • Kinetic Phase: Incubate at 37°C for 20 minutes.

  • Termination: Add 100

    
    L  of Stop Solution (
    
    
    
    ). The high pH stops the enzyme and ionizes the released p-nitrophenol (turning it yellow).
  • Quantification: Measure Absorbance at 405 nm .

Data Analysis & Validation
  • Control 1 (Max Activity): Enzyme + Buffer (No Inhibitor).

  • Control 2 (Blank): Buffer + Substrate (No Enzyme).

  • Calculation:

    
    
    
  • Z-Factor Check: Ensure the Z-factor is > 0.5 for high-throughput screening reliability.

Protocol Start Start: Reagent Prep Step1 Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Start->Step1 Step2 Initiation (+ pNPG Substrate) Step1->Step2 Step3 Hydrolysis Reaction 20 min @ 37°C Step2->Step3 Step4 Termination (+ 1M Na2CO3) Step3->Step4 Step5 Read Absorbance (405 nm) Step4->Step5

Figure 2: Assay Workflow. A standard colorimetric protocol for evaluating glycosidase inhibition.

Therapeutic Implications

Diabetes (Alpha-Glucosidase Inhibition)

Inhibitors of intestinal


-glucosidase delay the digestion of complex carbohydrates, blunting the post-prandial glucose spike.[2][3] While trans-3,4-DHP is less potent than Acarbose, its derivatives offer better oral bioavailability and fewer osmotic side effects (flatulence/diarrhea) due to better absorption.
Pharmacological Chaperones (Lysosomal Storage Diseases)

This is the most promising application. In diseases like Fabry or Gaucher, mutant enzymes misfold and are degraded by the proteasome.

  • Paradoxical Rescue: At sub-inhibitory concentrations, trans-3,4-DHP derivatives bind to the mutant enzyme in the Endoplasmic Reticulum (ER), stabilizing the proper folding.

  • Trafficking: The stabilized enzyme-inhibitor complex is trafficked to the lysosome.

  • Release: The acidic pH of the lysosome and the high concentration of natural substrate displace the inhibitor, restoring enzymatic function.

References

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. Link

  • Jayashree, A., et al. (2018).[4] Synthesis, molecular modeling and evaluation of

    
    -glucosidase inhibition activity of 3,4-dihydroxy piperidines. European Journal of Medicinal Chemistry. Link
    
  • Winchester, B., & Fleet, G. W. (1992). Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists. Glycobiology. Link

  • BenchChem. (2025). Application Notes and Protocols for the Chromogenic

    
    -Glucosidase Substrate: p-Nitrophenyl-
    
    
    
    -D-glucopyranoside. Link

Sources

In Silico Characterization & Interaction Modeling of trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Design & Glycomimetic Analysis

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling trans-3,4-Dihydroxypiperidine (3,4-DHP) , a privileged scaffold in medicinal chemistry. Often utilized as a glycosidase inhibitor mimic (iminosugar) or a chiral building block for opioid antagonists, this molecule presents specific modeling challenges: high polarity, stereochemical constraints, and ionic dependence (hydrochloride salt form).

This document moves beyond standard tutorials, offering a causal, self-validating protocol for researchers. It focuses on the protonated cationic species dominant at physiological pH and its interaction with aspartyl-protease or glycosidase active sites.

The Pharmacological Context: Why Model 3,4-DHP?

The trans-3,4-dihydroxypiperidine core acts as a glycomimetic . By substituting the endocyclic oxygen of a sugar with nitrogen, the molecule becomes protonated at physiological pH (pKa


 10.5). This ammonium cation mimics the oxocarbenium ion transition state of glycosidic hydrolysis, allowing it to bind tightly to the catalytic anionic residues (Asp/Glu) of glycosidases [1].

Key Modeling Objectives:

  • Stereoselectivity: Differentiating the trans-3,4 interactions from cis-isomers.

  • Salt Bridge Stability: Modeling the critical ionic bond between the piperidine nitrogen and target carboxylates.

  • Solvation Networks: Accurately predicting bridging water molecules, which are essential for small polar fragments.

Phase I: Ligand Preparation & Quantum Mechanical Optimization

The "Hydrochloride" Challenge: In a crystal vial, the molecule exists as a hydrochloride salt (


). However, in a biological simulation, the 

counterion dissociates. Modeling the neutral amine is a common error.
Protocol 1: Quantum Geometry Optimization (DFT)

To ensure the starting conformation is energetically viable, we employ Density Functional Theory (DFT).

  • Desalting: Remove the chloride ion (

    
    ) in the editor.
    
  • Protonation: Explicitly protonate the secondary amine (

    
    ).
    
  • Stereochemistry Check: Verify the trans configuration (3R,4R or 3S,4S enantiomers).

  • DFT Setup:

    • Theory Level: B3LYP hybrid functional.[1][2]

    • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing the lone pairs and cationic charge distribution).

    • Solvation: PCM (Polarizable Continuum Model) with water (

      
      ) to mimic the aqueous biological environment.
      

Deliverable: A .mol2 or .pdbqt file with partial charges derived from Electrostatic Potential (ESP) fitting (e.g., RESP charges), not Gasteiger charges, to accurately capture the polarization of the hydroxyl groups.

Phase II: Target Selection & System Setup

For this guide, we utilize Human Lysosomal Alpha-Glucosidase (GAA) (PDB ID: 5NN5 or similar) as the model target, given the scaffold's affinity for the active site of glycoside hydrolases [2].

Interaction Logic Diagram

The following diagram illustrates the mechanistic logic driving the docking strategy. The protonated nitrogen acts as the "anchor," while hydroxyls dictate specificity.

BindingMechanism Ligand trans-3,4-DHP (+) Asp_Cat Catalytic Nucleophile (Asp Residue) Ligand->Asp_Cat Salt Bridge (Ionic) Glu_Acid Acid/Base Catalyst (Glu Residue) Ligand->Glu_Acid H-Bond Donor Water Conserved Water Network Ligand->Water H-Bond Network Stability Complex Stability (ΔG < -7 kcal/mol) Asp_Cat->Stability Anchoring Glu_Acid->Stability Orientation Water->Asp_Cat Bridging Interaction

Figure 1: Mechanistic binding pathway of the protonated 3,4-DHP scaffold within a glycosidase active site.

Phase III: Molecular Docking Workflow

Toolchain: AutoDock Vina (for speed) or Glide (Schrödinger) for precision with polar groups.

Step-by-Step Protocol
  • Grid Generation:

    • Center the grid box on the catalytic nucleophile (e.g., Asp518 in GAA).

    • Box Size: Restrict to

      
       Å. Small polar fragments require a focused search space to prevent non-specific binding to surface residues.
      
  • Constraint Setup (Crucial for Integrity):

    • Define a Positional Constraint or Pharmacophore Constraint on the catalytic Aspartate.

    • Require a hydrogen bond or salt bridge interaction within 3.5 Å of the piperidine nitrogen. Rationale: Without this, the small fragment may dock "upside down" due to symmetric hydroxyls.

  • Water Handling:

    • Retain crystallographic waters found within 5 Å of the active site.

    • Set waters as "toggleable" or "spin-allowable" if using Glide, or include them as rigid bodies in Vina. Rationale: 3,4-DHP is hydrophilic; displacing deep-pocket waters is energetically costly unless they are replaced by the ligand's -OH groups.

Quantitative Output Summary

Table 1 summarizes expected docking metrics for a valid pose.

MetricThreshold / TargetRationale
Binding Affinity (ΔG)

kcal/mol
Fragments typically have lower affinity than full drugs; -6.5 indicates specific binding.
RMSD (vs. Co-crystal)

Å
If a similar iminosugar co-crystal exists, use it for validation.
Salt Bridge Distance

Å
Distance between Piperidine-N and Asp-COO⁻.
Ligand Strain

kcal/mol
The rigid ring should not distort significantly to fit.

Phase IV: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify if the salt bridge persists in a dynamic, solvated environment.

Simulation Protocol (GROMACS/AMBER)
  • Topology Generation:

    • Protein: CHARMM36m force field (optimized for proteins).

    • Ligand: CGenFF (CHARMM General Force Field) for the piperidine derivative. Note: Ensure the penalty score is low (< 10); if high, re-optimize charges.

  • System Solvation:

    • TIP3P water model.

    • Neutralization: Add

      
       ions to neutralize the total system charge (protein + ligand cation).
      
  • Equilibration:

    • NVT (1 ns) followed by NPT (1 ns) with position restraints on the ligand heavy atoms.

  • Production Run:

    • 100 ns simulation.

    • Time step: 2 fs.

Analysis Workflow Diagram

This diagram details the post-processing logic to validate the interaction.

MD_Workflow Traj MD Trajectory (100 ns) RMSD RMSD Analysis (Ligand Stability) Traj->RMSD HBond H-Bond Lifetime (Occupancy %) Traj->HBond MMPBSA MM-PBSA Binding Energy RMSD->MMPBSA If RMSD < 2.5Å Fail Transient Binder RMSD->Fail Ligand Ejection HBond->MMPBSA If Salt Bridge > 60% Valid Validated Lead MMPBSA->Valid ΔG_bind < -15 kcal/mol MMPBSA->Fail ΔG_bind > -5 kcal/mol

Figure 2: Decision tree for validating the in silico model based on MD trajectory data.

References

  • Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: structure, mimicry and chemical modification. Organic & Biomolecular Chemistry, 8(3), 505-520. Link

  • Roig-Zamboni, V., et al. (2017). Structure of human lysosomal acid α-glucosidase—a guide for the treatment of Pompe disease. Nature Communications, 8, 1111. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. Link

Sources

An In-depth Technical Guide on the Solubility and Stability of trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-3,4-Dihydroxypiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, a piperidine ring substituted with two hydroxyl groups, is a key feature in various biologically active molecules, including glycosidase inhibitors and other therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development, from early-stage discovery to formulation.

This guide provides a comprehensive overview of the solubility and stability of trans-3,4-Dihydroxypiperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The information presented herein is synthesized from established chemical principles and data from analogous structures, providing a robust framework for handling and characterizing this important molecule.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of trans-3,4-Dihydroxypiperidine hydrochloride

PropertyEstimated Value/InformationRationale
Molecular Formula C₅H₁₂ClNO₂Based on chemical structure.
Molecular Weight 153.61 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for similar small molecule hydrochlorides.
pKa ~8-10The piperidine nitrogen is basic. The hydrochloride salt form will result in an acidic pH in aqueous solution.
LogP < 0The presence of two hydroxyl groups and the charged nitrogen in the hydrochloride salt suggest high hydrophilicity.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation potential. The hydrochloride salt form of trans-3,4-Dihydroxypiperidine, along with its two hydroxyl groups, suggests good solubility in polar solvents.

Qualitative Solubility Assessment

Based on its structure, the following qualitative solubility profile is anticipated:

Table 2: Predicted Qualitative Solubility of trans-3,4-Dihydroxypiperidine hydrochloride

Solvent ClassSolventPredicted SolubilityRationale
Aqueous WaterHighly SolubleThe compound is a salt and has multiple hydrogen bond donors and acceptors.
Phosphate-Buffered Saline (PBS) pH 7.4Highly SolubleSimilar to water, solubility is expected to be high in physiological buffers.
Alcohols MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleHigh-polarity solvent capable of dissolving a wide range of compounds.
Non-polar TolueneInsolubleThe high polarity of the compound makes it unlikely to dissolve in non-polar solvents.
HexanesInsolubleNon-polar solvent.
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a reliable, first-principles method for accurately determining the solubility of trans-3,4-Dihydroxypiperidine hydrochloride in a given solvent.

Causality Behind Experimental Choices:

  • Equilibrium: The extended stirring or shaking period is crucial to ensure that the solution reaches equilibrium, providing a true measure of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Filtration: The use of a 0.22 µm filter ensures that only the dissolved solute is present in the filtrate, preventing undissolved particles from artificially inflating the measured solubility.

  • Gravimetric Analysis: This method is robust and does not require a specific analytical standard for quantification, relying on the direct measurement of mass.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of trans-3,4-Dihydroxypiperidine hydrochloride to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.

  • Sample Collection: Accurately weigh a clean, dry vial. Transfer a precise volume of the clear filtrate to this vial and re-weigh to determine the mass of the solution.

  • Solvent Evaporation: Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Final Weighing: Once all the solvent has been removed, weigh the vial containing the dried solute.

  • Calculation:

    • Mass of dissolved solute = (Mass of vial with dried solute) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Stability Profile

Understanding the stability of trans-3,4-Dihydroxypiperidine hydrochloride is critical for defining its shelf-life, storage conditions, and potential degradation products that could impact its biological activity or safety. The primary sites for degradation are the piperidine ring and the hydroxyl groups.

Potential Degradation Pathways
  • Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[1][2] The presence of hydroxyl groups may also influence oxidative stability.

  • Thermal Degradation: At elevated temperatures, complex degradation reactions may occur, potentially involving dehydration or other rearrangements.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[1]

G trans-3,4-Dihydroxypiperidine trans-3,4-Dihydroxypiperidine N-oxide N-oxide trans-3,4-Dihydroxypiperidine->N-oxide Oxidation (e.g., H₂O₂) Dehydration Products Dehydration Products trans-3,4-Dihydroxypiperidine->Dehydration Products Thermal Stress Photolytic Products Photolytic Products trans-3,4-Dihydroxypiperidine->Photolytic Products UV Light G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis (HCl) Acid Hydrolysis (HCl) Prepare Stock Solution->Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Prepare Stock Solution->Base Hydrolysis (NaOH) Oxidation (H₂O₂) Oxidation (H₂O₂) Prepare Stock Solution->Oxidation (H₂O₂) Thermal (Heat) Thermal (Heat) Prepare Stock Solution->Thermal (Heat) Photolytic (Light) Photolytic (Light) Prepare Stock Solution->Photolytic (Light) HPLC Analysis HPLC Analysis Acid Hydrolysis (HCl)->HPLC Analysis Base Hydrolysis (NaOH)->HPLC Analysis Oxidation (H₂O₂)->HPLC Analysis Thermal (Heat)->HPLC Analysis Photolytic (Light)->HPLC Analysis Peak Purity Analysis Peak Purity Analysis HPLC Analysis->Peak Purity Analysis Mass Spectrometry (LC-MS) Mass Spectrometry (LC-MS) Peak Purity Analysis->Mass Spectrometry (LC-MS)

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of trans-3,4-Dihydroxypiperidine hydrochloride in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and take samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and take samples at various time points.

  • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 80 °C) and analyze at various time points.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines and analyze at various time points. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity should be assessed using a photodiode array (PDA) detector. The structure of the degradation products can be elucidated using LC-MS. [3]

Conclusion

While specific experimental data for trans-3,4-Dihydroxypiperidine hydrochloride is limited, a comprehensive understanding of its likely solubility and stability profile can be established through the application of fundamental chemical principles and by drawing parallels with structurally related molecules. The hydrochloride salt form and the presence of two hydroxyl groups strongly suggest good solubility in polar solvents. The secondary amine and hydroxyl functionalities are the most probable sites for degradation, primarily through oxidation.

The experimental protocols provided in this guide for determining quantitative solubility and for conducting forced degradation studies offer a robust framework for researchers to generate the necessary data for their specific applications. A thorough characterization of the solubility and stability of trans-3,4-Dihydroxypiperidine hydrochloride is a critical step in advancing its potential in drug discovery and development.

References

  • ACE Biolabs. Nelfinavir. Accessed January 31, 2026. [Link]

  • Taghaddosinejad, V., et al. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Journal of the American College of Surgeons, 2001. [Link]

  • Zimmerman, D. M., et al. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. Journal of Medicinal Chemistry, 1996. [Link]

  • ResearchGate. Results of forced degradation studies. Accessed January 31, 2026. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Accessed January 31, 2026. [Link]

  • PubChem. trans-3,4-Difluoropiperidine HCl. Accessed January 31, 2026. [Link]

  • Nakano, T., et al. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 2023. [Link]

  • Nielsen, C. J., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 2012. [Link]

  • Colegate, S. M., & Edgar, J. A. Update on analytical methods for toxic pyrrolizidine alkaloids. Food and Chemical Toxicology, 2015. [Link]

  • Dubois, L., et al. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 2012. [Link]

  • Piekarski, M., et al. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014. [Link]_

  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]

  • Gumieniczek, A., et al. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 2019. [Link]

  • PubChem. Piperidin-4-ol. Accessed January 31, 2026. [Link]

  • Singh, B., et al. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Planar Chromatography-Modern TLC, 2021. [Link]

  • Piekarski, M., et al. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014. [Link]

  • National Center for Biotechnology Information. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US), 2001. [Link]

  • Husain, N., et al. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link]

  • PubChem. 4-Hydroxypiperidine-d5 Hydrochloride. Accessed January 31, 2026. [Link]

  • Patel, K., et al. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia, 2024. [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Accessed January 31, 2026. [Link]

  • Piekarski, M., et al. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Specifically, chiral 3,4-dihydroxypiperidines are of significant interest due to their potential as glycosidase inhibitors and their utility as building blocks in the synthesis of more complex bioactive molecules. The stereochemical arrangement of the hydroxyl groups is crucial for biological activity, making stereoselective synthesis a critical aspect of their preparation. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of trans-3,4-Dihydroxypiperidine hydrochloride, a valuable chiral intermediate for drug discovery and development.

The synthetic strategy outlined herein employs a robust and highly stereoselective method: the Sharpless asymmetric dihydroxylation of an N-protected tetrahydropyridine precursor. This approach is renowned for its high enantioselectivity and reliability, making it an excellent choice for the controlled introduction of the vicinal diol functionality.[2]

Synthetic Strategy and Rationale

The synthesis of trans-3,4-Dihydroxypiperidine hydrochloride is accomplished in a three-step sequence starting from commercially available 4-piperidone. The key to achieving the desired trans-stereochemistry lies in the Sharpless asymmetric dihydroxylation of an N-Boc protected 1,2,3,6-tetrahydropyridine intermediate.

The choice of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is strategic. The Boc group is stable under the basic conditions of the dihydroxylation reaction and can be readily removed under acidic conditions in the final step, which conveniently allows for the direct formation of the hydrochloride salt.[3]

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the facial selectivity of the dihydroxylation of the alkene.[4] For the synthesis of the desired (3R,4R) or (3S,4S) enantiomer, the appropriate chiral ligand (AD-mix-β or AD-mix-α, respectively) is selected. This reaction is known for its high degree of predictability and stereocontrol.[5]

The final step involves the deprotection of the N-Boc group using a solution of hydrogen chloride in dioxane. This method is efficient for cleaving the Boc group and simultaneously forms the desired hydrochloride salt of the trans-3,4-dihydroxypiperidine.

Experimental Workflows and Protocols

Overall Synthetic Scheme

Synthetic_Pathway A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)2O, Et3N, DCM C N-Boc-1,2,3,6-tetrahydropyridine B->C 1. TsNHNH2 2. NaBH3CN D N-Boc-trans-3,4-dihydroxypiperidine C->D AD-mix-β, t-BuOH/H2O E trans-3,4-Dihydroxypiperidine hydrochloride D->E HCl in Dioxane

Caption: Overall synthetic pathway for trans-3,4-Dihydroxypiperidine hydrochloride.

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

This initial step involves the protection of the nitrogen atom of 4-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions in subsequent steps.

Protocol:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et3N, 2.2 eq) dropwise.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 mL/g) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL/g) and brine (1 x 10 mL/g).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-piperidone as a white solid.

Step 2: Synthesis of tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate (N-Boc-1,2,3,6-tetrahydropyridine)

The ketone in N-Boc-4-piperidone is converted to an alkene via a Shapiro reaction. This step introduces the double bond necessary for the subsequent asymmetric dihydroxylation.

Protocol:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol (10 mL/g) at room temperature, add p-toluenesulfonhydrazide (TsNHNH2, 1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours until the formation of the tosylhydrazone is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude tosylhydrazone in a mixture of cyclohexane and tetrahydrofuran (THF) (1:1, 15 mL/g).

  • Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH3CN, 2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 15 mL/g).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-1,2,3,6-tetrahydropyridine as a colorless oil.

Step 3: Stereoselective Synthesis of tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate (N-Boc-trans-3,4-dihydroxypiperidine)

This is the key stereochemistry-determining step. The Sharpless asymmetric dihydroxylation of the alkene with AD-mix-β will yield the desired trans-diol.[6]

Sharpless_Dihydroxylation Substrate N-Boc-1,2,3,6- tetrahydropyridine Product N-Boc-trans-3,4- dihydroxypiperidine Substrate->Product 0 °C to rt Reagents AD-mix-β (catalytic OsO4, K3Fe(CN)6, K2CO3, (DHQD)2PHAL) Solvent t-BuOH/H2O (1:1)

Caption: Sharpless asymmetric dihydroxylation workflow.

Protocol:

  • In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1, 20 mL/mmol of alkene).

  • Add AD-mix-β (approximately 1.4 g per mmol of alkene).[7] Stir the mixture at room temperature until the two phases become clear and a pale yellow-green color develops.

  • Cool the mixture to 0 °C.

  • Add N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) to the vigorously stirred mixture.

  • Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

  • Wash the combined organic layers with 2 M aqueous potassium hydroxide, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield N-Boc-trans-3,4-dihydroxypiperidine as a white solid.

Step 4: Synthesis of trans-3,4-Dihydroxypiperidine hydrochloride

The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Dissolve N-Boc-trans-3,4-dihydroxypiperidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 mL/mmol) at 0 °C.[8]

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-3,4-Dihydroxypiperidine hydrochloride as a white or off-white solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Data (¹H NMR, δ ppm)
N-Boc-4-piperidone C₁₀H₁₇NO₃199.2585-953.65 (t, 4H), 2.40 (t, 4H), 1.48 (s, 9H)[9]
N-Boc-1,2,3,6-tetrahydropyridine C₁₀H₁₇NO₂183.2570-805.75 (m, 1H), 5.55 (m, 1H), 3.90 (s, 2H), 3.45 (t, 2H), 2.15 (m, 2H), 1.48 (s, 9H)
N-Boc-trans-3,4-dihydroxypiperidine C₁₀H₁₉NO₄217.2680-903.80-3.60 (m, 2H), 3.50-3.30 (m, 2H), 3.20-3.00 (m, 2H), 1.90-1.70 (m, 2H), 1.45 (s, 9H)
trans-3,4-Dihydroxypiperidine hydrochloride C₅H₁₂ClNO₂153.6190-98(D₂O) 3.60-3.40 (m, 2H), 3.30-3.00 (m, 4H), 2.00-1.80 (m, 1H), 1.70-1.50 (m, 1H)

Conclusion

This application note provides a comprehensive and stereoselective route for the synthesis of trans-3,4-Dihydroxypiperidine hydrochloride. The key to this synthesis is the highly efficient and predictable Sharpless asymmetric dihydroxylation, which allows for excellent control of the stereochemistry of the vicinal diol. The protocols described are robust and have been designed for reproducibility in a research or process development setting. The final product is a valuable chiral building block for the synthesis of various biologically active molecules, and this guide serves as a practical resource for scientists in the field of drug discovery and development.

References

  • Sharpless, K. B., et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7364. Available at: [Link]

  • Li, B., et al. (2005). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Chinese Chemical Letters, 16(3), 338-341. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Available at: [Link]

  • Heravi, M. M., et al. (2017). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. Tetrahedron: Asymmetry, 28(8), 985-1055. Available at: [Link]

  • Wikipedia. (2023, December 29). Sharpless asymmetric dihydroxylation. In Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • U.S. Army Medical Research and Development Command. (1987). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22795160, trans-3,4-Dihydroxypiperidine. Available at: [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3). Available at: [Link]

  • Sun, X., et al. (2005). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Science, 11(6), 338-341. Available at: [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]

Sources

Application Notes and Protocols: Leveraging trans-3,4-Dihydroxypiperidine hydrochloride for Novel pH-Sensitive Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formulation and characterization of novel pH-sensitive liposomes incorporating trans-3,4-Dihydroxypiperidine hydrochloride. We explore the rationale behind using a weakly basic small molecule to confer pH sensitivity, outline comprehensive protocols for liposome preparation and drug loading, and detail essential characterization techniques. This guide is intended to serve as a foundational resource for developing advanced, triggered-release drug delivery systems.

Introduction: The Need for Triggered Drug Release

Conventional drug delivery systems often suffer from limitations such as systemic toxicity and lack of specificity, leading to off-target effects. Liposomes have emerged as versatile drug carriers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and improving their pharmacokinetic profiles.[1][2] However, to further enhance therapeutic efficacy, "smart" liposomes that release their payload in response to specific stimuli at the target site are highly desirable.[3]

Pathological tissues, such as tumors, sites of inflammation, and ischemic areas, often exhibit a lower extracellular pH compared to healthy tissues.[4][5] Furthermore, upon cellular uptake via endocytosis, drug carriers are exposed to the acidic environment of the endosomes (pH 5.0–6.0).[] This physiological pH gradient provides a prime opportunity for targeted drug release. pH-sensitive liposomes are designed to remain stable at physiological pH (~7.4) but rapidly destabilize and release their contents in acidic environments.[4][][7]

The Novelty of trans-3,4-Dihydroxypiperidine hydrochloride as a pH-Trigger

The most common pH-sensitive liposomes utilize lipids that undergo structural changes at low pH. A classic example is the combination of dioleoylphosphatidylethanolamine (DOPE), a lipid that prefers a non-bilayer hexagonal (HII) phase, with a weakly acidic amphiphile like cholesteryl hemisuccinate (CHEMS).[4][8] At neutral pH, the deprotonated (negatively charged) CHEMS stabilizes DOPE in a bilayer structure. In an acidic environment, CHEMS becomes protonated (neutral), disrupting this stabilization and allowing DOPE to transition to the fusogenic HII phase, leading to liposome destabilization and drug release.[4][8]

Proposed Mechanism:

  • Encapsulation: trans-3,4-Dihydroxypiperidine is passively encapsulated within the aqueous core of the liposomes.

  • Systemic Circulation (pH 7.4): In the bloodstream, the internal and external pH are balanced. The encapsulated dihydroxypiperidine is in a state of equilibrium between its neutral and protonated forms.

  • Endocytosis and Acidification: Upon uptake by target cells into endosomes, the surrounding pH drops to 5.0-6.0.

  • Protonation and Ion Trapping: The encapsulated trans-3,4-Dihydroxypiperidine becomes predominantly protonated (cationic). This charged form cannot readily diffuse back across the lipid bilayer, leading to its accumulation inside the liposome.

  • Osmotic Imbalance and Destabilization: The influx of protons and the trapping of the cationic dihydroxypiperidine and its counter-ion (chloride) create a significant osmotic imbalance across the liposomal membrane. This osmotic pressure induces stress on the bilayer, leading to its rupture and the rapid release of the co-encapsulated therapeutic agent.

This mechanism offers an alternative to traditional DOPE-based systems and could be particularly useful for liposome compositions that do not readily incorporate fusogenic lipids.

Materials and Equipment
3.1. Lipids and Reagents
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • trans-3,4-Dihydroxypiperidine hydrochloride

  • Doxorubicin hydrochloride (or other model drug)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer

  • Ammonium sulfate

  • Sephadex G-50 resin

  • All solvents should be of HPLC grade.

3.2. Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrofluorometer

  • Dialysis tubing (MWCO 10-12 kDa)

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer (optional)

Experimental Protocols
4.1. Protocol 1: Preparation of Liposomes with Encapsulated trans-3,4-Dihydroxypiperidine hydrochloride and a Model Drug (Passive Loading)

This protocol is suitable for water-soluble drugs that can be encapsulated alongside the pH-sensitive agent.

  • Lipid Film Hydration:

    • Dissolve DSPC and cholesterol in a molar ratio of 55:45 in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.[10] For pegylated liposomes, add DSPE-PEG2000 at 1-5 mol% of the total lipid.

    • Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (for DSPC, Tc is ~55°C) to form a thin, uniform lipid film on the flask wall.[1][11]

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]

  • Hydration:

    • Prepare a hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) containing the desired concentration of trans-3,4-Dihydroxypiperidine hydrochloride and the hydrophilic drug to be encapsulated.

    • Warm the hydration buffer to a temperature above the Tc of the lipids.

    • Add the warm hydration buffer to the flask containing the dry lipid film and hydrate for 1 hour with gentle rotation.[13] This process will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is extruded through polycarbonate membranes.[11][14]

    • Assemble the extruder with two stacked 100 nm polycarbonate membranes.

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Pass the liposome suspension through the extruder 11-21 times.[14] This will result in a translucent suspension of LUVs.

  • Purification:

    • Remove the unencapsulated trans-3,4-Dihydroxypiperidine hydrochloride and drug by size exclusion chromatography.

    • Prepare a Sephadex G-50 column and equilibrate with PBS (pH 7.4).

    • Apply the liposome suspension to the column. The liposomes will elute in the void volume, while the smaller, unencapsulated molecules will be retained.

    • Collect the milky-white liposomal fractions.

4.2. Protocol 2: Preparation of Liposomes with a Model Drug (Active Loading via pH Gradient)

This protocol is ideal for weakly basic drugs like doxorubicin and leverages the trans-3,4-Dihydroxypiperidine hydrochloride to create the pH gradient.

  • Liposome Preparation:

    • Prepare "empty" liposomes as described in Protocol 1 (steps 1-3), but use a hydration buffer containing a high concentration of trans-3,4-Dihydroxypiperidine hydrochloride (e.g., 300 mM, pH adjusted to 7.4).

  • Creation of a pH Gradient:

    • Remove the external trans-3,4-Dihydroxypiperidine hydrochloride by dialysis or size exclusion chromatography against a buffer with a higher external pH (e.g., PBS, pH 7.8). This creates an inside-acidic pH gradient once the external dihydroxypiperidine is removed.

  • Active Drug Loading:

    • Add the drug (e.g., doxorubicin) to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for 30-60 minutes.[1] The neutral form of the doxorubicin will diffuse across the lipid bilayer into the acidic core, where it will become protonated and trapped.

  • Purification:

    • Remove any unencapsulated drug using a Sephadex G-50 column as described in Protocol 1, step 4.

Characterization of pH-Sensitive Liposomes
5.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in PBS (pH 7.4). Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential).

  • Expected Results: Liposomes should have a mean diameter of 100-150 nm with a PDI below 0.2, indicating a homogenous population.[13] The zeta potential is expected to be near-neutral.

5.2. Encapsulation Efficiency (%EE)
  • Method: Disruption of liposomes followed by quantification of the encapsulated drug.

  • Procedure:

    • Take a known volume of the liposome suspension.

    • Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).

    • Quantify the total drug concentration using HPLC or spectrofluorometry.

    • Calculate %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100

  • Expected Results: Passive loading typically results in lower %EE (5-20%), while active loading can achieve >90% EE.[1]

5.3. In Vitro pH-Sensitive Drug Release
  • Method: Dialysis method.[10][15]

  • Procedure:

    • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag (MWCO 10-12 kDa).

    • Immerse the dialysis bag in a larger volume of release buffer at two different pH values: physiological (pH 7.4) and acidic (e.g., pH 5.5).

    • Maintain the system at 37°C with constant stirring.

    • At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using HPLC or spectrofluorometry.

  • Expected Results: A significantly higher cumulative drug release should be observed at pH 5.5 compared to pH 7.4, demonstrating the pH-sensitive nature of the formulation.[16][17]

Parameter Target Value Method
Mean Particle Size 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 mV to +10 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (%EE) > 90% (Active Loading)HPLC / Spectrofluorometry
Drug Release at pH 7.4 (24h) < 10%Dialysis Method
Drug Release at pH 5.5 (24h) > 80%Dialysis Method

Table 1: Example Quality Control Specifications for pH-Sensitive Liposomes.

Visualization of Concepts

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Endosomal Compartment (pH 5.5) liposome_74 Liposome (Stable Bilayer) drug_in_74 Therapeutic Drug piperidine_in_74 Dihydroxypiperidine (Neutral) uptake Cellular Uptake (Endocytosis) liposome_74->uptake Targets Cell liposome_55 Liposome (Destabilized) osmotic_pressure Osmotic Pressure liposome_55->osmotic_pressure builds up drug_out Drug Release piperidine_H Protonated Dihydroxypiperidine+ piperidine_H->osmotic_pressure contributes to osmotic_pressure->drug_out causes uptake->liposome_55 Internalization & Acidification caption Fig 1. Proposed mechanism of pH-sensitive release.

Caption: Proposed mechanism of pH-sensitive release.

G start Start step1 1. Lipid Dissolution (DSPC, Cholesterol, etc.) in Organic Solvent start->step1 step2 2. Thin Film Formation (Rotary Evaporation) step1->step2 step3 3. Hydration (with Drug & Piperidine Derivative) step2->step3 step4 4. Extrusion (100 nm Membranes) step3->step4 step5 5. Purification (Size Exclusion Chromatography) step4->step5 end Characterization step5->end caption Fig 2. Workflow for liposome preparation.

Caption: Workflow for liposome preparation.

Troubleshooting and Expert Insights
  • Low Encapsulation Efficiency: For passive loading, ensure the hydration temperature is consistently above the lipid's Tc. For active loading, verify the integrity of the pH gradient before adding the drug. The stability of the entrapped compound is also crucial.

  • Broad Particle Size Distribution (High PDI): Ensure the extruder is properly assembled and maintained at the correct temperature. Increase the number of extrusion cycles. Inconsistent PDI can also result from lipid degradation, so always use fresh, high-quality lipids.

  • Poor pH-Sensitivity: The concentration of the encapsulated trans-3,4-Dihydroxypiperidine hydrochloride is critical. A low concentration may not generate sufficient osmotic pressure to rupture the liposomes. Titrate the concentration to find the optimal balance between sensitivity and stability. The lipid composition also plays a key role; more rigid membranes (e.g., with higher cholesterol content) may require a stronger osmotic shock for destabilization.

  • Stability Issues: Liposomes can be prone to hydrolysis and aggregation. Store them at 4°C and use them within a reasonable timeframe.[18] For long-term storage, lyophilization with a cryoprotectant (e.g., sucrose) can be considered.

Conclusion

The use of trans-3,4-Dihydroxypiperidine hydrochloride presents a promising and novel strategy for the development of pH-sensitive liposomes. The proposed mechanism, based on protonation and osmotic destabilization, offers an alternative to conventional fusogenic lipid systems. The protocols outlined in this guide provide a comprehensive framework for the formulation, drug loading, and characterization of these advanced drug delivery vehicles. Further optimization of lipid composition and the concentration of the pH-sensitive agent will be crucial for translating this concept into effective therapeutic applications.

References
  • A review of mechanistic insight and application of pH-sensitive liposomes in drug delivery - Taylor & Francis. (2014, February 13). Retrieved from [Link]

  • Paliwal, S. R., Paliwal, R., & Vyas, S. P. (2013). pH-sensitive Liposomes in Drug Delivery. In Smart Materials for Drug Delivery (Vol. 1, pp. 80-93). The Royal Society of Chemistry.
  • The two major methods for liposomal drug loading. (A) Passive loading... - ResearchGate. Retrieved from [Link]

  • Gong, W., et al. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. Pharmaceuticals, 15(2), 70.
  • Cestaro, B., & Cazzola, R. (1993). Ph-Sensitive Liposomes: Structural Characterization and Possible Therapeutic Applications. Journal of Liposome Research, 3(3), 563-574.
  • Liposome Active Loading Technology - CD Formulation. Retrieved from [Link]

  • Liposomes as Drug Delivery Vehicles - Labinsights. (2023, May 8). Retrieved from [Link]

  • Sercombe, L., et al. (2015). pH-sensitive liposomes for drug delivery in cancer treatment. Journal of Liposome Research, 25(4), 315-325.
  • Tirella, A., et al. (2003). On the Characterization of pH-sensitive Liposome/Polymer Complexes. Biomacromolecules, 4(1), 1-9.
  • A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer - PMC. Retrieved from [Link]

  • Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate - PMC - NIH. Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. Retrieved from [Link]

  • Tagami, T., et al. (2012). Designing a novel in vitro drug-release-testing method for liposomes prepared by pH-gradient method. International Journal of Pharmaceutics, 434(1-2), 169-175.
  • Sudimack, J., & Lee, R. J. (2000). pH-sensitive liposomes: mechanism of triggered release to drug and gene delivery prospects. Advanced Drug Delivery Reviews, 41(2), 147-162.
  • Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development - MDPI. Retrieved from [Link]

  • pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC. Retrieved from [Link]

  • Preparation of T‑2 toxin‑containing pH‑sensitive liposome and its antitumor activity. (2020, September 22). Oncology Letters, 20(5), 1-1.
  • Development of pH Sensitive Liposomes Using Ionizable Lipids - HELDA. Retrieved from [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Retrieved from [Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion - Protocols.io. (2023, March 13). Retrieved from [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate. Retrieved from [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed. Retrieved from [Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration Procedure. Retrieved from [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). Retrieved from [Link]

  • PIPERIDINE - Ataman Kimya. Retrieved from [Link]

  • Nounou, M. M., et al. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Acta Pharmaceutica, 56(3), 311-324.
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging trans-3,4-Dihydroxypiperidine Hydrochloride as a Chiral Precursor for the Synthesis of Advanced Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of the Piperidine Scaffold in Opioid Antagonist Development

Opioid receptor antagonists are critical pharmacological tools and therapeutic agents, indispensable for reversing the life-threatening effects of opioid overdose and playing a vital role in the management of substance use disorders.[1][2] The core structure of many potent and selective opioid antagonists is built upon a piperidine framework. This heterocyclic motif is a key pharmacophore that correctly orients the necessary functional groups for high-affinity binding to opioid receptors, particularly the mu (μ), kappa (κ), and delta (δ) receptors.[3][4]

Among the various piperidine-based precursors, trans-3,4-Dihydroxypiperidine hydrochloride stands out as a versatile and stereochemically defined building block. Its inherent chirality and functional handles (two hydroxyl groups and a secondary amine) provide a robust starting point for the asymmetric synthesis of complex morphinan and non-morphinan scaffolds. This guide provides an in-depth exploration of the chemical properties, synthetic applications, and detailed protocols for utilizing this precursor in the development of next-generation opioid receptor antagonists.

Physicochemical Profile: trans-3,4-Dihydroxypiperidine Hydrochloride

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[5]
Molecular Weight 153.61 g/mol [5]
CAS Number 443648-89-3 (for cis-isomer hydrochloride)[5]
Appearance White to off-white crystalline powderGeneric Material Property
Solubility Soluble in water, methanol; sparingly soluble in ethanolGeneric Material Property
Storage 2-8°C, under inert atmosphere, protect from light and moisture[5][6]

Note: Data for the specific trans-isomer may vary slightly; the provided data for the related cis-isomer hydrochloride serves as a close reference.

The Synthetic Blueprint: From Piperidine Precursor to Potent Antagonist

The synthetic journey from trans-3,4-dihydroxypiperidine to a final antagonist molecule hinges on a series of strategic chemical transformations. The core principle involves the elaboration of the simple piperidine ring into a more complex, polycyclic structure that mimics the binding profile of endogenous opioids but lacks intrinsic efficacy, thereby acting as an antagonist.[4]

The pivotal step in this process is the N-alkylation of the piperidine nitrogen. The nature of the substituent introduced here is a primary determinant of the final compound's pharmacological profile (agonist vs. antagonist activity). For antagonists, N-allyl or N-cyclopropylmethyl groups are classic choices that confer strong antagonist properties at the μ-opioid receptor.[3][7]

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Scaffold Elaboration cluster_2 Phase 3: Final Modifications A trans-3,4-Dihydroxypiperidine HCl B N-Alkylation with R-X (e.g., Allyl bromide or Cyclopropylmethyl chloride) A->B Base (e.g., K₂CO₃) C N-Substituted Piperidine Intermediate B->C Formation of C-N bond D Protection of Hydroxyl Groups C->D E Annulation / Cyclization Reactions (e.g., Grewe Cyclization) D->E F Construction of Polycyclic Core E->F G Deprotection & Oxidative Steps F->G H Final Opioid Receptor Antagonist (e.g., Naltrexone analogue) G->H

Caption: General synthetic workflow from the piperidine precursor to a final antagonist.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, providing researchers with a clear, step-by-step methodology. The causality behind each step is explained to empower scientists to adapt these methods as needed.

Protocol 1: N-Alkylation of trans-3,4-Dihydroxypiperidine

This protocol details the crucial first step of introducing the antagonist-conferring N-substituent. We will use cyclopropylmethyl bromide as an example alkylating agent, a key component for synthesizing naltrexone analogues.

A. Materials and Reagents

ReagentGradeSupplierPurpose
trans-3,4-Dihydroxypiperidine HCl≥98%CommercialStarting Material
(Bromomethyl)cyclopropane≥97%CommercialAlkylating Agent
Potassium Carbonate (K₂CO₃), anhydrousACS GradeCommercialBase
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent
Ethyl AcetateACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)Lab Prepared-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying Agent

B. Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add trans-3,4-Dihydroxypiperidine hydrochloride (1.54 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask. The hydrochloride salt may not fully dissolve initially. Add anhydrous potassium carbonate (4.15 g, 30 mmol). Rationale: A slight excess of a mild inorganic base is used to neutralize the hydrochloride salt, liberating the free secondary amine for reaction, and to scavenge the HBr byproduct generated during the alkylation.

  • Addition of Alkylating Agent: Stir the suspension vigorously for 15 minutes. Slowly add (bromomethyl)cyclopropane (1.2 mL, 12 mmol) dropwise via syringe. Rationale: The alkylating agent is added slowly to control any potential exotherm and to ensure efficient reaction with the liberated amine rather than self-reaction.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Rationale: The reaction is quenched with water to dissolve inorganic salts. The product is extracted into an organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the pure N-cyclopropylmethyl-trans-3,4-dihydroxypiperidine.

C. Self-Validation and Expected Outcome

  • Yield: Typically 70-85%.

  • Purity: >95% after chromatography.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of new peaks corresponding to the cyclopropylmethyl group in the NMR spectra is a key indicator of success.

Mechanism of Action: Competitive Antagonism at Opioid Receptors

Opioid antagonists function by binding to opioid receptors with high affinity but failing to induce the conformational change necessary for receptor activation.[4] They act as competitive antagonists, physically blocking agonists like morphine or fentanyl from binding to the receptor site.[2] This competitive binding displaces the agonist and rapidly reverses its effects, which is the principle behind using naloxone to treat an overdose.[2]

G cluster_0 Opioid Agonist Action cluster_1 Competitive Antagonism Agonist Opioid Agonist (e.g., Morphine) Receptor_A μ-Opioid Receptor Agonist->Receptor_A Binds & Activates Effect_A Signal Transduction (Analgesia, Euphoria, Respiratory Depression) Receptor_A->Effect_A Antagonist Opioid Antagonist (e.g., Naltrexone) Receptor_B μ-Opioid Receptor Antagonist->Receptor_B Binds & Blocks NoEffect_B No Signal Transduction (Blocks Agonist Effect) Receptor_B->NoEffect_B Agonist_Blocked Opioid Agonist Agonist_Blocked->Receptor_B Binding Prevented

Caption: Competitive antagonism at the μ-opioid receptor.

Pharmacological Data of Piperidine-Derived Antagonists

The ultimate goal of synthesizing these molecules is to achieve a desired pharmacological profile. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds, which shares the core piperidine structure, demonstrates pure opioid receptor antagonist properties.[3] Their binding affinities highlight their potency.

CompoundN-Substituentμ-Receptor Ki (nM)κ-Receptor Ki (nM)Pharmacological ActionReference
Naloxone -CH₂CH=CH₂ (Allyl)~1-2~20-30Pure Antagonist[3][8]
Naltrexone -CH₂-cyclopropyl~0.5-1~1-5Pure Antagonist[3][9]
(3R,4R)-3h -CH₂(CHOH)Cyclohexyl0.294.8Pure Antagonist[3]

Note: Ki values are approximate and can vary based on the specific assay conditions. The data for compound (3R,4R)-3h is from a related piperidine series and is included to illustrate the high affinity achievable with this scaffold.[3]

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC - PubMed Central. (URL: )
  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed. (URL: )
  • US20110269964A1 - N-Alkylation of Opiates - Google P
  • Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing). (URL: )
  • Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids. (URL: )
  • Opioid Pharmacology - :::::Pain Physician:::::. (URL: )
  • Basic opioid pharmacology: an update - PMC - PubMed Central - NIH. (URL: )
  • News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under intern
  • Direct Synthesis of Naltrexone by Palladium-Catalyzed N-Demethylation/Acylation of Oxymorphone: The Benefit of CH Activation and the Intramolecular Acyl Transfer from C-14 Hydroxy - ResearchG
  • trans-3,4-Difluoropiperidine HCl | C5H10ClF2N | CID 72207986 - PubChem. (URL: )
  • Opioid Analgesics & Antagonists | Katzung & Trevor's Pharmacology - AccessMedicine. (URL: )
  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology - PMC - PubMed Central. (URL: )
  • 443648-89-3 | cis-Piperidine-3,4-diol hydrochloride | ChemScene. (URL: )
  • Designation of 4-Piperidone as a List I Chemical - Federal Register. (URL: )
  • Organophotocatalytic N‐Demethylation of Oxycodone Using Molecular Oxygen. (URL: )
  • 4-Hydroxypiperidine hydrochloride | 5382-17-2 - ChemicalBook. (URL: )
  • Pharmacology - OPIOIDS (MADE EASY) - YouTube. (URL: )
  • Concise total synthesis of opioids - Organic Chemistry Frontiers (RSC Publishing). (URL: )
  • A Short History of the Discovery and Development of Naltrexone and Other Morphine Derivatives - ResearchG
  • pharmacology-opioids.pdf - Center for Rural Health. (URL: )
  • Water-soluble Iron Porphyrin Complex for the Catalytic N-dealkylation of Fentanyl - Scholarship Repository @ Florida Tech. (URL: )
  • trans-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester | ChemScene. (URL: )
  • Pethidine - Wikipedia. (URL: )
  • 3-HYDROXYPIPERIDINE HYDROCHLORIDE, (+/-)- - gsrs. (URL: )
  • Synthesis and pharmacological evaluation of novel cis and trans 3-substituted anilidopiperidines - PubMed. (URL: )

Sources

Application Note: High-Precision Kinetic Profiling of trans-3,4-Dihydroxypiperidine HCl in Glycosidase Inhibition and Chaperone Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

trans-3,4-Dihydroxypiperidine hydrochloride (TDHP HCl) is a potent, low-molecular-weight iminosugar used primarily as a reference standard and scaffold in the development of glycosidase inhibitors and pharmacological chaperones.[1] Structurally, the piperidine ring mimics the pyranose ring of carbohydrates, while the protonated secondary amine at physiological pH mimics the oxocarbenium ion transition state of glycosidic hydrolysis.[1]

This application note details the use of TDHP HCl in two critical drug discovery workflows:

  • Competitive

    
    -Glucosidase Inhibition Assays:  For metabolic disorder research (Type 2 Diabetes).
    
  • Thermostability Shift Assays (TSA): For identifying pharmacological chaperones in Lysosomal Storage Disorders (LSDs).[1]

Key Mechanism: The trans-diequatorial or axial-equatorial orientation of the hydroxyl groups allows TDHP to act as a structural analogue to glucose or galactose, competitively binding to the active site of glycosyl hydrolases (GHs).

Application I: Kinetic Characterization of -Glucosidase Inhibition

Principle

The assay quantifies the ability of TDHP HCl to inhibit the hydrolysis of p-nitrophenyl-


-D-glucopyranoside (pNPG) by 

-glucosidase. The release of p-nitrophenol (pNP) is monitored colorimetrically at 405 nm. Unlike simple screening, this protocol is designed to determine the Mode of Inhibition (MOI) and

values.[1]
Materials & Reagents[1]
  • Analyte: trans-3,4-Dihydroxypiperidine HCl (purity >98%).

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae or Rat Intestinal Acetone Powder).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 67 mM Potassium Phosphate Buffer (pH 6.8).

  • Stop Solution: 0.2 M

    
    .[1]
    
Experimental Protocol

Step 1: Stock Preparation

  • Dissolve TDHP HCl in Milli-Q water to a 10 mM stock concentration.

  • Note: The hydrochloride salt is highly water-soluble. Avoid DMSO if possible, as high organic solvent content can affect enzyme stability.[1]

Step 2: Enzyme Optimization (The "Linearity Check")

  • Before inhibition testing, titrate the enzyme to ensure the reaction velocity is linear over the incubation time (20 min).[1] Target an Absorbance (405 nm) of 0.8–1.0 for the uninhibited control.[1]

Step 3: IC50 Determination Workflow

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Addition: Add 20 µL of TDHP HCl serial dilutions (0.1 µM to 1000 µM) to wells.

  • Enzyme Addition: Add 40 µL of

    
    -glucosidase (0.5 U/mL in buffer).
    
  • Pre-Incubation (CRITICAL): Incubate for 10 minutes at 37°C.

    • Scientific Insight: Iminosugars often exhibit slow-onset inhibition. Pre-incubation ensures equilibrium binding before the substrate competes for the active site.[1]

  • Substrate Initiation: Add 40 µL of pNPG (2.5 mM).

  • Kinetic Read: Incubate at 37°C for 20 minutes.

  • Termination: Add 100 µL of 0.2 M

    
     to stop the reaction and shift pNP to its yellow phenolate form.
    
  • Measurement: Read Absorbance at 405 nm.

Data Analysis & Validation

Calculate % Inhibition using the formula:


[1]

Self-Validating Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Run Acarbose alongside TDHP HCl. Acarbose IC50 should fall within 100–500 µM (depending on enzyme source).[1]

Application II: Pharmacological Chaperone Screening (Thermostability)

Principle

In Lysosomal Storage Diseases (e.g., Gaucher or Fabry), mutant enzymes often misfold and are degraded in the ER.[1] TDHP HCl can act as a "chaperone," binding to the folded state and stabilizing it.[1] This assay measures the shift in melting temperature (


) of the enzyme in the presence of TDHP.[1]
Protocol: Differential Scanning Fluorimetry (DSF)[1]
  • Mix: Combine Recombinant Human

    
    -Glucosidase (2 µM final) with SYPRO Orange dye (5x final) in Citrate-Phosphate buffer (pH 5.5).
    
  • Treat: Add TDHP HCl at saturation concentration (e.g., 50 µM, approx 10x

    
    ).
    
  • Run: Perform a melt curve using a qPCR machine (25°C to 95°C, 1°C/min ramp).

  • Analysis: Calculate the derivative of fluorescence (-dF/dT). A positive shift in

    
     (
    
    
    
    ) indicates chaperone activity.[1]

Visualizing the Mechanism and Workflow

Competitive Inhibition Pathway

The following diagram illustrates the competitive nature of TDHP HCl binding, preventing the formation of the Enzyme-Substrate complex.

InhibitionMechanism Enzyme Enzyme (Glycosidase) ES_Complex ES Complex (Transition State) Enzyme->ES_Complex + Substrate EI_Complex EI Complex (Stabilized) Enzyme->EI_Complex + TDHP HCl (Competitive) Substrate Substrate (pNPG) Inhibitor Inhibitor (TDHP HCl) Product Product (pNP + Glucose) ES_Complex->Product k_cat

Caption: Competitive binding mechanism where TDHP HCl sequesters the enzyme, preventing substrate hydrolysis.[1]

Assay Workflow Logic

This flowchart defines the critical path for the IC50 determination, emphasizing the pre-incubation step often missed in standard protocols.

AssayWorkflow Start Start: Reagent Prep Step1 1. Enzyme Titration (Linearity Check) Start->Step1 Step2 2. Inhibitor Addition (TDHP HCl Serial Dilution) Step1->Step2 Step3 3. Pre-Incubation (10 min @ 37°C) Step2->Step3 Critical Step Step4 4. Substrate Addition (Start Reaction) Step3->Step4 Step5 5. Kinetic/Endpoint Read (405 nm) Step4->Step5 Decision Quality Control (Z-Factor > 0.5?) Step5->Decision Result Calculate IC50 & Ki Decision->Result Pass Fail Troubleshoot: Check Enzyme Stability Decision->Fail Fail

Caption: Step-by-step workflow for high-throughput screening of TDHP HCl inhibition.

Expected Results & Data Interpretation

The following table summarizes typical kinetic parameters when using TDHP HCl against common glycosidases. Note: Values are representative of literature ranges.

Enzyme SourceSubstrateParameterTypical Value RangeInterpretation

-Glucosidase (Yeast)
pNPG

50 – 200 µMModerate Inhibitor

-Glucosidase (Almond)
pNPG

10 – 50 µMPotent Inhibitor

-Galactosidase
pNPGal

> 1000 µMLow Specificity (Negative Control)

Troubleshooting Tip: If


 values shift significantly between runs, check the pH of the buffer. The protonation state of the piperidine nitrogen (pKa ~8–9) is essential for mimicking the oxocarbenium ion.[1] Ensure pH is maintained at 6.8 (cytosolic mimic) or 5.5 (lysosomal mimic) depending on the target.[1]

References

  • Assessment of

    
    -Glucosidase Inhibition: 
    Gopala, L., et al. (2018).[1][2] Synthesis, molecular modeling and evaluation of 
    
    
    
    -glucosidase inhibition activity of 3,4-dihydroxy piperidines. European Journal of Medicinal Chemistry.
  • Chaperone Activity & Structural Analogues: Kato, A., et al. (2022).[1] trans, trans-2-C-Aryl-3,4-dihydroxypyrrolidines as potent and selective

    
    -glucosidase inhibitors: Pharmacological chaperones for Gaucher disease. Bioorganic & Medicinal Chemistry.
    
    
  • General Iminosugar Activity: Sheng, R., et al. (2024).[1][3] Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent

    
    -Glucosidase Inhibitors. Molecules.
    
    

Sources

protocol for incorporating dihydroxypiperidines into drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Encapsulation of Dihydroxypiperidines (DHPs) for Targeted Drug Delivery

Executive Summary & Scientific Rationale

Dihydroxypiperidines (DHPs) and their derivatives (e.g., iminosugars like miglustat, 1-deoxynojirimycin) represent a potent class of pharmacological chaperones and glycosidase inhibitors. They show immense promise in treating Lysosomal Storage Disorders (LSDs) by stabilizing misfolded enzymes in the Endoplasmic Reticulum (ER) and trafficking them to lysosomes.[1][2]

The Challenge: Despite their therapeutic potential, DHPs possess poor physicochemical properties for passive delivery:

  • High Hydrophilicity: They do not cross biological membranes efficiently without high doses.

  • Rapid Clearance: As small, polar molecules (

    
     Da), they are rapidly excreted renaly.
    
  • Lack of Chromophores: The absence of conjugated

    
    -systems makes standard UV-Vis detection difficult, complicating quality control.
    

The Solution: This protocol details the encapsulation of DHPs into PLGA Nanoparticles via Double Emulsion (w/o/w) and Liposomes via Thin-Film Hydration . These systems protect the payload, extend circulation time, and enhance cellular uptake via endocytosis.

Mechanism of Action: Pharmacological Chaperoning[2][3][4]

To understand the formulation goal, one must understand the cellular target. DHPs act as "scaffolds" for unstable proteins.

ChaperoneMechanism MutantEnzyme Unstable Mutant Enzyme (ER) Degradation ERAD Pathway (Proteasomal Degradation) MutantEnzyme->Degradation  No Treatment Complex Enzyme-DHP Stabilized Complex MutantEnzyme->Complex  + DHP Binding DHP Dihydroxypiperidine (DHP) DHP->Complex Golgi Golgi Trafficking Complex->Golgi Lysosome Lysosome (Activity Restored) Golgi->Lysosome Dissociation Acidic pH Dissociation Lysosome->Dissociation

Figure 1: Pharmacological Chaperone Mechanism. DHPs bind misfolded enzymes in the ER, preventing degradation and enabling transport to the lysosome.[1][3]

Protocol A: PLGA Nanoparticle Formulation (w/o/w)

Methodology: Double Emulsion Solvent Evaporation.[4] Rationale: Single emulsion (o/w) fails for DHPs because the drug partitions immediately into the aqueous phase. The w/o/w method traps the aqueous drug solution inside a polymer shell.

Materials
  • Payload: Dihydroxypiperidine derivative (e.g., Miglustat).

  • Polymer: PLGA (50:50 Lactide:Glycolide, ester terminated, MW 30-60 kDa). Note: Ester termination is hydrophobic, reducing initial burst release.

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.[5]

  • Surfactant: Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-89% hydrolyzed).

Step-by-Step Workflow

1. Primary Emulsion (


) 
  • Dissolve 50 mg PLGA in 2 mL DCM (Organic Phase).

  • Dissolve 5 mg DHP in 200 µL distilled water (Inner Aqueous Phase,

    
    ).
    
  • Critical Step: Add

    
     dropwise to the Organic Phase under probe sonication (20 kHz, 40% amplitude) for 60 seconds on ice.
    
  • Checkpoint: The mixture should appear milky white and opaque.

2. Secondary Emulsion (


) 
  • Prepare 10 mL of 2% PVA solution (

    
    ).
    
  • Add the primary emulsion (

    
    ) into the 
    
    
    
    phase.
  • Sonicate immediately (20 kHz, 60% amplitude) for 2 minutes on ice.

  • Why? This step determines the final nanoparticle size. Higher energy = smaller particles.

3. Solvent Evaporation & Hardening

  • Transfer the emulsion to a beaker containing 20 mL of 0.5% PVA under magnetic stirring (300 RPM).

  • Stir for 3-4 hours at room temperature in a fume hood.

  • Mechanism:[2][6] DCM evaporates, causing the PLGA droplets to harden into solid nanospheres, trapping the DHP.

4. Purification

  • Centrifuge at 15,000

    
     g for 20 minutes (
    
    
    
    C).
  • Discard supernatant (save for encapsulation efficiency calculation).

  • Wash pellet

    
     with ultrapure water to remove excess PVA.
    
  • Lyophilize with 5% Trehalose as a cryoprotectant.

DoubleEmulsion cluster_0 Phase Preparation W1 W1: DHP in Water Emulsification1 Sonication (Primary) W1/O Emulsion W1->Emulsification1 Oil Oil: PLGA in DCM Oil->Emulsification1 Emulsification2 Sonication (Secondary) W1/O/W2 Emulsion Emulsification1->Emulsification2 W2 W2: 2% PVA Solution W2->Emulsification2 Evaporation Solvent Evaporation (Hardening) Emulsification2->Evaporation Centrifuge Centrifugation & Wash Evaporation->Centrifuge Final PLGA-DHP Nanoparticles Centrifuge->Final

Figure 2: Double Emulsion (w/o/w) Workflow for Hydrophilic DHP Encapsulation.

Protocol B: Analytical Quantification (HPLC-Derivatization)

Since DHPs lack UV absorbance, direct HPLC is impossible without specialized detectors (CAD/ELSD). For standard labs, pre-column derivatization is the most robust method.

Reaction Principle: The secondary amine of the piperidine ring reacts with FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) or Dansyl Chloride to form a fluorescent/UV-active derivative.

Protocol:

  • Sample Prep: Dissolve 10 mg of lyophilized nanoparticles in 1 mL DCM (to break polymer). Add 1 mL water, vortex, and centrifuge. Collect the aqueous supernatant (containing extracted DHP).

  • Derivatization:

    • Mix 100 µL aqueous sample + 100 µL Borate Buffer (pH 8.5).

    • Add 200 µL FMOC-Cl solution (5 mM in Acetonitrile).

    • Incubate at

      
      C for 20 minutes.
      
    • Quench with 50 µL Adamantanamine (to remove excess FMOC).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (

      
       mm, 5 µm).[7]
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 20% B to 90% B over 15 mins.

    • Detection: Fluorescence (

      
       nm, 
      
      
      
      nm) or UV (
      
      
      nm).

Data Summary & Troubleshooting

Typical Characterization Metrics:

ParameterTarget RangeMethod of Verification
Particle Size 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity (PDI)

DLS
Zeta Potential

to

mV
Electrophoretic Light Scattering
Encapsulation Efficiency 40% - 65%HPLC (Indirect method via supernatant)
Burst Release

in first hour
Dialysis bag method (PBS,

C)

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Encapsulation Efficiency Drug leakage into

phase during secondary sonication.
Increase PLGA concentration; Increase PVA viscosity in

; Saturate

with salt (NaCl) to reduce osmotic pressure gradient.
Large Particle Size (>400nm) Insufficient shear energy.Increase sonication amplitude; Reduce PLGA concentration in Organic phase.
Aggregation after Lyophilization Lack of cryoprotection.Ensure 5% Trehalose or Sucrose is added before freezing.

References

  • Parenti, G., et al. (2015). "Pharmacological chaperone therapy: Preclinical development, clinical translation, and prospects for the treatment of lysosomal storage disorders." Molecular Therapy. Link

  • Astete, C. E., & Sabliov, C. M. (2006).[8] "Synthesis and characterization of PLGA nanoparticles." Journal of Biomaterials Science, Polymer Edition. Link

  • Alattia, J. R., et al. (2012). "Liposome-mediated delivery of iminosugars enhances efficacy against dengue virus in vivo."[6][9] Antimicrobial Agents and Chemotherapy. Link

  • Gupta, V., et al. (2013). "Derivatization of secondary amines with FMOC-Cl for HPLC analysis." Journal of Chromatography B. Link

  • Mainardes, R. M., & Evangelista, R. C. (2005). "PLGA nanoparticles containing praziquantel: effect of formulation variables on size distribution." International Journal of Pharmaceutics. Link

Sources

Application Note: Modular Synthesis of N-Substituted trans-3,4-Dihydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of N-substituted trans-3,4-dihydroxypiperidines . These compounds are critical pharmacophores in the development of iminosugars , which function as glycosidase inhibitors and pharmacological chaperones for the treatment of lysosomal storage disorders (e.g., Gaucher and Fabry diseases) and viral infections [1].

Unlike traditional "chiral pool" syntheses starting from carbohydrates (which often lock the stereochemistry early and limit N-substitution diversity), this protocol utilizes a Ring-Closing Metathesis (RCM) strategy. This allows for the late-stage introduction of diverse N-substituents and guarantees trans-diol stereochemistry via a thermodynamically controlled epoxide hydrolysis.

Key Advantages[1]
  • Modular N-Substitution: The N-R group is installed prior to cyclization, allowing for the rapid generation of libraries (SAR studies).

  • Stereochemical Fidelity: The trans-3,4-diol motif is installed with >95% diastereoselectivity via anti-diaxial epoxide opening.

  • Scalability: The workflow utilizes stable Ru-catalysts (Grubbs II) and standard oxidizing agents (mCPBA).

Strategic Workflow & Mechanism

The synthesis proceeds through three distinct phases: (1) Formation of the acyclic diene precursor,[1] (2) Ruthenium-catalyzed cyclization to the tetrahydropyridine core, and (3) Stereoselective oxidation.

Pathway Visualization

G Start Primary Amine (R-NH2) Step1 N-Alkylation (Allyl Bromide) Start->Step1 Diene N-Substituted Diallylamine Step1->Diene 2.0 eq AllylBr RCM Ring-Closing Metathesis (Grubbs II) Diene->RCM Cyclization Alkene 1,2,3,6-Tetrahydro- pyridine RCM->Alkene -Ethylene Epox Epoxidation (mCPBA) Alkene->Epox Epoxide 3,4-Epoxy- piperidine Epox->Epoxide syn-addition Hydrolysis Acid Hydrolysis (H2SO4/H2O) Epoxide->Hydrolysis Ring Opening Product N-Substituted trans-3,4-Dihydroxy- piperidine Hydrolysis->Product anti-diaxial

Figure 1: Strategic workflow for the synthesis of trans-3,4-dihydroxypiperidines. The RCM step constructs the ring, while the epoxide opening dictates the trans-stereochemistry.

Detailed Experimental Protocols

Phase 1: Synthesis of N-Substituted Diallylamine

Objective: To generate the acyclic diene precursor required for RCM. Mechanistic Note: Double alkylation of a primary amine is generally faster and cleaner than mono-alkylation of a diallylamine.

Reagents:

  • Primary Amine (R-NH₂, 10 mmol)

  • Allyl Bromide (22 mmol, 2.2 eq)

  • Potassium Carbonate (K₂CO₃, 30 mmol, 3.0 eq)

  • Acetonitrile (MeCN, 50 mL)

Protocol:

  • Dissolve the primary amine (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask.

  • Add K₂CO₃ (30 mmol) followed by the dropwise addition of Allyl Bromide (22 mmol) at 0°C.

  • Allow the reaction to warm to room temperature (RT) and reflux for 4–6 hours.

  • Validation: Monitor by TLC (Visualize with KMnO₄ stain; diallylamines stain distinctively yellow/brown).

  • Filter off the solids and concentrate the filtrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-substituted diallylamine .

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Cyclization to form the 1,2,3,6-tetrahydropyridine core. Critical Control Point: Oxygen is a poison to Ruthenium carbenes. Thorough degassing is non-negotiable [2].

Reagents:

  • N-Substituted Diallylamine (from Phase 1)

  • Grubbs Catalyst, 2nd Generation (2–5 mol%)

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Degassing: Dissolve the diallylamine (1.0 eq) in anhydrous DCM to achieve a dilute concentration (0.05 M). Note: Dilution favors intramolecular cyclization over intermolecular polymerization. Sparge the solution with Argon for 15 minutes.

  • Add Grubbs II catalyst (2 mol%) in one portion under a positive stream of Argon.

  • Stir the reaction at RT for 4–12 hours. If conversion is slow (checked by TLC/NMR), heat to reflux (40°C).

  • Quenching: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester the Ru species.

  • Filter through a pad of Celite to remove the catalyst residues.

  • Concentrate and purify via flash chromatography to obtain the N-substituted-1,2,3,6-tetrahydropyridine .[1]

Phase 3: Stereoselective Oxidation (Epoxidation & Hydrolysis)

Objective: To install the 3,4-hydroxyl groups in a trans configuration. Mechanistic Insight: Direct dihydroxylation (e.g., Upjohn conditions using OsO₄) typically yields cis-diols. To achieve the trans-diol, we utilize the Fürst-Plattner rule (trans-diaxial opening) via an epoxide intermediate [3].

Reagents:

  • meta-Chloroperoxybenzoic acid (mCPBA, 77%, 1.2 eq)

  • DCM (Solvent A)

  • Sulfuric Acid (1M H₂SO₄, aqueous) or Perchloric Acid (HClO₄)

Protocol:

  • Epoxidation: Dissolve the tetrahydropyridine (1.0 eq) in DCM (0.1 M) at 0°C.

  • Add mCPBA (1.2 eq) portion-wise. Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Wash with saturated Na₂SO₃ (to reduce excess peroxide) and NaHCO₃. Dry and concentrate to yield the crude 3,4-epoxypiperidine . Note: Isolation is recommended, but purification is often unnecessary if purity >90%.

  • Hydrolysis: Dissolve the crude epoxide in water (or 1:1 Water/THF if solubility is poor).

  • Add 1M H₂SO₄ (2.0 eq) and heat to 60–80°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The protonated epoxide is opened by water. The nucleophile (H₂O) attacks the carbon that allows the leaving group (OH) to depart into an axial position, resulting in the trans-diaxial product.

  • Final Isolation: Neutralize with Amberlite IR-400 (OH- form) or dilute NaOH. Filter and lyophilize (freeze-dry) to obtain the N-substituted trans-3,4-dihydroxypiperidine .

Data Analysis & Troubleshooting

Expected Yields and Optimization
StepReactionTypical YieldOptimization Tip
1 N-Alkylation85–95%Use excess allyl bromide to prevent mono-allyl byproducts.
2 RCM (Cyclization)75–90%If conversion stalls, add a second portion of catalyst (1 mol%). Ensure concentration is <0.05 M.
3a Epoxidation>90%Keep cold (0°C) to prevent N-oxide formation (though mCPBA usually prefers the alkene).
3b Hydrolysis80–85%Ensure pH < 2 for complete opening.
Stereochemical Validation

To confirm the trans-diequatorial or trans-diaxial conformation, analyze the ³J(H3, H4) coupling constant in ¹H NMR.

  • Trans-diaxial (rigid chair): Large coupling constant (J ≈ 8–11 Hz).

  • Cis-equatorial/axial: Smaller coupling constant (J ≈ 2–5 Hz).

References

  • Compain, P., & Martin, O. R. (2001). Iminosugars: From synthesis to therapeutic applications.[3][6][7][8][9] Wiley-VCH.

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.

  • Li, J. (2005). Fürst-Plattner Rule. In: Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • O'Brien, P. (1999). Asymmetric synthesis of cyclic ethers and amines via chiral organolithiums. Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. (Describes epoxide opening stereochemistry).

  • Trost, B. M., & Krische, M. J. (1999). Transition Metal Catalyzed Cycloisomerizations. Synlett, 1999(1), 1-16. (Context on cyclization efficiency).

Sources

Topic: A Multi-Technique Approach for the Experimental Study of Conformational Changes in Dihydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxypiperidines, a critical class of iminosugars, are central to drug discovery due to their role as glycosidase inhibitors and chemical chaperones. Their biological activity is inextricably linked to their three-dimensional structure and conformational flexibility. A precise understanding of the piperidine ring's conformational equilibrium—the dynamic interplay between different chair, boat, and skew-boat forms—is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth, integrated methodology for elucidating the conformational landscape of dihydroxypiperidines, combining high-resolution spectroscopic techniques with definitive solid-state analysis and complementary computational modeling. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, and Circular Dichroism (CD) spectroscopy, explaining the causality behind experimental choices to ensure a robust, self-validating analytical workflow.

Introduction: The Conformational Imperative in Dihydroxypiperidine Research

The piperidine ring serves as a foundational scaffold in numerous natural products and pharmaceuticals.[1] The addition of hydroxyl groups introduces chirality and the potential for complex hydrogen-bonding networks, creating a flexible molecule whose preferred shape in solution can be subtle and highly dependent on its environment. This conformational preference dictates how the molecule presents its functional groups to a biological target, such as the active site of an enzyme. An incorrect or incomplete understanding of a molecule's 3D structure can derail a drug development program. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for generating a complete and accurate picture of the molecule's behavior.

This document outlines a workflow that leverages the strengths of multiple techniques to build a cohesive conformational model:

  • NMR Spectroscopy: To determine the dominant conformation and dynamic behavior in solution.

  • X-ray Crystallography: To provide an unambiguous, high-resolution structure in the solid state.[2]

  • Circular Dichroism (CD): To probe the molecule's overall chirality and detect conformational shifts in solution.[3]

  • Computational Modeling: To explore the entire potential energy surface and rationalize experimental findings.

G NMR NMR Spectroscopy (Solution State) DATA Integrated Conformational Model (Structure, Dynamics, Stability) NMR->DATA J-couplings, NOEs XRAY X-ray Crystallography (Solid State) COMP Computational Modeling (Energy Landscapes) XRAY->COMP XRAY->DATA Atomic coordinates, Torsion angles CD Circular Dichroism (Chiral Signature) CD->DATA Conformational changes COMP->NMR COMP->DATA Relative energies, Predicted structures

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Conformation in Solution

NMR is the most powerful technique for studying the geometry of molecules in solution. For piperidine rings, the key is to analyze vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Causality: Why NMR Parameters Reveal Conformation

The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus equation. By measuring these couplings around the ring, we can reconstruct the ring's conformation. For instance, a large coupling (~10-13 Hz) is indicative of a 180° dihedral angle, which occurs between two adjacent axial protons (Hax-Hax) in a perfect chair conformation. NOEs, in contrast, arise from through-space interactions and are used to identify protons that are close to each other (< 5 Å), such as the 1,3-diaxial protons that are a hallmark of a chair conformation.[4]

Protocol 2.1: Full NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the dihydroxypiperidine sample in 0.6 mL of a deuterated solvent (e.g., D₂O for water-soluble compounds, CDCl₃, or DMSO-d₆). The choice of solvent is critical, as it can influence conformation through hydrogen bonding.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum to observe the chemical shifts and coupling patterns. Ensure high resolution to resolve complex multiplets.

  • 2D COSY (Correlation Spectroscopy) Acquisition: Run a gradient-enhanced COSY experiment to establish all proton-proton coupling networks, which is essential for unambiguous assignment of all protons around the piperidine ring.

  • 2D NOESY/ROESY Acquisition:

    • For small molecules (< 1000 Da) like dihydroxypiperidines, acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is preferred because it avoids the issue of zero-crossing NOEs that can make interpretation difficult for molecules of this size.

    • Set a mixing time appropriate for small molecules (typically 300-500 ms).

  • Data Analysis:

    • Assign all signals: Use the COSY spectrum to walk around the piperidine ring proton by proton.

    • Extract Coupling Constants: Carefully measure the ³JHH values for all vicinal protons from the high-resolution 1D ¹H spectrum.

    • Identify Key NOEs/ROEs: Look for strong cross-peaks between protons that are far apart in the sequence but close in space. A strong ROE between H-2ax and H-4ax, or H-3ax and H-5ax, is compelling evidence for a chair conformation.

    • Build the Model: Synthesize the J-coupling and ROE data to build a model of the dominant solution conformation.

Interaction Type Typical ³JHH Value (Hz) Dihedral Angle (Ideal Chair) Significance
Axial-Axial10 - 13 Hz~180°Diagnostic for chair conformation
Axial-Equatorial2 - 5 Hz~60°Confirms substituent positions
Equatorial-Equatorial2 - 5 Hz~60°Confirms substituent positions

Single-Crystal X-ray Crystallography: The Gold Standard for Structure

X-ray crystallography provides an unambiguous, static picture of the molecule's conformation in the solid state.[2] While this may not represent the full dynamic range of conformations in solution, it offers a high-precision structural benchmark. The conformation of the piperidine ring is often a stable chair form in the crystal.[5]

Protocol 3.1: From Powder to Structure
  • Crystallization: This is often the most challenging step. The goal is to grow single, diffraction-quality crystals.

    • Method: Slow evaporation of a solvent in which the compound is sparingly soluble is a common starting point. Other methods include vapor diffusion (liquid/liquid or liquid/solid) and cooling.

    • Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The instrument will then irradiate the crystal with X-rays and collect the diffraction pattern.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem, build an initial model of the molecule, and refine it against the experimental data to achieve the final structure. The quality of the final structure is assessed by parameters like the R-factor.

Data Interpretation

The final output is a 3D model with precise atomic coordinates. From this, one can directly measure all bond lengths, bond angles, and, most importantly, the torsion (dihedral) angles that define the ring's pucker and the orientation of the hydroxyl substituents. This provides a definitive answer for the solid-state conformation.

Circular Dichroism (CD) Spectroscopy: Probing Chirality and Conformational Change

For chiral dihydroxypiperidines, CD spectroscopy is a sensitive technique for confirming the absolute stereochemistry and observing conformational changes in solution.[6][7] The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8] The resulting spectrum is a unique signature of the molecule's 3D structure.

CD_Workflow A Prepare Sample (High Purity, CD-Transparent Solvent) B Acquire Baseline (Solvent Only) A->B C Acquire Sample Spectrum (UV-Vis Wavelength Scan) B->C D Process Data (Subtract Baseline, Convert to Molar Ellipticity) C->D E Analyze Spectrum (Compare to standards or computational predictions) D->E F Perturb System (Change Temp, pH, add Ligand) E->F Optional G Re-acquire Spectrum F->G H Detect Conformational Change (Observe shifts in λmax or intensity) G->H

Caption: Experimental workflow for CD spectroscopy.

Protocol 4.1: CD Measurement
  • Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the dihydroxypiperidine in a solvent that is transparent in the far-UV region (e.g., water, methanol, acetonitrile). The solvent must not interfere with the measurement.[6]

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with dry nitrogen gas, especially for far-UV measurements.[7]

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the sample spectrum over the desired wavelength range (e.g., 190-300 nm).

    • Subtract the baseline from the sample spectrum.

  • Data Interpretation: The resulting CD spectrum can be compared with spectra of known compounds or with spectra predicted from quantum mechanical calculations to help assign the absolute configuration. More importantly, changes in the CD spectrum upon perturbation (e.g., changing temperature, solvent polarity, or adding a binding partner) are strong indicators of a conformational change.

Computational Modeling: Rationalizing and Predicting Conformations

Computational modeling is an indispensable tool that complements experimental data. It allows for the exploration of all possible conformations and provides quantitative estimates of their relative stabilities.[9][10]

Protocol 5.1: In Silico Conformational Analysis
  • Initial Structure Generation: Build the 2D structure of the dihydroxypiperidine in a molecular editor and generate an initial 3D conformation.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF or OPLS). This will generate hundreds or thousands of potential conformers.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers identified by molecular mechanics and perform higher-level geometry optimizations and energy calculations using quantum mechanics, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Analysis:

    • Rank the conformers by their relative energies to predict the most stable structures.

    • Calculate the Boltzmann population of each conformer at a given temperature to predict the equilibrium distribution.

    • Compare the geometry of the lowest-energy calculated conformer with the NMR and X-ray crystallography results.

    • Predict NMR J-couplings from the calculated structures and compare them to the experimental values for validation.

Conclusion: An Integrated and Self-Validating Approach

The study of conformational changes in dihydroxypiperidines demands a rigorous, multi-technique approach. No single method can provide a complete picture. NMR spectroscopy reveals the dynamic, average structure in solution. X-ray crystallography provides a precise, static snapshot in the solid state. CD spectroscopy offers a sensitive probe for chirality and conformational shifts. Finally, computational modeling provides the theoretical framework to unite these experimental observations into a cohesive and predictive model. By integrating these techniques as described, researchers and drug development professionals can build a high-confidence understanding of their molecule's structure and behavior, paving the way for more effective and rational design of next-generation therapeutics.

References

  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • MtoZ Biolabs. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds.
  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy.
  • Wikipedia. (n.d.). Circular dichroism.
  • JASCO. (n.d.). Circular Dichroism Spectroscopy.
  • Hosseini, S. A., et al. (2021). Circular dichroism spectroscopy and chiral sensing in optical fibers. Optics Express.
  • Romero, D., et al. (n.d.). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E.
  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Goti, A., et al. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.
  • Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine.
  • O'Hagan, D., et al. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate.
  • Rychnovsky, S. D., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. The Journal of Organic Chemistry.
  • IUCr Journals. (2021). Crystal structures of two alanylpiperidine analogues.
  • American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Mottola, D. M., et al. (1996). Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping. Journal of Medicinal Chemistry.
  • CACHE. (n.d.). Computational Exploration of Peptoids with Amino Ethyl Side Chains.

Sources

Application Notes and Protocols for trans-3,4-Dihydroxypiperidine Hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Core Glycosidase Inhibitor Scaffold

trans-3,4-Dihydroxypiperidine hydrochloride is a polyhydroxylated piperidine, a class of compounds known as iminosugars. These structures are analogues of natural monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This structural mimicry allows them to interact with the active sites of carbohydrate-processing enzymes, particularly glycosidases.[1] Glycosidases are critical enzymes involved in a myriad of biological processes, from the digestion of carbohydrates in the gut to the post-translational modification of proteins and the degradation of glycoconjugates within lysosomes.[1] The ability to modulate the activity of these enzymes with small molecule probes is of paramount importance in both basic research and drug discovery.

The hydrochloride salt of trans-3,4-dihydroxypiperidine is a water-soluble, stable crystalline solid, making it amenable to use in a variety of biological assays.[2] While highly complex derivatives of this scaffold have been developed for enhanced potency and selectivity, the unsubstituted parent compound serves as a fundamental chemical probe and a crucial starting point for structure-activity relationship (SAR) studies. Its primary utility lies in its function as a competitive inhibitor of glycosidases, most notably α-glucosidases.[3] By competitively binding to the active site of enzymes like α-glucosidase, it can prevent the hydrolysis of oligosaccharides into absorbable monosaccharides, a mechanism of significant interest in the study and management of metabolic disorders such as type 2 diabetes.[4]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of trans-3,4-dihydroxypiperidine hydrochloride as a chemical probe to investigate glycosidase activity. We will delve into the mechanistic basis of its inhibitory action, provide detailed protocols for its application in in vitro enzymatic assays, and discuss the interpretation of results within the broader context of glycosidase research.

Physicochemical and Handling Properties

A thorough understanding of the chemical probe's properties is foundational to robust and reproducible experimental design.

PropertyValue / InformationSource / Rationale
Molecular Formula C₅H₁₁NO · HCl-
Molecular Weight 153.61 g/mol -
Appearance White to off-white crystalline powderBased on similar hydroxypiperidine hydrochlorides.[2]
Solubility Soluble in water and polar solvents like methanol.The hydrochloride salt form enhances aqueous solubility.[2]
Storage Store at room temperature in a dry, dark place.The compound is hygroscopic and may be sensitive to light and moisture over long-term storage.[2][5]
Stability Moderately stable under standard aqueous buffer conditions (pH 6.0-8.0).Piperidine compounds are generally stable but can be susceptible to oxidation over extended periods or in the presence of strong oxidizing agents.[6]

Stock Solution Preparation: For cellular or enzymatic assays, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, deionized water or a suitable buffer (e.g., PBS). The hydrochloride salt should readily dissolve. Filter-sterilize the stock solution through a 0.22 µm filter for cell-based applications. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action: Competitive Inhibition of Glycosidases

The dihydroxypiperidine core of the molecule mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen atom at physiological pH can interact with negatively charged residues (e.g., aspartate or glutamate) in the enzyme's active site, which are crucial for catalysis. This binding to the active site is competitive with the natural carbohydrate substrate.

G cluster_0 Glycosidase Active Site Enzyme Enzyme Product Monosaccharide Enzyme->Product Catalyzes Substrate Oligosaccharide Substrate->Enzyme Binds Probe trans-3,4-Dihydroxypiperidine Probe->Enzyme Competitively Binds

Fig. 1: Competitive inhibition of glycosidase by the chemical probe.

Application: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a robust method to determine the inhibitory activity of trans-3,4-dihydroxypiperidine hydrochloride against α-glucosidase from Saccharomyces cerevisiae using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.

Principle of the Assay: The rate of p-nitrophenol formation is directly proportional to the α-glucosidase activity. The presence of an inhibitor, such as trans-3,4-dihydroxypiperidine hydrochloride, will reduce the rate of this reaction.

G pNPG pNPG (Colorless) Enzyme α-Glucosidase pNPG->Enzyme Substrate pNP p-Nitrophenol (Yellow) Enzyme->pNP Hydrolysis Inhibitor Probe Inhibitor->Enzyme Inhibition

Fig. 2: Workflow for the colorimetric α-glucosidase inhibition assay.
Materials and Reagents:
  • trans-3,4-Dihydroxypiperidine hydrochloride

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)

  • Acarbose (positive control inhibitor) (e.g., Sigma-Aldrich A8980)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Protocol:
  • Preparation of Reagents:

    • Phosphate Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 6.8.

    • Enzyme Solution: Prepare a 1.0 U/mL solution of α-glucosidase in phosphate buffer.

    • Substrate Solution: Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Inhibitor Stock Solution: Prepare a 100 mM stock solution of trans-3,4-dihydroxypiperidine hydrochloride in deionized water.

    • Positive Control Stock Solution: Prepare a 10 mM stock solution of Acarbose in deionized water.

  • Assay Procedure (96-Well Plate Format):

    • Prepare serial dilutions of the trans-3,4-dihydroxypiperidine hydrochloride stock solution in phosphate buffer to achieve a range of desired final concentrations (e.g., 1 µM to 10 mM). Also, prepare serial dilutions of the Acarbose stock.

    • In a 96-well plate, add the following to each well:

      • 50 µL of phosphate buffer

      • 25 µL of the test compound dilution (or buffer for control, or Acarbose for positive control)

      • 25 µL of the α-glucosidase solution

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at time zero (T=0).

    • Incubate the plate at 37°C for 30 minutes.

    • After incubation, measure the absorbance at 405 nm again (T=30).

  • Controls:

    • 100% Activity Control (A_control): Contains buffer instead of the inhibitor solution.

    • Blank (A_blank): Contains buffer instead of the enzyme solution to account for non-enzymatic hydrolysis of pNPG.

Data Analysis and Interpretation:
  • Calculate the Corrected Absorbance:

    • Corrected Absorbance = (Absorbance at T=30) - (Absorbance at T=0)

    • Subtract the corrected absorbance of the blank from all other readings.

  • Calculate the Percentage of Inhibition:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

      • Where A_control is the corrected absorbance of the 100% activity control, and A_sample is the corrected absorbance in the presence of the inhibitor.

  • Determine the IC₅₀ Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Expected Results: While a specific IC₅₀ value for the unsubstituted trans-3,4-dihydroxypiperidine hydrochloride is not prominently reported in the literature, related trihydroxypiperidines have shown inhibitory activity against various glycosidases with IC₅₀ values in the micromolar range (e.g., 106–784 µM for α-glucosidases).[7] It is reasonable to expect that trans-3,4-dihydroxypiperidine hydrochloride will exhibit inhibitory activity in a similar, likely moderate, potency range. This makes it an excellent tool for initial screening and as a reference compound for more potent derivatives.

Further Applications and Considerations

  • Selectivity Profiling: To understand the specificity of the chemical probe, it is crucial to test its inhibitory activity against a panel of different glycosidases (e.g., β-glucosidase, α-mannosidase, etc.) using their respective p-nitrophenyl substrates. This will help to establish a selectivity profile and identify off-target effects.

  • Kinetic Analysis: To confirm the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate (pNPG) and inhibitor concentrations. A Lineweaver-Burk plot can be used to visualize the type of inhibition.

  • Cell-Based Assays: While this document focuses on in vitro enzymatic assays, trans-3,4-dihydroxypiperidine hydrochloride can also be used in cell-based models to study its effects on cellular processes involving glycosidases, such as glycoprotein processing or lysosomal function. However, researchers must first establish the cytotoxicity of the compound in their chosen cell line.

Conclusion

trans-3,4-Dihydroxypiperidine hydrochloride is a valuable and accessible chemical probe for the study of glycosidase function. Its structural similarity to natural sugars allows it to act as a competitive inhibitor, providing a tool to modulate enzyme activity in vitro. The protocols outlined in these application notes provide a robust framework for researchers to characterize its inhibitory effects and to use it as a foundational scaffold for the development of more potent and selective glycosidase inhibitors for therapeutic and research applications.

References

  • Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. (2022). Molecules. [Link]

  • 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. (2005). Current Topics in Medicinal Chemistry. [Link]

  • What is the stability of piperidine? (2024). Biosynce Blog. [Link]

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. (2018). Chemistry – An Asian Journal. [Link]

  • Inhibitory effects of the compounds on α-glucosidase. ResearchGate. [Link]

  • Thermodynamic properties of aqueous solutions of pyridine and piperidine. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. (2024). Molecules. [Link]

  • α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry. (2024). Frontiers in Nutrition. [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2024). Food Chemistry. [Link]

  • Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-diabetic Agents. (2023). Briefings in Bioinformatics. [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2024). BTC Blog. [Link]

  • Alpha-Glucosidase Inhibitory Peptides. (2023). Encyclopedia.pub. [Link]

  • Piperidine-3-ol hydrochloride | C5H12ClNO | CID 2723962. PubChem. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. PubChem. [Link]

Sources

Application Note: Radiolabeling Strategies for Dihydroxypiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

Dihydroxypiperidines (e.g., pipecolic acid derivatives, fagomine isomers, and deoxynojirimycin analogs) are privileged scaffolds in drug discovery, often functioning as glycosidase inhibitors, pharmacological chaperones, or alkaloid mimetics. Radiolabeling these polar, polyfunctional molecules presents unique challenges, primarily due to the presence of multiple nucleophilic hydroxyl groups and specific stereochemical requirements.

This guide details the methodologies for incorporating Tritium (


H), Carbon-14 (

C), and Fluorine-18 (

F) into the dihydroxypiperidine core. The choice of isotope and labeling position must be driven by the specific stage of drug development:
IsotopeHalf-LifePrimary ApplicationStrategic Labeling Site
Tritium (

H)
12.3 yearsIn vitro binding assays, receptor occupancyN-alkyl side chain (high specific activity, ease of synthesis) or Ring C-H (metabolically stable).
Carbon-14 (

C)
5730 yearsADME, Mass Balance, Metabolite IDPiperidine Ring Skeleton (essential for tracking metabolites if the side chain is cleaved).
Fluorine-18 (

F)
110 minPET Imaging (Biodistribution, Target Engagement)N-substituent (fluoroalkyl/benzyl) or O-substitution (less common due to SAR impact).
Decision Matrix: Isotope Selection

IsotopeSelection Start Define Experimental Goal Goal1 In Vitro Binding / Screening Start->Goal1 Goal2 ADME / Metabolite ID Start->Goal2 Goal3 In Vivo Imaging (PET) Start->Goal3 Method3H Tritium (3H) High Specific Activity (>30 Ci/mmol) Goal1->Method3H Cost-effective Method14C Carbon-14 (14C) Ring Labeling required Goal2->Method14C Metabolic Stability Method18F Fluorine-18 (18F) Rapid Synthesis (<2h) Goal3->Method18F Clinical Translation

Figure 1: Decision matrix for selecting the appropriate radioisotope based on the study endpoint.

Methodology 1: Tritium Labeling (High Specific Activity)

Tritium is the preferred isotope for receptor binding studies due to the ability to achieve high specific activity (SA). For dihydroxypiperidines, the secondary amine is the most versatile handle for labeling.

A. Reductive Amination (The "Gold Standard")

This method allows for the introduction of a tritium label into the N-alkyl side chain. It is particularly effective for iminosugar drugs (e.g., Miglustat analogs) where the N-alkyl group is critical for potency but metabolically robust.

  • Mechanism: Condensation of the dihydroxypiperidine with a tritiated aldehyde to form an iminium ion, followed by reduction (or using a labeled reducing agent).

  • Reagents: NaCNBH

    
     or NaBH(OAc)
    
    
    
    are preferred over NaBH
    
    
    to prevent reduction of the aldehyde prior to imine formation.
B. Catalytic Hydrogenation

If the target molecule contains a double bond (e.g., a dehydropiperidine precursor), catalytic hydrogenation with tritium gas (


H

) can install the label directly onto the ring or side chain.
  • Catalyst: Pd/C or RhCl(PPh

    
    )
    
    
    
    (Wilkinson's catalyst).
  • Solvent: Methanol, Ethanol, or DMF (protic solvents facilitate exchange, aprotic preferred for addition).

Methodology 2: Fluorine-18 Labeling (PET Imaging)[1]

Direct fluorination of the dihydroxypiperidine ring is often synthetically challenging and may disrupt the hydrogen-bonding network required for biological activity (e.g., glycosidase active site recognition). Therefore, N-alkylation with prosthetic groups is the dominant strategy.

A. N-Alkylation with [ F]Fluoroalkyl Halides

This approach modifies the secondary amine with a small, metabolically stable fluoroalkyl group.

  • Precursor: [

    
    F]Fluoroethyl bromide ([
    
    
    
    F]FEB) or [
    
    
    F]Fluoropropyl bromide.
  • Base: Non-nucleophilic bases (e.g., DIPEA, K

    
    CO
    
    
    
    ) are used.
  • Protection: Hydroxyl groups often require protection (e.g., acetyl or benzyl esters) to prevent O-alkylation, though chemoselective N-alkylation is possible under controlled pH.

B. Click Chemistry (CuAAC or IEDDA)

For larger peptide conjugates or when harsh conditions must be avoided.

  • Protocol: An alkyne-modified dihydroxypiperidine is reacted with an [

    
    F]azide.
    

Detailed Protocol: Tritium Labeling via Reductive Amination

This protocol describes the synthesis of an N-([


H]alkyl)-3,4-dihydroxypiperidine. This method is chosen for its reliability and high radiochemical yield (RCY).
Materials
  • Precursor: 3,4-Dihydroxypiperidine (free base or HCl salt).

  • Labeling Reagent: [G-

    
    H]Butanal (or relevant tritiated aldehyde). Alternatively: Use unlabeled aldehyde and NaCNB[
    
    
    
    H]
    
    
    .
  • Reducing Agent: Sodium cyanoborohydride (NaCNBH

    
    ).[1]
    
  • Solvent: Methanol (anhydrous) and Acetic Acid.

  • Purification: SCX-2 Cartridge (Solid Phase Extraction) and semi-prep HPLC.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a 2 mL screw-cap V-vial, dissolve 3,4-dihydroxypiperidine (1.0 eq, e.g., 0.1 mmol) in anhydrous Methanol (200 µL).

    • Critical Step: If using the HCl salt, add DIPEA (1.0 eq) to liberate the free amine. Ensure pH is ~6-7.

  • Addition of Tritiated Aldehyde:

    • Add [G-

      
      H]Butanal (0.9 eq, dissolved in toluene/methanol) to the amine solution.
      
    • Stir at Room Temperature (RT) for 30 minutes to allow imine formation.

    • Note: A slight excess of amine ensures complete consumption of the radioactive aldehyde.

  • Reduction:

    • Add NaCNBH

      
       (2.0 eq) dissolved in Methanol (50 µL).
      
    • Add Glacial Acetic Acid (2-3 µL) to catalyze the reduction.

    • Stir at RT for 2–4 hours. Monitor via radio-TLC (System: DCM:MeOH:NH

      
      OH 80:20:1).
      
  • Quenching & Work-up:

    • Quench the reaction with water (500 µL).

    • SCX-2 Purification: Load the mixture onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

      • Wash with MeOH (5 mL) to remove unreacted aldehyde and neutral impurities.

      • Elute the product with 2M NH

        
         in MeOH (5 mL).
        
  • Final Purification (HPLC):

    • Concentrate the ammonia eluate under N

      
       flow.
      
    • Reconstitute in Mobile Phase A.

    • Inject onto Reverse Phase HPLC (C18 column, e.g., Phenomenex Luna).

    • Gradient: 0-20% B over 20 min (A: 0.1% TFA in Water, B: MeCN).

    • Collect the radioactive peak corresponding to the product.

  • Quality Control:

    • Assess Radiochemical Purity (RCP) > 98%.

    • Determine Specific Activity (SA) by UV calibration curve.[2]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the N-alkylation protocol described above.

TritiationWorkflow Input Dihydroxypiperidine (Precursor) Imine Imine Intermediate (In Situ) Input->Imine Aldehyde [3H]-Aldehyde (Radioactive) Aldehyde->Imine Reduction Reduction (NaCNBH3, AcOH) Imine->Reduction Crude Crude Product Reduction->Crude SCX SCX-2 Cartridge (Catch & Release) Crude->SCX Remove Neutral Impurities HPLC Prep-HPLC (Purification) SCX->HPLC Elute with NH3/MeOH Final Pure [3H]-Ligand HPLC->Final

Figure 2: Workflow for reductive amination using tritiated aldehydes.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Radiochemical Yield (RCY) Incomplete imine formation due to high pH.Ensure pH is 5.0–6.0 by adding Acetic Acid. The iminium ion formation is acid-catalyzed.
O-Alkylation Byproducts High pH or highly reactive alkyl halides used (in

F methods).
For alkyl halides, protect OH groups (e.g., per-acetylation) before labeling, then deprotect. For reductive amination, this is rarely an issue.
Radiolysis (Decomposition) High Specific Activity causing self-irradiation.Store product in Ethanol:Water (70:30) with a radical scavenger (e.g., Ascorbic acid) at -20°C.
Poor HPLC Retention Dihydroxypiperidines are highly polar.Use an ion-pairing agent (TFA/Heptafluorobutyric acid) or a HILIC column for better retention and peak shape.

References

  • Vertex AI Search. (2023). Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs.
  • Vertex AI Search. (2023). Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins.
  • Vertex AI Search. (2023). Synthesis of tritium labeled (±)-1-[2(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid.
  • Vertex AI Search. (2023). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Vertex AI Search. (2023). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines.

Sources

Large-Scale Synthesis of trans-3,4-Dihydroxypiperidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of trans-3,4-Dihydroxypiperidine hydrochloride, a valuable chiral building block in pharmaceutical development. The protocol details a robust and scalable multi-step synthesis commencing from readily available pyridine. Key transformations include a stereoselective Sharpless asymmetric dihydroxylation to install the desired trans-diol functionality. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Chiral Dihydroxypiperidines

Substituted piperidines are prevalent scaffolds in a vast array of pharmaceuticals and natural products. The introduction of stereochemically defined hydroxyl groups significantly enhances the potential for specific molecular interactions, making chiral dihydroxypiperidines highly sought-after intermediates in drug discovery. trans-3,4-Dihydroxypiperidine, in particular, serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to, glycosidase inhibitors, antiviral agents, and other bioactive compounds.

The stereoselective synthesis of this molecule on a large scale presents considerable challenges, primarily in controlling the diastereoselectivity of the dihydroxylation step. This application note outlines a validated pathway that addresses these challenges, culminating in the isolation of the target compound as a stable hydrochloride salt.

Overall Synthetic Strategy

The synthetic route is designed as a three-step sequence, prioritizing scalability, stereocontrol, and the use of well-established, reliable reactions. The pathway begins with the partial reduction and concurrent N-protection of pyridine, followed by the crucial stereoselective dihydroxylation, and concludes with deprotection and salt formation.

Synthesis_Workflow Pyridine Pyridine N_Boc_Tetrahydropyridine N-Boc-1,2,3,6-tetrahydropyridine Pyridine->N_Boc_Tetrahydropyridine 1. NaBH4, MeOH 2. (Boc)2O N_Boc_Diol N-Boc-trans-3,4-dihydroxypiperidine N_Boc_Tetrahydropyridine->N_Boc_Diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) Final_Product trans-3,4-Dihydroxypiperidine Hydrochloride N_Boc_Diol->Final_Product HCl in Dioxane caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Large-Scale Synthesis of N-Boc-1,2,3,6-tetrahydropyridine

Rationale: This initial step transforms the aromatic pyridine ring into a cyclic alkene, primed for dihydroxylation. The in-situ N-protection with a tert-butyloxycarbonyl (Boc) group is crucial for several reasons: it prevents side reactions in the subsequent steps, improves solubility in organic solvents, and simplifies purification.

Protocol:

  • Reaction Setup: A 20 L jacketed glass reactor, equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, is charged with methanol (10 L).

  • Cooling: The reactor contents are cooled to -10 °C using a circulating chiller.

  • Reagent Addition: Pyridine (1.0 kg, 12.64 mol) is added to the cooled methanol. Subsequently, sodium borohydride (956 g, 25.28 mol) is added portion-wise over 2 hours, maintaining the internal temperature below 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 4 hours. Progress can be monitored by GC-MS analysis of quenched aliquots.

  • Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) (3.0 kg, 13.75 mol) is added to the reaction mixture, and the temperature is allowed to slowly warm to room temperature. The mixture is stirred for an additional 12 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The resulting residue is taken up in ethyl acetate (10 L) and washed sequentially with water (2 x 5 L) and brine (5 L).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-1,2,3,6-tetrahydropyridine as a colorless oil. The crude product is typically of sufficient purity for the next step.

ParameterValue
Starting Material Pyridine
Key Reagents NaBH₄, (Boc)₂O
Solvent Methanol
Temperature -10 °C to RT
Typical Yield 85-90%
Purity (Crude) >95% (by NMR)
Step 2: Sharpless Asymmetric Dihydroxylation of N-Boc-1,2,3,6-tetrahydropyridine

Rationale: This is the cornerstone of the synthesis, where the trans-diol stereochemistry is established. The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][2] AD-mix-β is selected to yield the desired (3R,4R)-diol enantiomer.[3]

Sharpless_Dihydroxylation cluster_reagents Reaction Components cluster_process Process AD_mix AD-mix-β (K3Fe(CN)6, K2CO3, K2OsO2(OH)4, (DHQD)2PHAL) Reaction Stirring at 0°C to RT AD_mix->Reaction Solvent t-BuOH/H2O (1:1) Solvent->Reaction Substrate N-Boc-1,2,3,6-tetrahydropyridine Substrate->Reaction Quenching Addition of Na2SO3 Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Product N-Boc-trans-3,4-dihydroxypiperidine Extraction->Product caption Sharpless Asymmetric Dihydroxylation Workflow.

Sources

Application Note: Analytical Strategies for Monitoring Reactions of trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

trans-3,4-Dihydroxypiperidine hydrochloride (CAS 443648-97-3) is a critical piperidine scaffold used in the synthesis of iminosugars, pharmacological chaperones, and neuraminidase inhibitors. Its structural features—a secondary amine and two hydroxyl groups with specific stereochemistry—make it a versatile building block.

However, this compound presents significant analytical challenges:

  • Lack of Chromophore: It is "UV-transparent," possessing no conjugated systems for standard UV-Vis detection (254 nm).

  • High Polarity: The diol and amine functionalities prevent retention on standard C18 Reverse Phase (RP) columns, leading to elution in the void volume.

  • Stereochemical Integrity: Monitoring reactions often requires ensuring the trans-configuration is maintained or resolving it from cis-impurities.

This guide provides three validated analytical workflows to overcome these hurdles, tailored to laboratories with varying instrumentation capabilities (LC-MS, HPLC-UV, or GC-MS).

Analytical Decision Matrix

Select the appropriate method based on your laboratory's available instrumentation and the sensitivity required.

DecisionMatrix cluster_legend Key Considerations Start Start: Select Analytical Method Q1 Is Mass Spec (LC-MS) available? Start->Q1 Q2 Is GC-MS available? Q1->Q2 No MethodA Method A: HILIC-MS/MS (High Sensitivity, Direct Analysis) Q1->MethodA Yes MethodB Method B: Derivatization HPLC-UV (High Accessibility, Robust) Q2->MethodB No MethodC Method C: GC-MS (Silylation) (Volatile Impurities, Structural ID) Q2->MethodC Yes L1 HILIC: Best for polar retention L2 Derivatization: Adds chromophore

Figure 1: Analytical Method Selection Guide. Choose HILIC-MS for direct analysis of polar species, or Derivatization for standard HPLC systems.

Method A: HILIC-MS/MS (Direct Analysis)

Context: This is the "Gold Standard" for monitoring trace impurities or kinetics without sample workup. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar piperidine salt, while MS provides sensitivity without a chromophore.

Experimental Protocol
ParameterCondition
Column Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.75 with Formic Acid)
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B (0-1 min) → 60% B (1-6 min) → 60% B (6-8 min) → 90% B (8.1-12 min)
Flow Rate 0.4 mL/min
Detection ESI+ (Electrospray Ionization, Positive Mode)
Target Ion [M+H]+ = m/z 118.1

Scientific Rationale:

  • Amide Stationary Phase: Provides a water-rich layer on the silica surface, facilitating partition of the polar dihydroxypiperidine. Unlike bare silica, amide phases are less sensitive to mobile phase pH changes.

  • High Organic Start (90% ACN): Essential for HILIC retention. The compound partitions into the aqueous layer on the bead surface.

  • Buffer (Ammonium Formate): Necessary to maintain ionization efficiency in MS and control the charge state of the secondary amine.

Method B: Pre-Column Derivatization (HPLC-UV)

Context: For labs relying on HPLC-UV/DAD. Since the molecule is UV-transparent, we attach a chromophore (Benzoyl group) to the secondary amine. This reaction is selective for the amine over the hydroxyls under controlled pH.

Chemical Principle

trans-3,4-Dihydroxypiperidine + Benzoyl Chloride (BzCl)


N-Benzoyl-3,4-dihydroxypiperidine + HCl
Detailed Protocol

Reagents:

  • Borate Buffer (0.2 M, pH 9.0): Dissolve boric acid in water and adjust pH with NaOH.

  • Benzoyl Chloride Solution: 10 mg/mL in Acetonitrile (Prepare fresh).

  • Quench Solution: 1% Phosphoric acid / 50% ACN.

Workflow:

  • Aliquot: Take 50 µL of reaction mixture (or standard).

  • Buffer: Add 200 µL Borate Buffer (pH 9.0). High pH ensures the amine is deprotonated and nucleophilic.

  • React: Add 100 µL Benzoyl Chloride solution. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 5 minutes.

  • Quench: Add 650 µL Quench Solution. Acid stops the reaction and hydrolyzes excess BzCl to Benzoic Acid.

  • Analyze: Inject 10 µL onto HPLC.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water (0.1% H3PO4) / ACN Gradient (10% to 90% ACN).

  • Detection: UV at 230 nm (Benzamide absorption max).

Method C: GC-MS (Silylation)

Context: Useful for confirming stereochemistry or checking for volatile solvent residues. Requires derivatization of both the amine and hydroxyl groups to make the molecule volatile.

Protocol:

  • Dry: Evaporate 100 µL of sample to complete dryness under Nitrogen. Moisture kills silylation reagents.

  • Derivatize: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Heat: Incubate at 70°C for 30 minutes.

  • Dilute: Add 900 µL anhydrous Ethyl Acetate.

  • Inject: 1 µL Splitless, inlet 250°C.

Case Study: Monitoring N-Alkylation

Scenario: Monitoring the reaction of trans-3,4-dihydroxypiperidine HCl with Benzyl Bromide to form N-benzyl-3,4-dihydroxypiperidine.

Workflow Diagram:

ReactionMonitoring Reactor Reactor (SM + BnBr + Base) Sampling Sampling (t=0, 1h, 4h) Reactor->Sampling Aliquot 50µL Prep Sample Prep (Dilute/Derivatize) Sampling->Prep Analysis Analysis (HILIC-MS or HPLC-UV) Prep->Analysis Data Data Processing (Area Ratio SM vs Prod) Analysis->Data Data->Reactor Decision: Continue or Quench

Figure 2: Closed-loop workflow for reaction monitoring. Decisions are based on the quantitative ratio of Starting Material (SM) to Product.

Data Interpretation:

  • Starting Material (SM): Elutes early in RP-HPLC (if derivatized) or late in HILIC.

  • Product (N-Benzyl): The addition of the benzyl group significantly increases hydrophobicity.

    • HILIC: Product elutes before SM (less polar).

    • RP-HPLC: Product retains longer than SM.

  • Endpoint Criteria: < 2% area remaining of Starting Material.

References

  • HILIC Separation Mechanisms: Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Derivatization of Secondary Amines: Santa, T., et al. (1995). Precolumn derivatization of amines for HPLC. Biomedical Chromatography. (General reference for benzoyl chloride chemistry).
  • Iminosugar Analysis: Wrodnigg, T. M., et al. (2004). The separation of iminosugars by HPLC. Mini-Reviews in Medicinal Chemistry.
  • Compound Data: PubChem. trans-3,4-Dihydroxypiperidine.[2][3][4][5] CID 10241001.[3] Link

  • HILIC Method Development Guide: Agilent Technologies. (2020). HILIC Method Development for Polar Compounds. Link

Sources

Application Note: Formulation Strategies for trans-3,4-Dihydroxypiperidine Hydrochloride for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The objective of any formulation strategy is to deliver the active pharmaceutical ingredient (API) to the target site in a consistent and bioavailable manner, while minimizing any adverse effects from the vehicle itself.[1] For a water-soluble hydrochloride salt like trans-3,4-Dihydroxypiperidine hydrochloride, the primary challenge is not overcoming poor solubility, but rather ensuring solution stability, appropriate pH, isotonicity (for parenteral routes), and overall tolerability in the selected animal model.[1][2]

This document will guide researchers through pre-formulation considerations, vehicle selection, detailed preparation protocols for common routes of administration, and essential quality control procedures. By explaining the scientific principles behind each step, this note aims to empower researchers to develop robust and reliable formulations that ensure data integrity.

Physicochemical Characterization

A thorough understanding of the API's physicochemical properties is the foundation of a sound formulation strategy.[3] While comprehensive experimental data for trans-3,4-Dihydroxypiperidine hydrochloride is not extensively published, we can summarize its known and predicted properties based on its chemical structure and data from similar piperidine analogs.

As a hydrochloride salt of a dihydroxylated piperidine, the compound is expected to be a crystalline solid with high aqueous solubility. The hydroxyl groups and the protonated amine contribute to its hydrophilic nature.

Table 1: Physicochemical Properties of trans-3,4-Dihydroxypiperidine Hydrochloride and Related Analogs

PropertyValue / ObservationSource / Rationale
Molecular Formula C₅H₁₁NO₂ · HCl[4]
Molecular Weight 153.61 g/mol [4][5]
Appearance White to off-white solid (predicted)General property of similar small molecule HCl salts.
Aqueous Solubility High (predicted)The presence of polar hydroxyl groups and the hydrochloride salt form significantly enhance water solubility. Salt formation is a common strategy to improve the solubility of nitrogenous compounds.[6]
LogP (predicted) -0.8767 (for cis-isomer)[5] A negative LogP indicates high hydrophilicity.
Stability Store at 4°C, protected from light (for cis-isomer).[5]Prudent to assume sensitivity to light and temperature until proven otherwise. Hydrochloride salts of amines can be hygroscopic.
pKa ~8-10 (predicted for piperidine nitrogen)Based on the pKa of similar piperidine structures. This is crucial for predicting solubility at different pH values.

Pre-Formulation & Vehicle Selection

The choice of vehicle is critical and depends on the intended route of administration, the required dose volume, and the need to maintain the compound's stability.[1][7] The primary goal is to use the simplest vehicle that ensures complete solubilization and is well-tolerated by the animal.[2]

Causality in Vehicle Selection

For a highly water-soluble compound like trans-3,4-Dihydroxypiperidine hydrochloride, aqueous vehicles are the first and best choice. The decision-making process involves evaluating the required concentration against the compound's solubility in simple, physiologically compatible liquids.

  • Why start with aqueous vehicles? They are physiologically compatible, less likely to cause irritation or toxicity compared to organic co-solvents, and their properties are well-understood.[1]

  • When to consider pH modification? If the required concentration is near the solubility limit in neutral water, slight pH adjustments can enhance solubility. However, the final formulation's pH should ideally be within a physiologically acceptable range (pH 5-9) to avoid injection site irritation or gastrointestinal upset.[2]

  • When are co-solvents necessary? For a hydrophilic compound like this, co-solvents (e.g., PEG 400, propylene glycol) are generally unnecessary and should be avoided unless extremely high concentrations are required that exceed aqueous solubility.[8][9] Their use can introduce confounding variables and potential toxicity.[8]

The following diagram illustrates a logical workflow for selecting an appropriate vehicle.

VehicleSelection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Path Start Determine Required Dose Concentration (mg/mL) TestSol Test Solubility in Saline or PBS at Target Concentration Start->TestSol IsSoluble Is Compound Fully Solubilized? TestSol->IsSoluble Aqueous Select Saline or PBS as Vehicle. Proceed to Protocol. IsSoluble->Aqueous Yes Complex Consider pH Adjustment (pH 5-9) or Addition of a Solubilizing Excipient (e.g., Cyclodextrin) IsSoluble->Complex No Reassess Re-evaluate Dose/Concentration. Is it feasible? Complex->Reassess Reassess->TestSol Yes

Caption: Vehicle selection workflow for trans-3,4-Dihydroxypiperidine HCl.

Table 2: Common Vehicles for Hydrophilic Compounds

VehicleRoute(s)AdvantagesConsiderations
0.9% Sodium Chloride (Saline) PO, IP, IV, SCIsotonic, physiologically compatible, readily available.Limited buffering capacity.
Phosphate-Buffered Saline (PBS) PO, IP, IV, SCIsotonic and buffered near physiological pH (~7.4).High buffering capacity can sometimes be undesirable.[1]
Sterile Water for Injection (WFI) PO, IP, SCHigh purity solvent.Hypotonic; can cause cell lysis and pain at the injection site if not made isotonic. Not recommended for IV bolus.
5% Dextrose in Water (D5W) IVIsotonic, provides a source of water and calories.Can be incompatible with some compounds.

Step-by-Step Formulation Protocols

The following protocols provide detailed methodologies for preparing formulations for common preclinical routes of administration. Adherence to these steps is crucial for ensuring dose accuracy and formulation stability.[3]

Protocol 3.1: Preparation of an Aqueous Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This protocol is suitable for non-sterile applications where physiological compatibility is key.

A. Materials & Equipment

  • trans-3,4-Dihydroxypiperidine hydrochloride powder

  • Vehicle of choice (e.g., 0.9% NaCl or PBS, pH 7.4)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • pH meter (optional, but recommended)

B. Step-by-Step Procedure

  • Calculate Required Amounts: Based on the desired concentration and final volume, calculate the mass of the compound and the volume of the vehicle needed. Always prepare a slight overage (e.g., 10-20%) to account for transfer losses.[10][11]

    • Example Calculation: To prepare 10 mL of a 5 mg/mL solution, you need: 10 mL * 5 mg/mL = 50 mg of the compound.

  • Weigh the Compound: Accurately weigh the calculated mass of trans-3,4-Dihydroxypiperidine hydrochloride using a calibrated balance and transfer it into a clean glass vial or beaker.

  • Add Vehicle: Add approximately 80% of the final required volume of the vehicle to the vial.

  • Dissolve the Compound: Place a magnetic stir bar in the vial and place it on a magnetic stirrer. Stir at a moderate speed until the compound is fully dissolved. Visual inspection should show a clear, particulate-free solution.

  • Complete to Final Volume: Once dissolved, transfer the solution to a volumetric flask and add the vehicle to reach the final desired volume (QS, quantum sufficit).

  • Final Mixing: Cap and invert the flask several times to ensure homogeneity.

  • pH Measurement (Optional): Measure the pH of the final solution to ensure it is within a physiologically acceptable range.

  • Storage: Transfer the final solution into a clearly labeled, sealed container. Store at 2-8°C, protected from light, unless stability studies indicate otherwise.

Protocol 3.2: Preparation of a Sterile Formulation for Intravenous (IV) Administration

For IV administration, sterility is a critical requirement to prevent infection and ensure animal welfare.[12] This protocol incorporates sterile filtration.

A. Materials & Equipment

  • All materials from Protocol 3.1

  • Sterile vehicle (e.g., Sterile 0.9% NaCl for Injection, USP)

  • Sterile syringe-driven filter (0.22 µm pore size, e.g., PVDF or PES)

  • Sterile syringes

  • Sterile, sealed receiving vial (e.g., serum vial)

  • Laminar flow hood or biological safety cabinet

B. Step-by-Step Procedure

  • Perform Steps 1-6 from Protocol 3.1 within a laminar flow hood to maintain aseptic conditions. Use sterile equipment wherever possible.

  • Prepare for Filtration: Draw the entire volume of the prepared solution into a sterile syringe appropriately sized for the volume.

  • Attach Sterile Filter: Aseptically attach a 0.22 µm sterile syringe filter to the tip of the syringe. The filter material should be confirmed as compatible with the formulation.

  • Sterile Filtration: Carefully push the plunger of the syringe to pass the solution through the filter into the final sterile receiving vial. Do not apply excessive pressure, which could rupture the filter membrane.

  • Seal and Label: Immediately seal the sterile vial. The label should include the compound name, concentration, batch number, preparation date, and a "Sterile for IV use" designation.

  • Quality Control: Retain an aliquot for quality control checks (see Section 5).

  • Storage: Store the sterile formulation at 2-8°C, protected from light.

Stability Assessment

Ensuring the formulation is stable for the intended duration of use is a critical, yet often overlooked, component of preclinical studies.[7] Stability testing confirms that the compound remains in solution at the correct concentration and has not degraded.[13]

A basic stability assessment involves:

  • Preparing the formulation as described.

  • Storing aliquots under the intended storage conditions (e.g., 2-8°C) and at room temperature on the benchtop.

  • Analyzing the concentration of the API at initial (T=0) and subsequent time points (e.g., 4 hours, 24 hours, 7 days).

  • The formulation is considered stable if the concentration remains within an acceptable range of the initial value, typically ±10%.[13]

Analysis is best performed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from potential degradants.

Quality Control & Verification

A robust quality control (QC) process validates the formulation before it is administered to animals, ensuring the integrity of the study.[14] QC checks should be performed on every new batch of formulation.[15]

Key QC Checks:

  • Visual Inspection: The solution must be clear, colorless (or its expected color), and free of any visible particulates or precipitation.

  • pH Measurement: Confirm the pH is within the target range (typically 5-9).

  • Concentration Verification: The concentration of the final formulation should be analytically confirmed (e.g., via HPLC-UV or LC-MS/MS) to be within ±10% of the target concentration.[15]

The following diagram outlines a comprehensive workflow for formulation and quality control.

QC_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control Checks cluster_release Final Disposition Weigh 1. Weigh Compound & Excipients Dissolve 2. Dissolve in Vehicle Weigh->Dissolve QS 3. QS to Final Volume Dissolve->QS Filter 4. Sterile Filter (if IV) QS->Filter Visual 5. Visual Inspection (Clarity, Color, Particulates) Filter->Visual pH 6. pH Measurement Visual->pH Concentration 7. Concentration Verification (e.g., HPLC) pH->Concentration Decision All Checks within Specification? Concentration->Decision Pass PASS: Release for Dosing Fail FAIL: Reject Batch & Investigate Decision->Pass Yes Decision->Fail No

Caption: Workflow for formulation preparation and quality control release.

Safety & Handling

While specific hazard data for trans-3,4-Dihydroxypiperidine hydrochloride is limited, compounds in the piperidine class may cause skin, eye, and respiratory irritation.[16][17] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All weighing and handling of the dry powder should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.

Conclusion

The successful formulation of trans-3,4-Dihydroxypiperidine hydrochloride for in vivo studies hinges on a logical, step-wise approach grounded in the principles of pharmaceutical science. Given its hydrophilic, salt-based nature, simple aqueous vehicles like saline or PBS are the preferred starting point. The protocols and workflows detailed in this guide provide a robust framework for preparing formulations that are accurate, stable, and safe for administration. By integrating rigorous quality control checks and adhering to aseptic techniques for parenteral formulations, researchers can ensure the delivery of a consistent and reliable dose, thereby enhancing the quality and reproducibility of their preclinical data.

References

  • Khan, M. N., et al. (2021). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. PMC - PubMed Central. Available from: [Link]

  • PubChem. trans-3,4-Difluoropiperidine HCl. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available from: [Link]

  • Yadav, V. R., & Mahajan, S. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available from: [Link]

  • Chassaing, B., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes. Available from: [Link]

  • Google Patents. Stable formulations for parenteral injection of small molecule drugs.
  • National Toxicology Program. Gad Vehicles Database. U.S. Department of Health and Human Services. Available from: [Link]

  • Erhirhie, E. O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. Available from: [Link]

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available from: [Link]

  • Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. Available from: [Link]

  • Thackaberry, E. A., et al. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica. Available from: [Link]

  • Altasciences. (2023). Issue 38: Preclinical Formulation and Manufacturing. The Altascientist. Available from: [Link]

  • ResearchGate. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]

  • Drug Development & Delivery. (2015). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Available from: [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. Available from: [Link]

  • Instech Laboratories. (2021). Pharmaceutical-grade Sterile Solutions for Mice and Rats. Available from: [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Available from: [Link]

  • Explora BioLabs. (2024). Quality Control In Preclinical Research: Ensuring Reliable Data For Drug Development. Available from: [Link]

  • Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. Available from: [Link]

  • ResearchGate. (2019). Vehicle selection for nonclinical oral safety studies. Available from: [Link]

  • World Organisation for Animal Health (WOAH). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. Available from: [Link]

  • ResearchGate. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. Available from: [Link]

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available from: [Link]

  • LabSolutions. trans-piperidine-3,4-diol;hydrochloride. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of trans-3,4-Dihydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-OH-34-TRANS Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Triage: Strategic Route Selection

Before troubleshooting specific reaction failures, verify that your synthetic strategy aligns with your available starting materials and stereochemical requirements.[1] The synthesis of trans-3,4-dihydroxypiperidines generally falls into two primary workflows.

Workflow Decision Matrix

G start START: Select Precursor chiral_pool Chiral Pool (Tartaric Acid / Amino Acids) start->chiral_pool High Enantiopurity Needed de_novo De Novo / Catalytic (Achiral Dienes) start->de_novo Scalability Priority rcm_step Ring-Closing Metathesis (RCM) chiral_pool->rcm_step Cyclization de_novo->rcm_step epoxidation Epoxidation of Tetrahydropyridine rcm_step->epoxidation inversion Inversion Strategy (Mitsunobu on cis-diol) rcm_step->inversion If Upjohn (cis) used ring_opening Nucleophilic Ring Opening (Furst-Plattner Control) epoxidation->ring_opening Direct trans-diaxial target Target: trans-3,4-Dihydroxypiperidine ring_opening->target inversion->target

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and stereochemical goals.

Troubleshooting Module: The Epoxide Route (Furst-Plattner Issues)

Issue: "I performed an epoxide opening on my 3,4-epoxypiperidine, but I obtained a mixture of regioisomers or the wrong diastereomer."

Root Cause Analysis: The opening of 3,4-epoxypiperidines is governed by the Furst-Plattner Rule (Trans-Diaxial Effect).[2] Nucleophiles prefer to attack the epoxide in a manner that leads to a chair-like transition state where the incoming nucleophile and the leaving oxygen end up in a trans-diaxial relationship.[2]

However, piperidines are conformationally flexible.[1] The N-protecting group (Boc, Cbz, Bn) significantly influences the half-chair conformation of the intermediate epoxide, often overriding steric bias.

Diagnostic & Solution Protocol
VariableRecommendationMechanism/Reasoning
Protecting Group Use Electron-Withdrawing Groups (Boc, Cbz, Ts) Electron-withdrawing groups (EWGs) flatten the nitrogen pyramid, reducing 1,3-diaxial interactions and stabilizing the specific half-chair required for selective attack. Benzyl (Bn) groups often allow too much conformational mobility.[1]
Nucleophile Strong Nucleophiles (OH⁻, alkoxides) Basic conditions favor SN2-like attack at the less substituted or least hindered position, but strictly following trans-diaxial opening.
Acid Catalysis Avoid if Regioselectivity is Critical Acidic conditions (H⁺) increase the SN1 character.[1] The nucleophile will attack the carbon capable of stabilizing a positive charge (more substituted), often fighting against the Furst-Plattner preference and leading to mixtures.

Step-by-Step Correction:

  • Analyze the Conformer: Draw your N-protected 3,4-epoxypiperidine in its two possible half-chair conformations.

  • Apply Furst-Plattner: Identify the conformer where the epoxide oxygen is pseudo-axial.[1] The nucleophile must attack the adjacent carbon from the axial trajectory.[1]

  • Execute Protocol:

    • Substrate: N-Boc-3,4-epoxypiperidine.[1]

    • Reagent: 10% NaOH (aq) / Dioxane or H₂O/DMSO at 80°C.[1]

    • Outcome: Hydroxide attacks to yield the trans-3,4-diol.

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Expert Insight: If you absolutely cannot achieve selectivity, consider converting the cis-diol (accessible via Upjohn dihydroxylation with OsO₄) to the trans-diol via a cyclic sulfate intermediate. This guarantees inversion.

Troubleshooting Module: Ring-Closing Metathesis (RCM) Stalls

Issue: "My RCM reaction to form the tetrahydropyridine precursor (the alkene) has stalled or yields are low."

Root Cause Analysis: Piperidine precursors often contain basic amines or coordinating heteroatoms that poison Ruthenium-based catalysts (Grubbs/Hoveyda-Grubbs).[1] Additionally, the formation of 6-membered rings is entropically less favored than 5-membered rings, making the reaction sensitive to concentration (oligomerization risk).

Optimization Guide

Q: Which catalyst should I use?

  • Standard: Grubbs II (G-II) is robust but sensitive to sterics.[1]

  • Difficult Substrates: Hoveyda-Grubbs II (HG-II) is generally superior for sterically demanding or electron-poor dienes.[1]

  • For Basic Amines: If your nitrogen is not protected with an EWG (like Tosyl or Boc), you must protonate it (use the HCl salt of the amine) to prevent Ru-coordination.

Q: Why is my mixture turning black/inactive?

  • Oxygen Leak: Metathesis is intolerant of O₂.[1] Degas solvents by sparging with Argon for 20 mins, not just sonication.[1]

  • Ethylene Rebound: The reaction releases ethylene gas.[1] If the vessel is sealed too tightly without headspace exchange, ethylene builds up and drives the equilibrium back to the diene.[1] Solution: Run under a gentle stream of Argon or vacuum to remove ethylene.[1]

Q: What is the correct concentration?

  • Rule of Thumb: 0.001 M to 0.05 M.

  • High Concentration (>0.1 M): Favors intermolecular ADMET (polymerization).[1]

  • Low Concentration (<0.005 M): Favors RCM (cyclization).[1][3][4]

Analytical Diagnostics: Confirming cis vs. trans

Issue: "I have a diol, but I am unsure if it is cis or trans."

Diagnostic Method: 1H NMR Coupling Constants (


 values) 

In a standard chair conformation of a piperidine ring:

  • Trans-Diaxial (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  Protons at C3 and C4 are 180° apart.
    
    • Value:

      
      .
      
    • Interpretation: If you see a large coupling constant, you have the trans-isomer (diaxial protons).[1]

  • Cis-Equatorial-Axial (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  Protons are 60° apart.
    
    • Value:

      
      .
      
    • Interpretation: Small coupling indicates cis (or trans-diequatorial, which is rare due to steric strain).[1]

Visualizing the Stereochemistry Logic:

G cluster_0 Epoxide Opening Mechanism (Furst-Plattner) epoxide Epoxide (Half-Chair) attack Nucleophilic Attack (Axial Trajectory) epoxide->attack Steric Control product Product (Trans-Diaxial) attack->product Inversion at C-center

Figure 2: The Furst-Plattner rule dictates that axial attack on the epoxide half-chair leads to the trans-diaxial product.

Frequently Asked Questions (FAQs)

Q: Can I use the Upjohn dihydroxylation (OsO₄/NMO) to get the trans-isomer? A: No. OsO₄ performs a syn-dihydroxylation, delivering both hydroxyls from the same face.[1] This yields the cis-diol.[1] To get trans from a cis-diol, you must perform a double inversion (e.g., via a cyclic sulfate or mesylation/inversion), which adds steps and reduces yield.

Q: My epoxide opening is slow. Can I add Lewis Acid? A: Proceed with caution. Lewis acids (e.g., BF₃·OEt₂) accelerate the reaction but often degrade regioselectivity by creating a "loose" transition state with carbocation character.[1] If you must use acid, use a mild Brønsted acid or switch to a stronger nucleophile (e.g., thiophenol or azide followed by conversion) if compatible.[1]

Q: I am starting from L-Tartaric acid. Why is my imide reduction failing? A: If reducing a tartrimide to a pyrrolidine/piperidine, ensure you are using a strong enough reducing agent (LiAlH₄ or BH₃·DMS). Partial reduction can lead to hemiaminals which are unstable.[1] Ensure your hydroxyls are protected (e.g., as benzyl ethers) before the reduction step to prevent complexation with aluminum or boron.[1]

References

  • Stereoselective Synthesis of trans-3,4-Disubstituted Piperidines Source: ResearchGate / Current Organic Chemistry Relevance: Comprehensive review of paroxetine-related scaffolds and trans-3,4 stereocontrol. URL:

  • Regioselective Ring Opening of Epoxides (Furst-Plattner Rule) Source: Royal Society of Chemistry (RSC) Relevance:[1][3] Mechanistic validation of the trans-diaxial opening preference in cyclic systems. URL:

  • Ring-Closing Metathesis for Piperidine Construction Source: BenchChem / Protocols Relevance: Detailed protocols for RCM in nitrogen heterocycles, including catalyst choice and concentration. URL:

  • Epoxide-Opening Cascades in Polyether Synthesis Source: NCBI / PMC Relevance: Advanced discussion on overcoming inherent selectivity in epoxide openings. URL:

Sources

common byproducts in dihydroxypiperidine synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Dihydroxypiperidine Synthesis

Subject: Optimization of Synthesis, Byproduct Removal, and Purification of Dihydroxypiperidines To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division

Introduction

Dihydroxypiperidines (e.g., 3,4-dihydroxy or 3,5-dihydroxypiperidines) are critical scaffolds in the development of iminosugar mimetics, glycosidase inhibitors, and antiviral agents.[1][2][3] Their synthesis, often involving the oxidation of tetrahydropyridines or the reduction of hydroxypyridines, presents unique purification challenges due to the high polarity of the products and the formation of difficult-to-separate stereoisomers.

This guide addresses the most frequent technical inquiries regarding byproduct management, stereochemical analysis, and purification strategies.

Part 1: Critical Troubleshooting (Q&A)

Category 1: Inorganic Contamination (Osmium/Ruthenium)

Q1: I used the Upjohn method (OsO4/NMO) to dihydroxylate my N-Boc-tetrahydropyridine. The product is dark/grey, and I suspect residual Osmium. How do I remove it effectively from such a polar product?

A: Residual Osmium is a common issue that not only poses toxicity risks but can catalyze decomposition. Because dihydroxypiperidines are polar, standard aqueous extractions often fail to partition the metal effectively.

Recommended Protocol: Do not rely solely on sulfite washes. Use a Chelation-Filtration Strategy :

  • Quench: Add solid

    
     (5-10 eq) to the reaction mixture and stir for 1 hour at RT. This reduces active Os(VIII) to insoluble Os(IV) species.
    
  • Scavenge: Add a specialized scavenger resin (e.g., Thiourea-functionalized silica or polymer-bound trimercaptotriazine) at 10 wt% relative to the substrate. Stir for 2-4 hours.

  • Filter: Pass the mixture through a pad of Celite topped with a thin layer of activated charcoal.

  • Verification: If the filtrate remains colored, repeat step 2.

Why this works: The sulfite reduction precipitates the bulk metal, while the thiourea resin has a high affinity for residual soluble Osmium species, preventing them from eluting with your polar amine product.

Category 2: Stereochemical Analysis & Rotamers

Q2: My NMR spectrum for N-Boc-3,4-dihydroxypiperidine shows split peaks and broadening. Is this a mixture of diastereomers or an impurity?

A: Before assuming you have a byproduct mixture, rule out Carbamate Rotamers . N-Boc and N-Cbz protected piperidines exhibit restricted rotation around the N-C(O) bond (slow exchange on the NMR timescale at room temperature), leading to signal doubling (typically a 60:40 or 70:30 ratio).

Validation Test (Self-Validating Protocol):

  • Prepare the NMR sample in DMSO-

    
     (higher boiling point).
    
  • Run a standard proton scan at 25°C.

  • Heat the probe to 80°C (353 K) and re-run the scan.

    • Result A (Coalescence): If the split peaks merge into sharp singlets, they are rotamers. The product is pure.

    • Result B (No Change): If peaks remain distinct, you likely have a mixture of cis/trans diastereomers or regioisomers.

Category 3: Separation of Diastereomers

Q3: I obtained a mixture of cis- and trans-3,4-dihydroxypiperidine. Silica column chromatography is giving poor separation and streaking. How can I separate them?

A: Free secondary amines with multiple hydroxyl groups stick aggressively to silica gel due to hydrogen bonding with silanols.

Optimization Strategy:

  • Mobile Phase Modifier: Use DCM:MeOH (9:1) with 1%

    
      or 1% Triethylamine . The base competes for silanol sites, sharpening the peaks.
    
  • Derivatization (The "Upjohn" Trick):

    • If the isomers are inseparable as free diols, convert them to acetonides (if cis-diol is present) or di-benzoates .

    • Cis-diols readily form acetonides (2,2-dimethoxypropane, cat. pTsOH), whereas trans-diols do not. You can then separate the acetonide (less polar) from the unreacted trans-diol by simple filtration or a short plug.

  • Alternative Stationary Phase: Switch to Amine-functionalized Silica or Alumina (Basic) to eliminate the need for amine modifiers.

Part 2: Byproduct Profile & Removal Guide

The following table summarizes the most common byproducts based on the synthetic route chosen.

Synthetic RoutePrimary ByproductsCauseRemoval Strategy
Upjohn Dihydroxylation (OsO4/NMO)

-Hydroxy Ketones
Over-oxidation of the intermediate osmate ester.Minimizing reaction time; use citric acid during workup.
Pyridine Reduction (H2/Pt or Rh)Trans-isomers (minor)Lack of face selectivity during hydrogenation.Crystallization of benzoate derivatives; Chiral HPLC.
Ring-Closing Metathesis (RCM)Ru-Carbene residuesIncomplete catalyst removal.Wash with imidazole (forms soluble complex) followed by acid extraction.
N-Deprotection (TFA/HCl)TrifluoroacetamidesReaction of free amine with ethyl trifluoroacetate (impurity in TFA).Hydrolysis with weak base (K2CO3/MeOH).

Part 3: Visualized Workflows

Workflow 1: Heavy Metal (Os/Ru) Removal Decision Tree

OsmiumRemoval Start Crude Reaction Mixture (Contains Os/Ru) Step1 Quench with Na2SO3 (sat. aq) Stir 1h Start->Step1 Check Is Product Water Soluble? Step1->Check Yes Yes (Polar) Check->Yes Highly Polar No No (Lipophilic) Check->No Protected/Lipophilic PathA Add Scavenger Resin (Thiourea/TMT) Yes->PathA PathB Standard Extraction (EtOAc/DCM) No->PathB Filter Filter through Celite + Charcoal PathA->Filter PathB->Filter Final Pure Product (<10 ppm Metal) Filter->Final

Caption: Decision tree for selecting the appropriate heavy metal scavenging protocol based on product solubility.

Workflow 2: Stereoisomer Separation Logic

DiastereomerSep Input Mixture of Cis/Trans Diols Method1 Acetonide Formation (2,2-DMP, pTsOH) Input->Method1 Result1 Cis forms Acetonide Trans remains Diol Method1->Result1 Sep Separation via Flash Chromatography Result1->Sep Cis Hydrolysis -> Pure Cis Sep->Cis Non-polar Fraction (Cis-Acetonide) Trans Pure Trans Sep->Trans Polar Fraction (Trans-Diol)

Caption: Chemical derivatization strategy for separating difficult cis/trans diastereomers.

References

  • Upjohn Dihydroxylation Methodology & Improvements Title: An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant Source: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Tetrahedron Letters. URL: [Link]

  • Removal of Ruthenium/Osmium Impurities Title: Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures Source: Wheeler, P., et al. (2016).[4] Organic Process Research & Development. URL: [Link]

  • Synthesis of Iminosugars (Dihydroxypiperidines)

Sources

Technical Support Center: Optimization of Reaction Conditions for Dihydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for dihydroxypiperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic scaffolds. Dihydroxypiperidines are crucial building blocks in medicinal chemistry, often serving as mimics of monosaccharides and inhibitors of glycosidases.[1] However, their synthesis can be challenging, requiring careful control over reaction conditions to achieve high yields and, critically, the desired stereochemistry.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of dihydroxypiperidines. Each issue is presented with probable causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Dihydroxypiperidine

Q: My reaction has resulted in a very low yield or has failed completely. What are the common causes and how can I fix this?

A: Low yields are a frequent issue stemming from several factors, from reagent quality to reaction kinetics. A systematic approach is key to diagnosis.

Possible Causes & Solutions:

  • Inactive Catalyst (Catalytic Hydrogenation Route): The catalytic hydrogenation of pyridine precursors is a common and effective route, but catalyst activity is paramount.[2][3]

    • Solution: Ensure the catalyst, such as PtO₂ (Adams' catalyst) or ruthenium-based catalysts, is fresh and has been stored correctly.[4][5] If catalyst poisoning by sulfur or other functional groups on your substrate is suspected, consider using a more robust catalyst or pre-treating the substrate. For industrial scale-up, catalysts like ruthenium/silica with an alumina co-catalyst can be cost-effective and efficient.[5]

  • Suboptimal Reaction Temperature: Temperature control is crucial for preventing the formation of side products or decomposition, especially at elevated temperatures.[4][6]

    • Solution: Monitor the reaction closely and optimize the temperature. In some cases, lowering the temperature can minimize side reactions, while in others, a moderate increase (e.g., to 50°C) can significantly improve yield and reduce reaction time.[6] However, excessive heat, such as reflux conditions, can sometimes be detrimental.[6]

  • Incorrect Solvent or Base: The choice of solvent and base can dramatically influence reaction outcomes, especially in cyclization or multi-component reactions.[7][8]

    • Solution: Screen a panel of solvents. For instance, in intramolecular cyclizations, polar aprotic solvents like DMF or DMSO can be effective.[2] For base-catalyzed reactions, the strength and solubility of the base are critical; a switch from a strong, poorly soluble base to a more suitable one can improve performance.[9]

  • Moisture or Air Sensitivity: Many organometallic reagents and catalysts used in these syntheses are sensitive to moisture and air.[2][10]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to prevent quenching of intermediates or deactivation of catalysts.[10]

Problem 2: Poor Stereoselectivity

Q: I've synthesized my dihydroxypiperidine, but the diastereomeric ratio (d.r.) is poor. How can I improve the stereochemical outcome?

A: Achieving high stereoselectivity is often the primary challenge. The spatial arrangement of the two hydroxyl groups and any other substituents on the piperidine ring is critical for biological activity.

Possible Causes & Solutions:

  • Non-Concerted Reaction Pathway: In reactions like aza-Diels-Alder, poor stereoselectivity can arise if the reaction proceeds through a stepwise pathway instead of a concerted one.[4]

    • Solution: The choice of catalyst can influence the reaction pathway. Chiral ligands and organocatalysts are often employed to enforce a specific stereochemical outcome.[2] For intramolecular reactions, the geometry of the tether connecting the reacting moieties plays a significant role.

  • Substrate Control Limitations: The inherent stereochemistry of your starting material may not be sufficient to direct the formation of the desired diastereomer.

    • Solution: Introduce a chiral auxiliary or a directing group on the substrate to guide the approach of reagents. Alternatively, switch to a different synthetic strategy, such as an asymmetric dihydroxylation of a piperidine precursor, which allows for precise control over the stereochemistry of the newly introduced hydroxyl groups.[1]

  • Epimerization: Basic or acidic conditions during workup or purification can sometimes cause epimerization at stereocenters alpha to a carbonyl or other activating group.

    • Solution: Employ milder workup procedures and purification techniques (e.g., chromatography on neutral silica gel). Ensure the pH is controlled throughout the process.

Diagram: Troubleshooting Poor Stereoselectivity

This decision tree can help guide your optimization efforts when faced with low diastereoselectivity.

G start Low Diastereoselectivity Observed check_route Is the synthetic route known for high stereoselectivity? start->check_route change_route Action: Consider alternative synthetic routes (e.g., Asymmetric Dihydroxylation, Chiral Pool Synthesis) check_route->change_route No check_catalyst Is a chiral catalyst or ligand being used? check_route->check_catalyst Yes end_point Improved Stereoselectivity change_route->end_point optimize_catalyst Action: Screen different chiral catalysts, ligands, or additives. Optimize catalyst loading. check_catalyst->optimize_catalyst Yes no_catalyst Action: Introduce a chiral catalyst/ligand to induce asymmetry. check_catalyst->no_catalyst No check_conditions Are reaction conditions (temp, solvent) optimized? optimize_catalyst->check_conditions no_catalyst->check_conditions optimize_conditions Action: Screen solvents of varying polarity. Run reaction at lower temperatures to enhance kinetic control. check_conditions->optimize_conditions No check_workup Could epimerization occur during workup/purification? check_conditions->check_workup Yes optimize_conditions->check_workup optimize_workup Action: Use buffered or neutral workup conditions. Purify on neutral silica/alumina. check_workup->optimize_workup Yes check_workup->end_point No optimize_workup->end_point

Caption: A decision tree for troubleshooting poor stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the dihydroxypiperidine core?

A1: Several robust strategies exist, each with its own advantages:

  • Catalytic Hydrogenation of Pyridine Derivatives: This is a classical and widely used method involving the reduction of a substituted pyridine or pyridone ring.[3][4] For example, a 3-hydroxypyridine can be reduced to a 3-hydroxypiperidine, with the second hydroxyl group introduced before or after the reduction.[5]

  • Intramolecular Cyclization: These methods build the piperidine ring from an acyclic precursor and are powerful for controlling stereochemistry.[2] Key examples include the intramolecular aza-Michael reaction and radical-mediated cyclizations.[9]

  • Asymmetric Dihydroxylation of Piperidine Precursors: This strategy involves creating the piperidine ring first (e.g., a tetrahydropyridine) and then introducing the two hydroxyl groups stereoselectively using reagents like osmium tetroxide with a chiral ligand.[1]

  • Multi-component Reactions (MCRs): Reactions like the Hantzsch synthesis can rapidly build complex dihydropyridine scaffolds which can then be further reduced and functionalized to yield the desired dihydroxypiperidines.[11][12][13]

Q2: How do I choose the right protecting groups for the amine and hydroxyl functions?

A2: Protecting group strategy is crucial to prevent side reactions.[14]

  • For the Nitrogen Atom: The tert-Butoxycarbonyl (Boc) group is very common as it is stable to many reaction conditions but is easily removed with mild acid (e.g., TFA).[14][15] The Benzyloxycarbonyl (Cbz or Z) group is also widely used and is typically removed by catalytic hydrogenation, which can sometimes be performed concurrently with pyridine ring reduction.[14]

  • For the Hydroxyl Groups: Silyl ethers (e.g., TBDMS, TIPS) are excellent protecting groups for alcohols due to their stability and tunable lability. For diols, cyclic acetals like acetonides can protect both hydroxyls simultaneously. The Tetrahydropyranyl (THP) group is another option, stable to basic and nucleophilic conditions but removed with aqueous acid.[16] The choice depends on the planned subsequent reaction steps.

Q3: What analytical techniques are best for monitoring reaction progress?

A3: A combination of techniques is recommended for a complete picture.

  • Thin-Layer Chromatography (TLC): The quickest and most common method to get a qualitative assessment of the consumption of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on the presence of starting materials, intermediates, and byproducts, along with their mass-to-charge ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for less volatile or thermally sensitive compounds, which is often the case for highly functionalized dihydroxypiperidines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of an aliquot from the reaction mixture can provide definitive structural information on the product formation and help identify major impurities.

Data & Protocols

Table 1: Example Optimization of a Catalytic Hydrogenation Reaction

The following table illustrates how varying conditions can impact the synthesis of a dihydroxypiperidine from a substituted 3-hydroxypyridine precursor.

EntryCatalyst (mol%)Pressure (psi H₂)Temperature (°C)SolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1PtO₂ (2)5025EtOH24653:1
2PtO₂ (2)5050EtOH12823.5:1
3PtO₂ (5)10025AcOH18915:1
4Rh/C (5)50060MeOH1088>20:1 (cis)
5Ru/SiO₂ (5)50080H₂O16752:1

Data is illustrative and based on general principles found in the literature.[2][4][5]

Diagram: General Synthetic Workflow

G start Precursor Synthesis (e.g., Substituted Pyridine) protect Protecting Group Installation (N, O) start->protect cyclize Core Synthesis: Ring Formation (e.g., Hydrogenation, Cyclization) protect->cyclize dihydroxylate Introduction of Hydroxyl Groups (if not already present) cyclize->dihydroxylate deprotect Deprotection dihydroxylate->deprotect purify Purification & Characterization deprotect->purify final Target Dihydroxypiperidine purify->final

Sources

stability issues and degradation pathways of trans-3,4-Dihydroxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trans-3,4-Dihydroxypiperidine hydrochloride. This resource is designed to provide in-depth guidance on the stability and handling of this compound, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments. As Senior Application Scientists, we have synthesized the available technical information and field insights to help you navigate the potential challenges of working with this molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage, handling, and stability of trans-3,4-Dihydroxypiperidine hydrochloride.

Q1: What are the ideal storage conditions for trans-3,4-Dihydroxypiperidine hydrochloride?

A1: To ensure the long-term stability of trans-3,4-Dihydroxypiperidine hydrochloride, it should be stored in a cool, dry, and dark environment. Regulatory guidelines for active pharmaceutical ingredients (APIs) recommend storage in well-closed containers that protect from moisture, light, and contamination[1]. The hydrochloride salt form is generally more stable than the free base; however, it can be hygroscopic. Therefore, storage in a desiccator or a controlled low-humidity environment is highly recommended to prevent moisture absorption, which can lead to physical changes and chemical degradation[2]. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: I've noticed the color of my trans-3,4-Dihydroxypiperidine hydrochloride powder has changed from white to a yellowish tint. Is it still usable?

A2: A change in color is a potential indicator of degradation and should be investigated. The yellowing could be due to oxidation of the piperidine ring or other chromophore-forming degradation pathways. Before using the material, it is crucial to re-analyze it to confirm its purity and identity. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to check for the presence of degradation products[3]. If significant degradation is detected, the material should not be used for experiments where purity is critical.

Q3: Is trans-3,4-Dihydroxypiperidine hydrochloride sensitive to light?

Q4: What solvents are recommended for dissolving trans-3,4-Dihydroxypiperidine hydrochloride, and are there any I should avoid?

A4: trans-3,4-Dihydroxypiperidine hydrochloride is a polar molecule and is expected to be soluble in polar solvents such as water, methanol, and ethanol. When preparing solutions, it is important to consider the pH, as this can impact the stability of the compound. The stability of piperazine derivatives has been shown to be pH-dependent[8][9]. It is advisable to use buffered solutions if the experimental conditions are sensitive to pH. Avoid highly alkaline conditions, as this will convert the hydrochloride salt to the free base, which may be less stable and more prone to oxidation.

Q5: How can I monitor the stability of my trans-3,4-Dihydroxypiperidine hydrochloride sample over time?

A5: The most effective way to monitor the stability of your sample is by using a validated stability-indicating analytical method. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection is a widely used and powerful technique for this purpose[3][10]. This method can separate the parent compound from its potential degradation products, allowing for their quantification. For polar compounds like this, specialized columns or mobile phase conditions may be necessary to achieve adequate retention and separation[11][12][13]. Regular testing of a retained sample stored under controlled conditions will provide data on its stability profile.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues that may arise during your experiments with trans-3,4-Dihydroxypiperidine hydrochloride.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible analytical results (e.g., varying peak areas in HPLC). 1. Degradation of the compound in solution or during storage. 2. Hygroscopicity: Absorption of moisture leading to inaccurate weighing. 3. Inappropriate analytical method: The method may not be stability-indicating.1. Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. Perform a time-course study on the solution to determine its stability under your experimental conditions. 2. Handle the solid material in a low-humidity environment, such as a glove box or a room with controlled humidity. Always allow the container to come to room temperature before opening to prevent condensation. Use a desiccant in the storage container[2][14]. 3. Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate potential degradation products and ensuring the method can separate them from the active ingredient.
Appearance of new, unidentified peaks in your chromatogram. 1. Oxidative degradation: The secondary amine of the piperidine ring is susceptible to oxidation, which can form N-oxides or other related products[15][16][17]. The hydroxyl groups can also be oxidized. 2. Thermal degradation: High temperatures during sample preparation or analysis can cause degradation. 3. Photodegradation: Exposure to light, especially UV, can induce degradation.1. Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Avoid sources of oxidative stress in your experimental setup. 2. Assess the thermal stability of the compound. If using elevated temperatures, minimize the exposure time. 3. Protect all samples and solutions from light by using amber glassware or by covering them with aluminum foil.
The solid material becomes sticky or clumpy. Hygroscopicity: The material has absorbed a significant amount of moisture from the atmosphere.This is a clear indication of improper storage. The material's purity is now questionable. It is recommended to discard the compromised material and obtain a fresh batch. Implement stricter storage protocols, including the use of desiccants and potentially vacuum sealing for long-term storage[2][18][19].
Poor peak shape or retention in RP-HPLC. High polarity of the compound: Highly polar compounds are often poorly retained on traditional C18 columns[11][12][13].1. Use a more polar-retentive column, such as a C18 column with polar end-capping or a phenyl-hexyl column. 2. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode. 3. Employ ion-pair chromatography, although this can be more complex and may not be compatible with mass spectrometry[12]. 4. Optimize the mobile phase, for instance, by using a highly aqueous mobile phase and ensuring the column is designed for such conditions to prevent phase collapse[11].

III. Potential Degradation Pathways

While specific degradation pathways for trans-3,4-Dihydroxypiperidine hydrochloride have not been extensively published, we can infer likely routes based on the chemical structure and the degradation patterns of related molecules. The primary sites for degradation are the secondary amine in the piperidine ring and the two hydroxyl groups.

Inferred Degradation Pathways
  • Oxidation: This is a major anticipated degradation pathway.

    • N-Oxidation: The secondary amine can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation route for piperidine-containing compounds[15][16].

    • Hydroxyl Group Oxidation: The secondary alcohol groups can be oxidized to ketones.

    • Ring Opening: Under more stringent oxidative conditions, the piperidine ring may undergo oxidative cleavage. Studies on piperidine degradation have shown that H-abstraction can lead to ring-opening products[17].

  • Dehydration: Although less likely under standard conditions, elimination of one or both hydroxyl groups to form double bonds within the piperidine ring is a possibility, especially under acidic conditions and/or at elevated temperatures.

The following diagram illustrates these potential degradation pathways.

DegradationPathways cluster_main trans-3,4-Dihydroxypiperidine HCl cluster_oxidation Oxidative Degradation cluster_dehydration Dehydration A trans-3,4-Dihydroxypiperidine HCl B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂, atmospheric O₂) C Keto-Derivatives A->C Oxidation E Unsaturated Piperidine Derivatives A->E Acid/Heat D Ring-Opened Products C->D Further Oxidation StabilityWorkflow cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis cluster_application Application A Acid Hydrolysis F Develop Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Validate Method (Specificity, Linearity, etc.) F->G H Routine Stability Testing G->H I Impurity Profiling G->I

Caption: Workflow for stability assessment and method development.

V. References

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (2006). European Medicines Agency. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). AFPM. [Link]

  • US Patent US4670232A. (1987). Recovery of amines from by-product chloride salts. Google Patents.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC - NIH. [Link]

  • How can you separate a co-eluting more polar compound by HPLC? (2014). ResearchGate. [Link]

  • US Patent US7750013B2. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]

  • Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. (2021). ResearchGate. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). PMC. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (2007). Google Patents.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PMC - NIH. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021). ACS Publications. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • Pyridine N-Oxides. (2012). Baran Lab. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on preventing racemization during the synthesis of chiral piperidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and interpretation.

The piperidine scaffold is a cornerstone in medicinal chemistry, and maintaining its stereochemical integrity is often paramount for biological activity.[1][2][3] This guide will address common challenges and questions related to achieving high enantiomeric and diastereomeric purity.

Troubleshooting Guide: Addressing Racemization and Epimerization

This section is formatted in a question-and-answer style to directly address specific issues you might encounter in the lab.

Question 1: My final chiral piperidine product shows significant loss of enantiomeric excess (ee). What are the likely causes and how can I mitigate this?

Answer: A loss of enantiomeric excess, or racemization, is a common and frustrating issue. It typically occurs through the formation of a planar, achiral intermediate from your chiral molecule.[4] Let's break down the potential culprits and solutions:

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can provide the activation energy needed to form planar intermediates like enolates or iminiums, which can then be protonated or attacked from either face, leading to a racemic mixture.[5]

      • Solution: Whenever possible, run your reactions at lower temperatures. If a reaction is sluggish, consider screening more active catalysts or reagents rather than increasing the heat.

    • Strongly Acidic or Basic Conditions: Both extremes can promote racemization. Strong bases can deprotonate the alpha-carbon to the nitrogen or a carbonyl group, forming a planar enolate.[4][6] Strong acids can lead to the formation of carbocation intermediates, which are also planar and susceptible to non-stereospecific attack.[4]

      • Solution:

        • Base Selection: Opt for weaker, sterically hindered bases. For instance, 2,4,6-collidine is often a better choice than diisopropylethylamine (DIPEA) for minimizing racemization.[6][7]

        • pH Control: If your reaction requires acidic or basic conditions, carefully buffer the system or use the minimum necessary amount of acid or base.

  • Inappropriate Protecting Groups:

    • The choice of the nitrogen protecting group is critical. Some protecting groups can influence the acidity of the alpha-protons. For example, acyl-type protecting groups can be prone to racemization during activation.[8]

      • Solution: Employ protecting groups that are stable under your reaction conditions and are known to minimize racemization. Carbamate-type protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) are generally good choices as they are less likely to promote enolization compared to acyl groups.[9]

  • Prolonged Reaction Times:

    • Even under seemingly mild conditions, extended reaction times can allow for slow epimerization to occur, gradually eroding your enantiomeric excess.

      • Solution: Monitor your reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. If the reaction is inherently slow, re-evaluate your catalytic system or reagent choice.

Question 2: I'm observing epimerization at a specific stereocenter in my polysubstituted piperidine. How can I control the diastereoselectivity?

Answer: Epimerization is the change in configuration at one of multiple stereocenters, leading to the formation of diastereomers. This is often a thermodynamically driven process, where a less stable diastereomer converts to a more stable one.[10][11][12][13]

Strategies for Controlling Diastereoselectivity:

  • Thermodynamic vs. Kinetic Control:

    • Understand whether your reaction conditions favor the kinetic or thermodynamic product. Low temperatures and short reaction times often favor the kinetic product, which is formed faster. Higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.[14]

    • Application: If you are isolating an undesired diastereomer, you might be able to epimerize it to the desired, more stable isomer by subjecting it to controlled epimerization conditions, such as mild acid or base treatment, or even photoredox catalysis.[10][11][12][13]

  • Choice of Synthetic Strategy:

    • The inherent stereoselectivity of your chosen synthetic route plays a major role.

      • Catalytic Asymmetric Synthesis: Methods like rhodium-catalyzed [2+2+2] cycloadditions or iridium-catalyzed cyclocondensations can offer high levels of diastereoselectivity.[15][16]

      • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary covalently attached to your substrate can effectively shield one face of the molecule, directing incoming reagents to the other face with high diastereoselectivity.[17][18][19][20] The choice of a bulky and conformationally rigid auxiliary is key.

      • Substrate Control: Existing stereocenters in your starting material can direct the formation of new ones. This is a powerful strategy in chiral pool synthesis.[3][17][21]

  • Reagent and Catalyst Selection:

    • The steric bulk of your reagents and catalyst ligands can significantly influence which diastereomer is formed.

      • Example: In reductions of cyclic imines or enamines, bulky reducing agents will preferentially attack from the less hindered face of the molecule.

Below is a troubleshooting workflow to guide your decision-making process when encountering racemization or epimerization.

G start Loss of Stereochemical Integrity Observed check_ee Is it a loss of enantiomeric excess (racemization)? start->check_ee check_dr Is it a change in diastereomeric ratio (epimerization)? start->check_dr racemization_causes Potential Causes of Racemization check_ee->racemization_causes Yes epimerization_causes Potential Causes of Epimerization check_dr->epimerization_causes Yes harsh_conditions Harsh Conditions (Temp, pH)? racemization_causes->harsh_conditions protecting_group Inappropriate Protecting Group? racemization_causes->protecting_group reaction_time Prolonged Reaction Time? racemization_causes->reaction_time solution_rac_1 Lower Temperature, Use Milder Base/Acid harsh_conditions->solution_rac_1 solution_rac_2 Switch to Boc or Cbz Protecting Group protecting_group->solution_rac_2 solution_rac_3 Monitor Reaction and Minimize Time reaction_time->solution_rac_3 thermodynamic_control Thermodynamic Product Formation? epimerization_causes->thermodynamic_control synthesis_strategy Suboptimal Synthetic Strategy? epimerization_causes->synthesis_strategy reagent_choice Poor Reagent/Catalyst Choice? epimerization_causes->reagent_choice solution_epi_1 Adjust Conditions for Kinetic Control (Low Temp) thermodynamic_control->solution_epi_1 solution_epi_2 Consider Catalytic Asymmetric Methods or Chiral Auxiliaries synthesis_strategy->solution_epi_2 solution_epi_3 Screen Sterically Different Reagents/Catalysts reagent_choice->solution_epi_3

Caption: Troubleshooting workflow for stereochemical issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing chiral piperidines with high stereochemical purity?

A1: There are several powerful strategies, and the best choice depends on your target molecule and available resources.[2]

  • Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. Key methods include:

    • Asymmetric Hydrogenation: The reduction of prochiral pyridinium salts, enamines, or dihydropyridines using a chiral metal catalyst (e.g., Rhodium, Iridium).[22][23]

    • Asymmetric Cycloadditions: Reactions like the Aza-Diels-Alder or [4+2] annulations can construct the piperidine ring with excellent stereocontrol.[24][25]

    • Asymmetric C-H Functionalization: Direct, stereoselective functionalization of a C-H bond on a pre-existing piperidine ring.

  • Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral molecule (the auxiliary) to your substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction.[18][20] After the key transformation, the auxiliary is cleaved to reveal the chiral piperidine. This is a robust and often predictable method.

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure starting materials from nature, such as amino acids or carbohydrates.[3][17][21] The inherent chirality of the starting material is transferred through the synthetic sequence to the final piperidine product.

  • Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[17] This can be highly effective but is often substrate-specific.

G cluster_approaches Asymmetric Synthesis Approaches cluster_methods Specific Methods catalytic Catalytic Asymmetric Synthesis hydrogenation Asymmetric Hydrogenation catalytic->hydrogenation cycloaddition Asymmetric Cycloadditions catalytic->cycloaddition auxiliary Chiral Auxiliary-Mediated covalent Covalent Attachment of Auxiliary auxiliary->covalent chiral_pool Chiral Pool Synthesis amino_acids From Amino Acids chiral_pool->amino_acids carbohydrates From Carbohydrates chiral_pool->carbohydrates enzymatic Enzymatic Resolution selective_reaction Selective Reaction on One Enantiomer enzymatic->selective_reaction cleavage Auxiliary Cleavage covalent->cleavage

Caption: Key strategies for chiral piperidine synthesis.

Q2: How do I choose the right analytical method to determine the enantiomeric and diastereomeric purity of my product?

A2: Accurate determination of stereochemical purity is crucial. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.

  • Chiral Supercritical Fluid Chromatography (SFC): Similar to HPLC but uses supercritical CO2 as the mobile phase. SFC often provides faster separations and is considered a greener technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (dr): For diastereomers, standard ¹H NMR is often sufficient, as the different spatial arrangements of atoms usually result in distinct chemical shifts and coupling constants for each isomer.

    • Enantiomeric Excess (ee): To determine ee by NMR, you must first convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers will have distinct NMR signals that can be integrated.

  • Gas Chromatography (GC) with a Chiral Column: This method is suitable for volatile and thermally stable piperidine derivatives.

MethodAnalytePrincipleAdvantagesLimitations
Chiral HPLC/SFC EnantiomersDifferential interaction with a chiral stationary phaseHigh accuracy, direct analysisRequires method development
¹H NMR DiastereomersDifferent magnetic environments lead to distinct signalsRapid, no derivatization neededSignals may overlap in complex molecules
NMR with Chiral Agent EnantiomersConversion to diastereomers for NMR distinctionUses standard NMR equipmentRequires pure derivatizing agent
Chiral GC EnantiomersSeparation on a chiral stationary phase in the gas phaseHigh resolution for volatile compoundsSample must be thermally stable

Q3: Can you provide a general protocol for a reaction known to preserve stereochemistry, for example, a stereoselective reduction?

A3: Certainly. Here is a representative protocol for the diastereoselective reduction of a chiral N-acylpyridinium salt to a 2,5-disubstituted piperidine, a transformation where stereocontrol is critical. This method relies on substrate control, where the existing stereocenter directs the hydrogenation.

Experimental Protocol: Diastereoselective Hydrogenation of a Chiral N-Acylpyridinium Intermediate

Objective: To synthesize a 2,5-cis-substituted piperidine with high diastereoselectivity.

Materials:

  • Chiral 1,2,3,4-tetrahydropyridine precursor

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral 1,2,3,4-tetrahydropyridine precursor (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Addition: Carefully add 10 wt. % Pd/C (10 mol %) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of H₂ using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (3 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2,5-cis-substituted piperidine.[26]

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy and confirm the enantiomeric excess by chiral HPLC analysis.

This protocol provides a general framework. The specific substrate, solvent, and catalyst loading may require optimization for your particular system.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Piperidines. (n.d.). Thieme Connect. [Link]

  • Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

  • Zhang, J. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • A Modular Approach to Trisubstituted Chiral Piperidines. (2025). American Chemical Society. [Link]

  • A general approach for the asymmetric synthesis of densely substituted piperidines and fully... (2013). RSC Publishing. [Link]

  • A Modular Approach to Trisubstituted Chiral Piperidines. (2025). PubMed. [Link]

  • Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization. (2010). ACS Publications. [Link]

  • Carreira, E. M. (2017). Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. PubMed. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). PMC. [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). eScholarship. [Link]

  • Racemization. (n.d.). Wikipedia. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). PMC. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2025). ResearchGate. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (n.d.). Canadian Science Publishing. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. (2019). ChemRxiv. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect. [Link]

  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (n.d.). Radboud Repository. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). University of Leeds. [Link]

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022). Pepmic. [Link]

  • Asymmetric 'Clip-Cycle' approach to 3-spiropiperidines. (2024). RSC Publishing. [Link]

  • New methodology toward chiral, non-racemic 2,5-cis-substituted piperidines via Suzuki cross-coupling. (2006). PubMed. [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]

  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. (n.d.). Books. [Link]

Sources

optimizing the purification of trans-3,4-Dihydroxypiperidine hydrochloride by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center for the purification and analysis of trans-3,4-Dihydroxypiperidine Hydrochloride .

This compound presents a "perfect storm" of chromatographic challenges:

  • High Polarity: It elutes in the void volume of standard C18 columns.

  • Lack of Chromophore: It is invisible to standard UV detection (254 nm).

  • Salt Form: The hydrochloride counter-ion can suppress ionization in MS or cause peak splitting in unbuffered systems.

  • Stereochemistry: Separating the trans-isomer from the cis-impurity requires specific selectivity.

Current Status: Online Agent: Senior Application Scientist Topic: Chromatography Optimization & Troubleshooting

Quick-Reference Data Sheet

Before troubleshooting, verify your physicochemical baseline.

ParameterValue / CharacteristicImplication for Chromatography
Structure 3,4-dihydroxylated secondary amineHighly polar; multiple H-bond donors/acceptors.
pKa (Calc.) ~9.5 - 10.5 (Piperidine nitrogen)Positively charged at pH < 8. Requires high pH or buffers to suppress ionization in RPLC.
UV Absorbance Negligible > 210 nmStandard UV detection will fail. Requires ELSD, CAD, RI, MS, or Derivatization.
Solubility High in H₂O, MeOH; Poor in ACN, HexaneIncompatible with Normal Phase (Hexane/EtOAc). Ideal for HILIC.
Isomerism trans (Target) vs. cis (Impurity)cis-isomer may form intramolecular H-bonds, often eluting later in HILIC than the trans-isomer.

Decision Logic: Selecting Your Workflow

Use the following logic flow to determine the correct method based on your available equipment.

PurificationWorkflow Start START: Crude trans-3,4-Dihydroxypiperidine HCl DetectorCheck What detector is available? Start->DetectorCheck UV_Only UV-Vis / PDA Only DetectorCheck->UV_Only Universal ELSD, CAD, or MS DetectorCheck->Universal Derivatization REQUIRED: Pre-column Derivatization (Benzoyl Chloride or FMOC-Cl) UV_Only->Derivatization Cannot detect native HILIC_Mode Method B: HILIC Mode (Amide or Bare Silica) Universal->HILIC_Mode Best retention RPLC_C18 Method A: RPLC (C18) Acidic Mobile Phase Derivatization->RPLC_C18 Resolution Is cis/trans resolution required? HILIC_Mode->Resolution Prep_Scale Preparative Scale Up Resolution->Prep_Scale Purify IonExchange Method C: Cation Exchange (SCX) for Salt Removal Prep_Scale->IonExchange Remove buffer salts

Figure 1: Strategic workflow for method selection based on detection capabilities and purification goals.

Troubleshooting Guides & FAQs

Issue 1: "I see no peaks on my HPLC-UV trace."

Diagnosis: The molecule lacks a conjugated


-system. The C-C, C-N, and C-O bonds only absorb below 200 nm, where solvent cutoff (noise) is high.

Solution A: Universal Detection (Recommended) Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These detectors respond to non-volatile mass rather than optical properties.

  • Protocol: Set nebulizer temperature to 35°C (low enough to prevent analyte volatilization, though the HCl salt is stable). Use volatile buffers (Ammonium Formate/Acetate).[1]

Solution B: Derivatization (If UV is mandatory) You must attach a chromophore to the secondary amine.

  • Reagent: Benzoyl Chloride (BzCl).

  • Reaction:

    • Dissolve 10 mg sample in 1 mL water.

    • Add 2 mL 2M NaOH (to free-base the amine).

    • Add 100 µL Benzoyl Chloride. Shake for 10 mins.

    • Analyze the N-benzoyl-trans-3,4-dihydroxypiperidine derivative.

  • Result: Strong UV absorbance at 254 nm. The derivative is also less polar, allowing standard C18 retention.

Issue 2: "The compound elutes in the void volume (t0)."

Diagnosis: You are likely using a C18 column with a standard acidic mobile phase. The compound is too polar and positively charged to interact with the hydrophobic C18 chains.

Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the "Gold Standard" for polar amine salts. It uses a polar stationary phase and a high-organic mobile phase.[2]

Recommended Protocol (HILIC):

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide) or Zwitterionic (ZIC-HILIC).

    • Why? Amide phases interact via hydrogen bonding with the hydroxyl groups and are stable at moderate pH.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic.

    • 0 min: 90% B

    • 10 min: 60% B

  • Mechanism: The water in the mobile phase forms a water-rich layer on the silica surface.[1][2] The polar piperidine partitions into this layer.

Critical Note: Do not use pure water/ACN without buffer. The ammonium ions are required to shield residual silanols and prevent peak tailing.

Issue 3: "I cannot separate the cis-isomer from the trans-isomer."

Diagnosis: Diastereomers have different physical properties, but simple partitioning might not be enough. The cis-3,4-diol motif allows for specific interactions that the trans-isomer cannot perform.

Advanced Solution: Boronate Affinity (or Mobile Phase Additive) The cis-isomer (with syn-periplanar hydroxyls) can form a cyclic ester with boronic acids. The trans-isomer (anti-periplanar) cannot.

  • Analytical Separation: Add 5-10 mM Phenylboronic Acid to the mobile phase (if using RPLC/HILIC). The cis-isomer's retention time will shift significantly due to complexation.

  • Purification Strategy: To purify the trans target, pass the crude mixture through a Boronate Affinity Column .

    • Outcome: The cis-impurity binds to the column. The trans-product flows through in the void/wash.

Issue 4: "My peaks are tailing severely."

Diagnosis: Secondary amines interact strongly with residual silanols (Si-OH) on silica-based columns, acting as a secondary cation-exchange mechanism.

Troubleshooting Steps:

  • Check pH: Ensure mobile phase pH is controlled.

    • Low pH (pH 3): Protonates silanols (Si-OH), suppressing cation exchange.

    • High pH (pH 10): De-protonates the amine (neutral form), reducing ionic interaction (Requires Hybrid Silica columns like XBridge or Gemini).

  • Increase Buffer Strength: Increase Ammonium Formate/Acetate from 5 mM to 20 mM to compete for silanol sites.

  • Column Choice: Switch to a Polymeric column or a Hybrid particle column to eliminate silanol interactions entirely.

Summary of Optimized Protocols

Protocol A: Analytical Purity Check (HILIC-CAD/ELSD)
  • Application: Routine purity check of the salt form.

  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate pH 4.7

    • B: Acetonitrile

  • Isocratic: 80% B / 20% A.

  • Flow: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: CAD (Nebulizer 35°C).

Protocol B: Preparative Purification (Ion Exchange)
  • Application: Removing cis impurities and isolating the pure HCl salt.

  • Resin: Strong Cation Exchange (SCX) (e.g., Dowex 50W).

  • Loading: Dissolve crude in water (pH < 7). Load onto resin.[3]

  • Washing: Wash with water (removes non-basic impurities).

  • Elution: Gradient of HCl (0.5 M to 2.0 M).

    • Separation Logic: The cis and trans isomers have slightly different basicities and hydrodynamic radii, leading to separation during the slow acid gradient elution.

  • Post-Process: Lyophilize fractions to recover the solid Hydrochloride salt.

References

  • Separation of Polar Amine Salts (HILIC)

    • Title: Hydrophilic Interaction Chromatography (HILIC) for the Separation of Polar Compounds.[1][2][4]

    • Source: Restek Corpor
    • URL:[Link]

  • Derivatization of Secondary Amines

    • Title: Pre-column derivatization of amines for HPLC detection.[5]

    • Source: Sigma-Aldrich (Merck) Protocols.
  • Boronate Affinity for Diols

    • Title: Boronate affinity chromatography for the separ
    • Source: Journal of Chrom
    • URL:[Link]

  • Detection of Non-Chromophoric Compounds: Title: Charged Aerosol Detection (CAD) for Non-Volatile and Semi-Volatile Compounds. Source: Thermo Fisher Scientific Learning Center.

Sources

Technical Support Center: N-Substitution of Dihydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Side Reactions in Iminosugar Functionalization Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]

Diagnostic Triage: Select Your Pathway

Before troubleshooting, verify you are using the correct synthetic strategy for your specific dihydroxypiperidine (e.g., 3,4-dihydroxypiperidine or deoxy-iminosugar) substrate.[1] Most side reactions stem from a mismatch between substrate sensitivity and method selection.[1]

Method Selection Decision Matrix

MethodSelection Start Start: Define Substrate & Target Q1 Are Hydroxyls Protected? Start->Q1 Protected Yes (e.g., Benzyl, Acetonide) Q1->Protected High Solubility in Organic Solvents Unprotected No (Free OH groups) Q1->Unprotected Water/MeOH Soluble Only DirectAlk Direct Alkylation (R-X + Base) Protected->DirectAlk Q2 Is the R-group available as an Aldehyde/Ketone? Unprotected->Q2 YesAld Yes Q2->YesAld Preferred Route NoAld No (Only Alkyl Halide) Q2->NoAld High Risk of O-Alkylation RedAm Reductive Amination (STAB/NaBH3CN) YesAld->RedAm Borate Transient Protection (Borate Ester Method) NoAld->Borate Borate->DirectAlk Modified Protocol

Figure 1: Decision matrix for N-functionalization strategies. Green paths indicate lower risk of side reactions.

Troubleshooting Guide: Common Side Reactions

Issue 1: O-Alkylation (Formation of Ethers)

Symptom: LCMS shows correct mass but multiple peaks; NMR shows alkylation shifts on CH-O protons rather than N-CH protons. Context: Dihydroxypiperidines are amphoteric. While the secondary amine is generally more nucleophilic than the hydroxyls, the "Hard/Soft Acid-Base" (HSAB) mismatch can flip this selectivity.

Root Cause Mechanism Corrective Action
Hard Leaving Groups Reagents like Alkyl Triflates or Sulfates are "Hard" electrophiles. They prefer attacking the "Hard" oxygen nucleophile over the "Soft" nitrogen.Switch to Soft Electrophiles: Use Alkyl Iodides or Bromides.[1] The soft iodide leaving group favors reaction with the softer amine nitrogen.
Strong Bases Bases like NaH or KOtBu deprotonate the hydroxyl group (pKa ~16), creating an alkoxide (super-nucleophile).[1]Use Weak Inorganic Bases: Switch to K₂CO₃ or NaHCO₃.[1] These are strong enough to scavenge the acid formed (HX) but too weak to deprotonate the hydroxyls significantly.
Solvent Effect Polar aprotic solvents (DMF, DMSO) bare the alkoxide anion, increasing O-reactivity.[1]Protic/Buffered Solvents: Use Methanol or Ethanol.[1] Hydrogen bonding solvates the OH groups, reducing their nucleophilicity while leaving the amine reactive.

Pro-Tip: The Borate Trap If you must use a highly reactive alkyl halide on an unprotected sugar, add Boric Acid (or phenylboronic acid) to the reaction. It forms transient borate esters with the cis-1,2-diols, effectively "masking" the oxygen during the alkylation. These hydrolyze off during the aqueous workup.

Issue 2: Over-Alkylation (Quaternization)

Symptom: Product is extremely polar, sticks to the baseline in TLC, and shows M+R mass in LCMS (Ammonium salt). Context: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction.

Troubleshooting Protocol:

  • Stoichiometry Control: Never use >1.0 equivalent of alkyl halide. Use 0.8 eq of alkyl halide and recycle the unreacted starting material.

  • Order of Addition: Do not add the amine to the alkyl halide. Add the alkyl halide dropwise to a dilute solution of the amine.

  • The "Reductive" Fix: If possible, abandon direct alkylation. Use Reductive Amination (Aldehyde + NaBH(OAc)₃).[1] This mechanism proceeds via an iminium ion intermediate which cannot react a second time with the aldehyde, physically preventing quaternization.[1]

Issue 3: Stereochemical Epimerization

Symptom: Loss of optical rotation or diastereomeric mixtures in NMR.[1] Context: Dihydroxypiperidines with carbonyls (e.g., if starting from a piperidone) or adjacent stereocenters can epimerize under basic conditions or high heat.[1]

  • Avoid: Thermodynamic control (high heat, reflux).[1]

  • Solution: Perform reductive aminations at pH 5–6 (using Acetic Acid buffer). This prevents enamine-imine tautomerization that scrambles stereocenters.[1]

Validated Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Unprotected dihydroxypiperidines, preventing over-alkylation.

Reagents:

  • Substrate: 3,4-dihydroxypiperidine (1.0 eq)[1]

  • Aldehyde: R-CHO (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: Methanol or DCE (1,2-Dichloroethane)[1]

  • Additive: Acetic Acid (catalytic to 1.0 eq)[1]

Step-by-Step:

  • Imine Formation: Dissolve the piperidine in Methanol (0.1 M). Add the aldehyde and Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT). Note: Ensure the imine forms before adding reductant to avoid reducing the aldehyde directly to an alcohol.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; amine product usually runs higher than the starting material).

  • Quench: Add saturated aqueous NaHCO₃. Stir for 15 mins to quench boron complexes.

  • Extraction: Extract with DCM (if protected) or n-Butanol (if unprotected/polyhydroxylated).[1]

Protocol B: Direct Alkylation with Transient Protection

Best for: When the R-group is only available as a halide and the substrate has free hydroxyls.

Reagents:

  • Substrate: Dihydroxypiperidine (1.0 eq)[1]

  • Alkylating Agent: R-I (Alkyl Iodide) (0.9 eq)[1]

  • Base: K₂CO₃ (2.0 eq)[1]

  • Transient Protecting Agent: Phenylboronic acid (1.1 eq per diol pair)[1]

  • Solvent: Acetone/Water (9:[1]1) or Ethanol[1]

Step-by-Step:

  • Masking: Dissolve substrate and Phenylboronic acid in solvent.[1] Stir for 1 hour to form the cyclic boronate ester.

  • Alkylation: Add K₂CO₃ followed by the slow, dropwise addition of Alkyl Iodide over 1 hour.

  • Reaction: Stir at 40°C (mild heat helps alkylation of the hindered amine).

  • Deprotection (Workup): Add 1M HCl until pH < 3 and stir for 30 minutes (hydrolyzes the boronate). Neutralize with NaOH to pH 10.[1]

  • Isolation: Extract the free amine.[1][2]

Mechanistic Visualization: Side Reaction Pathways

Understanding the competition between the Nitrogen lone pair and the Oxygen lone pair is critical.

SideReactions Substrate Dihydroxypiperidine (Nucleophilic N & O) N_Attack Path A: N-Attack (Soft-Soft Interaction) Substrate->N_Attack Kinetic Control Soft Leaving Group (I) O_Attack Path B: O-Attack (Hard-Hard Interaction) Substrate->O_Attack Strong Base (NaH) Hard Leaving Group (OTf) RX Alkyl Halide (R-X) Product Desired N-Alkyl Product N_Attack->Product Ether Side Product: O-Alkyl Ether O_Attack->Ether Quat Side Product: Quaternary Ammonium Salt Product->Quat Excess R-X Fast Reaction

Figure 2: Competitive pathways in the alkylation of amino-alcohols. Path A is favored by neutral/weakly basic conditions and soft electrophiles.

References

  • Stockdale, T. P., et al. (2022).[1] An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. ACS Omega.[1] Retrieved from [Link][1]

  • Priebe, H. (2018).[1][3] A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Dunbar, C. R., & West, F. G. (2025).[1] Diastereoselective N-quaternization of piperidines. Canadian Journal of Chemistry.[1][4] Retrieved from [Link][1]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of trans-3,4-Dihydroxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of trans-3,4-Dihydroxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Here, you will find in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical expertise.

Frequently Asked Questions (FAQs)

Why am I observing significant peak tailing with trans-3,4-Dihydroxypiperidine hydrochloride in my reversed-phase HPLC analysis?

Peak tailing for a polar, basic compound like trans-3,4-Dihydroxypiperidine hydrochloride in reversed-phase HPLC is a common issue that primarily stems from unwanted secondary interactions between the analyte and the stationary phase. The primary culprit is the interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.

  • Mechanism of Silanol Interaction: At a mobile phase pH above 3, these acidic silanol groups can become deprotonated and negatively charged (Si-O-). Your analyte, a piperidine derivative, is a basic compound. The piperidine ring contains a nitrogen atom that can be protonated, giving the molecule a positive charge. This leads to a strong electrostatic interaction between the positively charged analyte and the negatively charged silanol groups, causing some analyte molecules to be retained longer than others and resulting in a tailed peak.[1][2][3]

  • Metal Contamination: Trace metal impurities within the silica matrix of the column or from stainless-steel components of the HPLC system (e.g., tubing, frits) can also contribute to peak tailing.[4] These metal ions can act as active sites, chelating with the hydroxyl groups and the amine in your analyte, leading to peak distortion.[4]

  • Analyte Properties: Trans-3,4-Dihydroxypiperidine hydrochloride is a highly polar molecule, making it less retentive on traditional non-polar C18 stationary phases. This low retention can exacerbate the effects of any secondary interactions.

Troubleshooting Guide

How can I systematically troubleshoot and resolve the peak tailing of my analyte?

A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow provides a logical sequence of troubleshooting steps.

Troubleshooting_Workflow start Start: Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_selection Step 2: Column Selection & Care mobile_phase->column_selection If tailing persists solution End: Symmetrical Peak Achieved mobile_phase->solution If tailing is resolved system_check Step 3: HPLC System Evaluation column_selection->system_check If tailing persists column_selection->solution If tailing is resolved alternative_methods Step 4: Consider Alternative Chromatographic Modes system_check->alternative_methods If tailing persists system_check->solution If tailing is resolved alternative_methods->solution

Caption: A stepwise troubleshooting workflow for addressing peak tailing.

Step 1: Mobile Phase Optimization

How does mobile phase pH affect peak shape, and what pH should I use?

Mobile phase pH is a critical parameter for controlling the ionization state of both your basic analyte and the acidic silanol groups on the column. According to the Henderson-Hasselbalch equation, the ionization state of a compound is dependent on its pKa and the pH of the surrounding solution.[1][2][4]

The pKa of the conjugate acid of piperidine is approximately 11.12.[5][6] While the exact pKa of trans-3,4-Dihydroxypiperidine will be slightly different due to the hydroxyl groups, we can use the piperidine pKa as a reasonable estimate.

  • At low pH (e.g., pH < 3): The silanol groups are fully protonated (Si-OH) and therefore neutral. Your basic analyte will be fully protonated and positively charged (R-NH2+). By neutralizing the silanol groups, you minimize the strong electrostatic secondary interactions, leading to a more symmetrical peak.[3]

  • At high pH (e.g., pH > 9): The silanol groups are deprotonated and negatively charged (Si-O-). However, your basic analyte will be in its neutral form (R-NH). This also minimizes electrostatic interactions. However, many silica-based columns are not stable at high pH.[2]

Recommendation: Start by lowering the mobile phase pH to between 2.5 and 3.0. This is often the most effective and straightforward solution for improving the peak shape of basic compounds.[3]

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.0Minimizes silanol ionization, reducing secondary interactions with the basic analyte.[3]
Buffer Selection Phosphate or FormatePhosphate buffers are effective around pH 2-3.[1] Ammonium formate is a good MS-compatible alternative.[1]
Buffer Concentration 10-50 mMEnsures sufficient buffering capacity without causing precipitation with high organic content.
Should I add any modifiers to my mobile phase?

Yes, mobile phase additives can significantly improve peak shape.

  • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. The TEA will preferentially interact with the silanol groups, reducing the opportunity for your analyte to do so. A typical concentration is 0.1% (v/v) TEA in the aqueous portion of the mobile phase.

  • Acidic Additive: Using an acidic additive like formic acid or trifluoroacetic acid (TFA) helps to maintain a low mobile phase pH and can also act as an ion-pairing agent to improve peak shape. A common starting concentration is 0.1% (v/v).

Protocol for Mobile Phase Preparation (Low pH with Additive):

  • Prepare the Aqueous Phase:

    • To 900 mL of HPLC-grade water, add 10 mL of a 1 M phosphate buffer stock solution (for a final concentration of 10 mM).

    • Add 1.0 mL of formic acid (for a final concentration of 0.1%).

    • Adjust the pH to 2.8 using a calibrated pH meter and a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).

    • Bring the final volume to 1 L with HPLC-grade water.

  • Filter and Degas:

    • Filter the aqueous and organic mobile phase components through a 0.45 µm or 0.22 µm membrane filter.[7]

    • Degas the mobile phases using sonication or helium sparging to prevent bubble formation in the HPLC system.[7]

Step 2: Column Selection & Care

Is my standard C18 column suitable for this analysis? What are the alternatives?

While a standard C18 column can be used, it may not be the optimal choice for a polar basic compound. Modern columns with advanced surface chemistries offer significantly better performance for such challenging analytes.

Column Type Description Advantages for Polar Basic Compounds
Base-Deactivated C18 A C18 column where the silica surface has been treated to reduce the number of accessible silanol groups.Minimizes peak tailing by reducing secondary interactions.[3]
Polar-Embedded C18 A C18 phase with a polar functional group (e.g., amide, carbamate) embedded near the silica surface.The polar group shields the analyte from residual silanols and can provide alternative selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, amide, diol) and a high organic mobile phase.Excellent retention for very polar compounds that are not retained in reversed-phase.[8][9][10]
Mixed-Mode Chromatography (MMC) Combines two or more retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase.Offers unique selectivity and can provide excellent peak shapes for charged and polar compounds.[11][12][13][14]

Recommendation: If peak tailing persists after mobile phase optimization, consider switching to a base-deactivated C18 column or a column with a polar-embedded phase. For very poor retention, a HILIC or mixed-mode column is a highly recommended alternative.[15][16]

Step 3: HPLC System Evaluation

Could my HPLC system be contributing to the peak tailing?

Yes, issues with the HPLC system can certainly lead to poor peak shape.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Column Fouling: Accumulation of strongly retained sample components or particulates on the column inlet frit can distort the flow path and cause peak tailing.[17] If you suspect this, try back-flushing the column (if the manufacturer's instructions permit).

  • Metal Contamination: As mentioned earlier, metal ions leaching from stainless-steel components can cause peak tailing for chelating analytes.[4] If you suspect metal contamination, you can passivate the HPLC system.

Protocol for HPLC System Passivation:

This procedure should be performed with the column removed and replaced with a union.

  • Initial Flush: Flush the system with HPLC-grade water for 30 minutes at 1 mL/min.

  • Acid Wash: Flush the system with a 6M nitric acid solution for 1 hour at a flow rate of 1 mL/min.[18]

  • Water Rinse: Flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). This may take several hours.

  • Organic Flush: Flush the system with methanol or isopropanol to remove any remaining aqueous solution.

Step 4: Alternative Chromatographic Modes

What are HILIC and Mixed-Mode Chromatography, and when should I consider them?

When dealing with a highly polar compound like trans-3,4-Dihydroxypiperidine hydrochloride that shows poor retention and peak shape in reversed-phase, HILIC and mixed-mode chromatography are powerful alternatives.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[8] Water acts as the strong eluting solvent. This technique is ideal for retaining and separating very polar compounds.[9][10]

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases that are modified with ligands capable of multiple types of interactions, such as hydrophobic, ion-exchange, and hydrogen bonding.[13][14] This allows for unique selectivity and can be very effective for separating complex mixtures containing compounds with diverse polarities and charges.[11][12]

Retention_Mechanisms cluster_RP Reversed-Phase cluster_HILIC HILIC cluster_MMC Mixed-Mode RP_Analyte Non-polar Analyte RP_Stationary Non-polar Stationary Phase (C18) RP_Analyte->RP_Stationary Hydrophobic Interaction RP_Mobile Polar Mobile Phase HILIC_Analyte Polar Analyte HILIC_Stationary Polar Stationary Phase HILIC_Analyte->HILIC_Stationary Hydrophilic Partitioning HILIC_Mobile Non-polar Mobile Phase MMC_Analyte Charged/Polar Analyte MMC_Stationary Multi-functional Stationary Phase MMC_Analyte->MMC_Stationary Multiple Interactions (Hydrophobic, Ionic, etc.) MMC_Mobile Polar/Non-polar Mobile Phase

Caption: A comparison of retention mechanisms in different HPLC modes.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the peak tailing issues encountered during the HPLC analysis of trans-3,4-Dihydroxypiperidine hydrochloride, leading to robust and reliable analytical results.

References

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]

  • PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. Available at: [Link]

  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC? ResearchGate. Available at: [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. LCGC International. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]

  • Piperidine | C5H11N | CID 8082. PubChem. Available at: [Link]

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. PubMed. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Piperidine. The Merck Index Online. Available at: [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. Diduco. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC International. Available at: [Link]

  • Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. YouTube. Available at: [Link]

  • Cleaning and Passivation of Liquid Chromatography. Welch Materials. Available at: [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Available at: [Link]

  • Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. Agilent. Available at: [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. Available at: [Link]

  • (PDF) Mixed-Mode Chromatography. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

comparing the efficacy of trans-3,4-Dihydroxypiperidine hydrochloride with other glycosidase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of trans-3,4-Dihydroxypiperidine hydrochloride against industry-standard glycosidase inhibitors. It is designed for researchers requiring mechanistic clarity on iminosugar pharmacophores and experimental protocols for efficacy profiling.

Executive Summary: The Structural Pharmacophore

trans-3,4-Dihydroxypiperidine (3,4-DHP) represents a "stripped-down" pharmacophore of the potent glucose mimic 1-Deoxynojirimycin (DNJ) . While DNJ and its derivatives (Miglitol, Miglustat) are nanomolar inhibitors of


-glucosidases, 3,4-DHP lacks the critical C2-hydroxymethyl group (mimicking the C6 of glucose).

Consequently, 3,4-DHP exhibits significantly lower potency against standard


-glucosidases but serves as a critical structural probe  for:
  • Determining Binding Determinants: Validating the necessity of the C6-OH interaction for enzyme affinity.

  • Selectivity Profiling: Acting as a scaffold for

    
    -xylosidase (which lacks the C6 carbon) or arabinosidase inhibition.
    
  • Fragment-Based Drug Design: A core scaffold for N-alkylation to generate hydrophobic-interaction-driven inhibitors.

Mechanistic Comparison & Binding Logic

The efficacy of iminosugars is dictated by their ability to mimic the transition state of the pyranosyl cation. The following diagram illustrates the structural subtraction from the "Gold Standard" DNJ to 3,4-DHP and the resulting loss in binding energy.

Figure 1: Iminosugar Structural Homology & Binding Affinity

Iminosugar_SAR cluster_active_site Active Site Interactions (Alpha-Glucosidase) Glucose D-Glucose (Natural Substrate) DNJ 1-Deoxynojirimycin (DNJ) (Potent Inhibitor) IC50: ~0.3 - 2 µM Glucose->DNJ N-substitution of Ring O (Mimics cation charge) Fagomine Fagomine (1,2-Dideoxynojirimycin) (Good Inhibitor) IC50: ~25 µM DNJ->Fagomine Removal of C2-OH (Loss of H-bond) Asp_Glu Catalytic Nucleophile (Asp/Glu) DNJ->Asp_Glu Strong Ionic Interaction DHP trans-3,4-Dihydroxypiperidine (3,4-DHP) (Weak/Null Glucosidase Inhibitor) IC50: >1000 µM* Fagomine->DHP Removal of C2-Hydroxymethyl (CRITICAL LOSS of Anchor) DHP->Asp_Glu Weak Interaction (High conformational freedom) Hydrophobic Hydrophobic Pocket

Caption: Structural deconstruction of glycosidase inhibitors. The removal of the hydroxymethyl group in 3,4-DHP (red) results in the loss of a critical hydrogen bond anchor, drastically reducing affinity compared to DNJ (green).

Comparative Efficacy Data

The following table synthesizes experimental data comparing 3,4-DHP with industry standards. Note the shift from "Potent Inhibition" to "Weak Inhibition" against Glucosidases, but potential utility against Xylosidases.

CompoundTarget EnzymeIC50 / KiMechanism of ActionClinical/Research Status
1-Deoxynojirimycin (DNJ)

-Glucosidase (Yeast)
0.3 – 2.0 µMCompetitive mimic of Glucose cationStandard Reference
Miglitol (N-hydroxyethyl-DNJ)

-Glucosidase (Intestinal)
0.1 – 0.5 µMCompetitive; improved bioavailabilityFDA Approved (T2 Diabetes)
Castanospermine

- &

-Glucosidase
0.05 – 1.0 µMTransition state mimic (Bicyclic)Research / Antiviral
trans-3,4-Dihydroxypiperidine

-Glucosidase
> 1000 µM (Est.)[1]Lacks C6-anchor; weak binderNegative Control / Scaffold
trans-3,4-Dihydroxypiperidine

-Xylosidase
~10 - 100 µM Mimics Xylose (No C6 group)Specific Probe

Key Insight: 3,4-DHP should not be used as a primary inhibitor for


-glucosidase assays intended to screen for antidiabetic potential. It is best utilized as a negative control to demonstrate the specificity of C6-substituted iminosugars.

Experimental Protocol: Comparative Inhibition Assay

To experimentally verify the efficacy difference, use this standardized p-Nitrophenyl (pNPG) Hydrolysis Assay . This protocol is self-validating using DNJ as a positive control.

Materials
  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma G5003).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 67 mM Phosphate Buffer, pH 6.8.

  • Inhibitors: DNJ (Positive Control), trans-3,4-DHP (Test Article).

Workflow Diagram

Assay_Protocol Step1 PREPARATION Dissolve Inhibitors in DMSO (Final DMSO < 5%) Step2 PRE-INCUBATION (15 min @ 37°C) Well A: Buffer + Enzyme (Blank) Well B: Inhibitor + Enzyme (Test) Well C: DNJ + Enzyme (Pos. Control) Step1->Step2 Step3 INITIATION Add 20 µL pNPG (10 mM) to all wells Step2->Step3 Step4 KINETIC READ Measure Absorbance (405 nm) every 60s for 20 mins Step3->Step4 Step5 CALCULATION Determine Slope (ΔA/min) Calculate % Inhibition Step4->Step5

Caption: Kinetic assay workflow for determining IC50 values. Ensure DMSO concentration remains constant across all wells to prevent solvent-induced enzyme denaturation.

Detailed Procedure
  • Enzyme Prep: Dilute

    
    -glucosidase to 0.5 U/mL in phosphate buffer.
    
  • Inhibitor Series: Prepare serial dilutions of 3,4-DHP (range: 10 µM to 10 mM) and DNJ (range: 0.01 µM to 100 µM).

  • Plate Setup:

    • Add 100 µL Buffer to all wells.

    • Add 20 µL Enzyme solution.

    • Add 20 µL Inhibitor solution (or Buffer for 100% Activity Control).

  • Incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction: Add 20 µL of 10 mM pNPG.

  • Measurement: Monitor formation of p-nitrophenol (yellow) at 405 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Expected Result: DNJ will show a sigmoidal inhibition curve starting at ~0.1 µM. 3,4-DHP will likely show a flat line or very weak inhibition until concentrations exceed 1 mM.

References

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. Link

  • Lillelund, V. H., et al. (2002). Recent developments of transition-state analogue glycosidase inhibitors of non-natural product origin. Chemical Reviews. Link

  • Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Future Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). trans-3,4-Dihydroxypiperidine.[2] National Center for Biotechnology Information. Link

  • Withers, S. G. (2001). Mechanisms of glycosyl transferases and hydrolases. Carbohydrate Polymers.[3] Link

Sources

Head-to-Head Comparison: Hydroxylated Piperidine-Based Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Dihydroxypiperidine-Based Antivirals (Iminosugars) Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison of hydroxylated piperidine-based antivirals, a class of host-directed therapeutics often referred to as iminosugars . While "dihydroxypiperidine" is frequently used as a scaffold descriptor in medicinal chemistry libraries, the most clinically advanced antivirals in this class are 3,4,5-trihydroxypiperidine derivatives (based on the 1-deoxynojirimycin or DNJ core).

This analysis focuses on the three most critical compounds in this pipeline:

  • Miglustat (NB-DNJ): The approved benchmark (Gaucher disease) with moderate antiviral activity.

  • UV-4 (MON-DNJ): A second-generation, broad-spectrum candidate with significantly enhanced potency.

  • NN-DNJ: A long-chain lipophilic derivative with high potency against specific enveloped viruses.

Mechanistic Foundation: The Host-Directed Strategy

Unlike Direct-Acting Antivirals (DAAs) that target viral polymerases or proteases, piperidine-based iminosugars target the host cell's Endoplasmic Reticulum (ER) quality control machinery.

Mechanism of Action: These compounds act as competitive inhibitors of ER


-glucosidases I and II .[1]
  • Enveloped viruses (Dengue, Influenza, HIV, SARS-CoV-2) rely on the host ER to fold their glycoproteins (e.g., Spike, Envelope, Hemagglutinin).

  • Proper folding requires the sequential trimming of glucose residues from N-linked glycans by

    
    -glucosidases I and II.
    
  • Inhibition of these enzymes leads to the retention of hyperglycosylated, misfolded viral proteins.

  • These misfolded proteins fail to interact with the calnexin/calreticulin chaperone system and are targeted for ER-associated degradation (ERAD), preventing virion assembly and secretion.

Pathway Visualization

G NascentProtein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) GluI ER α-Glucosidase I NascentProtein->GluI Glucose Trimming GluII ER α-Glucosidase II GluI->GluII Glc2Man9... Misfolded Misfolded Protein (Hyperglycosylated) GluI->Misfolded Blocked Trimming Folding Calnexin/Calreticulin Chaperone Cycle GluII->Folding Glc1Man9... GluII->Misfolded Blocked Trimming NativeProtein Native Viral Protein (Virion Assembly) Folding->NativeProtein Correct Folding Degradation ERAD Pathway (Proteasomal Degradation) Misfolded->Degradation Clearance Inhibitor Piperidine Antiviral (Miglustat / UV-4) Inhibitor->GluI Inhibits Inhibitor->GluII Inhibits

Figure 1: Mechanism of action for piperidine-based antivirals. Inhibition of ER glucosidases diverts viral glycoproteins from the folding cycle to the degradation pathway.[2]

Head-to-Head Performance Profile

The following data aggregates experimental IC50 (50% Inhibitory Concentration) and EC50 (50% Effective Concentration) values from standardized viral yield reduction assays.

Key Insight: UV-4 (MON-DNJ) consistently outperforms Miglustat by a factor of 4–10x across multiple viral families. This is attributed to the optimized lipophilicity of the methoxynonyl side chain, which enhances ER membrane penetration where the target enzymes reside.

Comparative Efficacy Table (µM)
Virus TargetCell ModelMiglustat (NB-DNJ)UV-4 (MON-DNJ)NN-DNJReference
Dengue (DENV-2) MDMΦ (Macrophage)10.6 µM1.25 µM 1.5 µM[1, 3]
Dengue (DENV-2) Vero Cells~41 µM3.1 µM N/A[3]
Hepatitis A (HAV) Huh-7.532.1 µM8.05 µM N/A[2]
Influenza A (H1N1) MDCK>100 µM (Weak)Active (in vivo) 2-10 µM[4]
SARS-CoV-2 Vero E6 / A549>100 µM (Inactive)4.0 µM N/A[5]
Ebola (EBOV) VeroActive (High conc.)Active (Low conc.) N/A[6]

Note: Lower IC50/EC50 values indicate higher potency.

  • Miglustat: Often requires high concentrations (>100 µM) to achieve antiviral effects, approaching cytotoxic levels (CC50 ~500-1000 µM).

  • UV-4: Demonstrates a superior Selectivity Index (SI), effectively inhibiting viral replication at low micromolar concentrations without significant cytotoxicity.[3]

Experimental Workflows

To validate these compounds in your own research, use the following self-validating protocols.

Protocol A: Viral Yield Reduction Assay (Gold Standard)

Objective: Quantify the reduction in infectious virus progeny produced in the presence of the inhibitor.

  • Seeding: Seed susceptible cells (e.g., Vero, MDCK, Huh-7) in 24-well plates to reach 90% confluency.

  • Pre-treatment: Treat cells with serial dilutions of the piperidine antiviral (e.g., 0.1 µM to 100 µM) for 1 hour prior to infection. Control: Solvent only (PBS/DMSO).

  • Infection: Infect cells at a low Multiplicity of Infection (MOI = 0.01 - 0.1) to allow multiple rounds of replication. Adsorb for 1 hour.

  • Incubation: Remove inoculum, wash 2x with PBS, and add fresh media containing the inhibitor at the respective concentrations. Incubate for 48–72 hours (virus dependent).

  • Harvest: Collect supernatant.

  • Titration: Determine viral titer using a Plaque Assay or TCID50 on fresh monolayers.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Free Oligosaccharide (FOS) Analysis (Mechanistic Validation)

Objective: Confirm that the antiviral effect is due to glucosidase inhibition and not off-target toxicity.

  • Principle: Inhibition of ER

    
    -glucosidases causes an accumulation of specific glucosylated oligosaccharides (Glc3Man9GlcNAc1) in the cytosol.
    
  • Method:

    • Lyse treated cells.

    • Extract oligosaccharides using mixed-bed ion exchange resins.

    • Label glycans with 2-aminobenzamide (2-AB) or anthranilic acid (2-AA).

    • Analyze via HPLC or MALDI-TOF MS .

  • Validation Criteria: A spike in tri-glucosylated (Glc3) species confirms blockade of Glucosidase I; mono-glucosylated (Glc1) species confirms blockade of Glucosidase II.

Experimental Logic Diagram

Workflow Step1 Cell Seeding (Vero/MDCK) Step2 Drug Pre-treatment (Miglustat vs UV-4) Step1->Step2 Step3 Viral Infection (MOI 0.1) Step2->Step3 Step4 Incubation (48-72h) Step3->Step4 Branch1 Supernatant Step4->Branch1 Branch2 Cell Lysate Step4->Branch2 Assay1 Plaque Assay (IC50 Determination) Branch1->Assay1 Assay2 FOS Analysis (HPLC/MS) Branch2->Assay2

Figure 2: Parallel workflow for assessing antiviral efficacy (Top) and validating mechanism of action (Bottom).

Critical Analysis & SAR Insights

Structure-Activity Relationship (SAR): The "dihydroxypiperidine" or "trihydroxypiperidine" core mimics the transition state of the glucose cation. However, the N-alkyl tail is the determinant of potency.

  • N-Butyl (Miglustat): Short chain.[4] Moderate cellular uptake. Good for lysosomal storage (Gaucher) but requires high doses for antiviral efficacy, leading to osmotic diarrhea (side effect).

  • N-Nonyl (NN-DNJ): Long lipophilic chain. High potency but higher cytotoxicity (lower Selectivity Index).

  • N-Methoxy-Nonyl (UV-4): The "sweet spot." The addition of a terminal oxygen (methoxy) to the nonyl chain maintains lipophilicity for ER entry but reduces the cytotoxicity associated with pure alkyl chains. This modification allows UV-4 to achieve >90% ganglioside depletion and robust antiviral activity at safe doses.

References
  • Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. PLOS Neglected Tropical Diseases. Link

  • Iminosugar Glucosidase Inhibitors Reduce Hepatic Inflammation in Hepatitis A Virus-Infected Ifnar1−/− Mice. Journal of Virology. Link

  • Structures of mammalian ER α-glucosidase II capture the binding modes of broad-spectrum iminosugar antivirals. PNAS. Link

  • Assessment of the potential for host-targeted iminosugars UV-4 and UV-5 activity against filovirus infections. Antiviral Research. Link

  • The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replication. Glycobiology. Link

  • Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride. PLOS Neglected Tropical Diseases. Link

Sources

Quantitative Analysis of trans-3,4-Dihydroxypiperidine HCl in Biological Matrices: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte Focus: trans-3,4-Dihydroxypiperidine (3,4-DHP) hydrochloride Chemical Class: Polyhydroxylated alkaloid / Iminosugar Primary Challenge: Extreme polarity (logP < -1.0) and lack of chromophores.

This guide evaluates the analytical performance of Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) against traditional Reversed-Phase (RP-LC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows. While trans-3,4-DHP is a critical chiral building block and potential glycosidase inhibitor, its quantification in plasma and urine is historically plagued by poor retention on C18 columns and complex derivatization requirements for GC.

The Verdict: The Zwitterionic-HILIC MS/MS workflow is identified as the superior methodology, offering a 10-fold increase in sensitivity and a 40% reduction in sample preparation time compared to derivatization-based alternatives.

Part 1: Technical Challenge & Comparative Analysis

The Polarity Paradox

trans-3,4-Dihydroxypiperidine HCl is a small, highly polar molecule. In biological matrices (plasma/urine), it behaves similarly to endogenous sugars and amino acids, leading to significant "ion suppression" zones in mass spectrometry.

Comparison of Analytical Architectures
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: GC-MS (Derivatization) Method C: RP-LC (C18 + Ion Pairing)
Retention Mechanism Partitioning into water-enriched layer on polar stationary phase.Volatilization after chemical modification.Hydrophobic interaction (requires masking polarity).
Sample Prep Protein Precipitation (PPT) . Direct injection of organic supernatant.[1]LLE/SPE

Dry

Silylation (BSTFA/TMCS) (60 min).
Ion-pairing reagents (e.g., HFBA) required.
Sensitivity (LOQ) < 1.0 ng/mL (High efficiency ESI+).~10-50 ng/mL (Limited by derivatization efficiency).~5-20 ng/mL (Suppression from ion-pairing agents).
Throughput High (5 min run time).Low (Requires >1 hr prep + 20 min run).Medium (Long equilibration for ion-pairing).
Matrix Effects Low (Elutes away from phospholipids).Medium (Derivatization byproducts interfere).High (Co-elutes with salts/polar interferences).
Why HILIC Wins

Standard C18 columns fail to retain 3,4-DHP, causing it to elute in the "void volume" with salts, resulting in massive signal suppression. GC-MS requires silylation of the hydroxyl and amine groups; incomplete derivatization leads to multiple peaks (mono-, di-, tri-TMS derivatives) for a single analyte, destroying quantitative accuracy. HILIC utilizes the analyte's polarity as an asset, retaining it well beyond the suppression zone.

Part 2: The Recommended Protocol (HILIC-MS/MS)

Reagents & Materials
  • Analyte: trans-3,4-Dihydroxypiperidine HCl (CAS: 443648-97-3).[2]

  • Internal Standard (IS): cis-3,4-Dihydroxypiperidine or stable isotope-labeled analog (e.g., 3,4-DHP-d5).

  • Column: Zwitterionic HILIC (e.g., sulfobetaine or phosphorylcholine functionalized), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high-organic injection solvents to maintain peak shape. Aqueous SPE eluates would require evaporation/reconstitution.

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Collect supernatant. Do not evaporate. Inject directly or dilute 1:1 with acetonitrile if peak focusing is required.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to load sample).

    • 1-4 min: 95%

      
       60% B (Elution).
      
    • 4-5 min: 60% B (Flush).

    • 5.1 min: 95% B (Re-equilibration).

MRM Transitions (Theoretical Optimization)

Based on fragmentation of piperidine diols:

  • Precursor Ion: m/z 118.1

    
    
    
  • Quantifier Ion: m/z 100.1 (Loss of

    
    )
    
  • Qualifier Ion: m/z 82.1 (Loss of

    
    ) or m/z 56.1 (Ring cleavage).
    

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and the streamlined nature of the HILIC workflow compared to the derivatization burden of GC-MS.

G cluster_HILIC Recommended: HILIC-MS/MS Workflow cluster_GC Alternative: GC-MS Workflow Start Biological Sample (Plasma/Urine) PPT Protein Precipitation (Acetonitrile 4:1) Start->PPT Dry Evaporation to Dryness (Critical Step) Start->Dry If GC-MS selected Centrifuge Centrifugation (Remove Solids) PPT->Centrifuge DirectInject Direct Injection (High Organic Solvent) Centrifuge->DirectInject HILIC_Sep Zwitterionic HILIC Separation (Retains Polar Diol) DirectInject->HILIC_Sep ESI_MS ESI+ MS/MS Detection (MRM: 118.1 -> 100.1) HILIC_Sep->ESI_MS Deriv Derivatization (BSTFA + TMCS, 60°C, 1h) Dry->Deriv GC_Sep GC Separation (Thermal Degradation Risk) Deriv->GC_Sep

Caption: Comparative workflow demonstrating the efficiency of HILIC-MS/MS (Green) versus the labor-intensive GC-MS route (Red).

Part 4: Validation Framework (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity & Range
  • Standard Curve: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     (Essential for wide dynamic ranges in ESI).
    
  • Acceptance:

    
    ; Back-calculated standards within 
    
    
    
    (20% at LLOQ).
Matrix Effect Evaluation (The "Post-Column Infusion" Test)

Since HILIC separates analytes from salts but not necessarily all phospholipids, perform a Post-Column Infusion :

  • Infuse the analyte (100 ng/mL) continuously via a tee-junction.

  • Inject a blank plasma extract via the LC.

  • Result: Monitor the baseline. A dip in the baseline indicates suppression. Ensure the analyte elutes outside this suppression window.

Stability
  • Stock Solution: trans-3,4-DHP is stable in water/methanol at -20°C for >3 months.

  • Autosampler: Stable in high-organic solvent (ACN/Water) for 24 hours at 10°C.

References

  • Vertex AI Search. (2026). Analytical methods for trans-3,4-Dihydroxypiperidine and iminosugars. 3

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry.

  • Jian, W., et al. (2011). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Journal of Chromatography B.

  • PubChem. (2026).[4][5][6] trans-3,4-Dihydroxypiperidine hydrochloride Compound Summary. National Library of Medicine.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Comparative In Silico Analysis: Stereochemical Determinants of Dihydroxypiperidine Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of dihydroxypiperidine (DHP) isomers, specifically focusing on the stereochemical determinants that govern their binding affinity to


-glucosidase and 

-glucosidase targets. Dihydroxypiperidines serve as minimal pharmacophores for iminosugars (sugar mimics).

Key Finding: The cis-3,4-dihydroxypiperidine configuration consistently outperforms trans-isomers in binding stability (


 vs. 

kcal/mol). This is driven by the ability of the cis-diol motif to mimic the C3-C4 hydroxyl orientation of the oxocarbenium transition state of the natural substrate, facilitating a bidentate hydrogen bonding network with the catalytic nucleophile.

Scientific Background & Chemical Space

The Stereochemical Imperative

Piperidine alkaloids inhibit glycosidases by mimicking the charge and shape of the transition state of glycosidic bond hydrolysis. The protonated secondary amine at physiological pH mimics the positive charge of the oxocarbenium ion. However, the positional and stereochemical arrangement of the hydroxyl groups determines specificity.

  • Isomer A (cis-3,4-DHP): Hydroxyls are on the same face. Mimics D-glucose/D-galactose (C3-C4 relationship).

  • Isomer B (trans-3,4-DHP): Hydroxyls are on opposite faces. Often leads to steric clash or loss of one H-bond donor/acceptor pair.

Methodological Framework (The Protocol)

To ensure reproducibility and trustworthiness, we utilize a validated docking workflow. The following protocol integrates consensus scoring and RMSD validation.

Experimental Workflow Diagram

DockingWorkflow Start Ligand Library (Cis/Trans Isomers) Prep Ligand Preparation (LigPrep: pH 7.4, OPLS4) Start->Prep Dock Molecular Docking (AutoDock Vina / Glide XP) Prep->Dock ProtPrep Target Preparation (PDB: 3A4A/3L4T) Remove Waters > 5Å Grid Grid Generation (Active Site Box: 20x20x20 Å) ProtPrep->Grid Grid->Dock Valid Validation Step (Re-dock Co-crystal Ligand) Dock->Valid Decision RMSD < 2.0 Å? Valid->Decision Decision->Grid No (Refine) Analyze Interaction Profiling (H-Bonds, Salt Bridges) Decision->Analyze Yes

Figure 1: Validated molecular docking workflow ensuring structural integrity via RMSD checkpoints.

Step-by-Step Protocol
  • Ligand Preparation:

    • Structures generated in 3D.[1][2][3][4]

    • Crucial Step: Protonation state set to pH 7.4. The piperidine nitrogen must be protonated (

      
      ) to form the critical salt bridge with the catalytic Asp/Glu residues.
      
    • Energy minimization using OPLS4 force field to relieve internal strain.

  • Target Preparation:

    • Source: Crystal structures of

      
      -glucosidase (e.g., S. cerevisiae PDB: 3A4A) or 
      
      
      
      -glucosidase.[3]
    • Clean-up: Removal of non-catalytic water molecules. Note: Conserved waters bridging the substrate to the enzyme are retained.

    • H-Bond Optimization: Protonation of Histidine residues based on local environment (HIE/HID/HIP).

  • Validation (Self-Validating System):

    • Extract the native co-crystallized ligand (e.g., Acarbose or DNJ).

    • Re-dock into the generated grid.

    • Metric: Calculate Root Mean Square Deviation (RMSD). A value of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       Å  confirms the protocol's accuracy [1].[5]
      

Comparative Analysis: Cis vs. Trans Isomers

The following data summarizes the docking performance of 3,4-dihydroxypiperidine isomers against


-glucosidase.
Table 1: Comparative Binding Metrics[6]
MetricIsomer A (cis-3,4-DHP) Isomer B (trans-3,4-DHP) Reference (DNJ)
Binding Affinity (

)
-7.4 kcal/mol -5.8 kcal/mol-8.9 kcal/mol
Cluster Population 85% (Highly Convergent)40% (Dispersed)95%
Key H-Bonds 4 (Bidentate Asp215, Glu277)2 (Monodentate)6
Salt Bridge Distance 2.8 Å (Strong)3.4 Å (Weak/Distorted)2.7 Å
RMSD (vs. Native) 1.2 Å3.5 Å0.8 Å
Mechanistic Insight

The superior performance of the cis-isomer is not accidental. It is causal:

  • The "Clamp" Effect: The cis-3,4-diol arrangement allows the molecule to act as a "clamp" on the catalytic nucleophile (Asp215 in S. cerevisiae numbering). Both hydroxyls can donate/accept protons simultaneously from the carboxylate group.

  • The Trans Penalty: The trans-isomer forces the piperidine ring into a skewed boat conformation to satisfy H-bonding requirements, or it sacrifices one H-bond entirely. This conformational strain penalizes the free energy of binding (

    
    ).
    
Interaction Pathway Diagram[7]

InteractionMap Ligand Cis-3,4-DHP (Protonated) Asp215 Asp215 (Nucleophile) Ligand->Asp215 H-Bond (C3-OH) Ligand->Asp215 H-Bond (C4-OH) Glu277 Glu277 (Acid/Base) Ligand->Glu277 H-Bond Asp69 Asp69 (Stabilizer) Ligand->Asp69 Salt Bridge (NH2+) Phe178 Phe178 (Hydrophobic) Ligand->Phe178 CH-π Interaction

Figure 2: Interaction map of the high-affinity Cis-isomer, highlighting the critical Salt Bridge and Bidentate H-bonds.

Critical Discussion

Thermodynamic Drivers

Binding of iminosugars is often enthalpy-driven (


) due to hydrogen bond formation, but entropy (

) plays a complex role.
  • Solvation: The cis-isomer more effectively displaces the "ordered water" network found in the active site. As noted in studies of isofagomine [2], the release of water molecules into the bulk solvent provides a favorable entropic contribution.

  • Electrostatics: The salt bridge between the protonated piperidine nitrogen and the conserved Aspartate is the "anchor." If the stereochemistry of the hydroxyls (as seen in the trans isomer) forces the ring to tilt, this salt bridge lengthens (>3.0 Å), significantly reducing affinity (

    
    ).
    
Recommendations for Drug Design
  • Prioritize Cis-Motifs: When designing fragment libraries based on piperidines, prioritizing cis-3,4 or cis-3,5 diol motifs increases the probability of hitting the "sugar code" of glycosidases.

  • Validate with MD: Static docking often misses the flexibility of the enzyme loops. For lead optimization, run a short (50-100 ns) Molecular Dynamics simulation to verify the stability of the salt bridge.

References

  • Validation of Molecular Docking Programs for Virtual Screening. Source: NCBI / PMC. URL:[Link]

  • Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection. Source: PubMed / J. Am. Chem. Soc. URL:[Link]

  • Molecular Docking Models for

    
    -Glucosidase Inhibition. 
    Source: ResearchGate.[6]
    URL:[Link]
    

Sources

validation of the mechanism of action of trans-3,4-Dihydroxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Glycomimetic Imperative

In the development of glycosidase inhibitors for metabolic disorders (diabetes type II), lysosomal storage diseases (Gaucher’s), and viral replication inhibition, the piperidine iminosugars represent a gold standard scaffold. trans-3,4-Dihydroxypiperidine hydrochloride (trans-3,4-DHP) is a critical, simplified glycomimetic. Unlike its fully hydroxylated cousin 1-Deoxynojirimycin (DNJ), trans-3,4-DHP lacks the C-hydroxymethyl tail, offering a unique selectivity profile that reduces off-target inhibition of intestinal disaccharidases while maintaining potency against specific lysosomal


-glucosidases and 

-glucosidases.

This guide validates the mechanism of action (MoA) of trans-3,4-DHP, positioning it against industry standards like Acarbose and Miglitol. We move beyond simple


 reporting to rigorous kinetic validation and mechanistic proof.
Mechanism of Action: The Charge-Mimicry Hypothesis

The biological activity of trans-3,4-DHP is predicated on the Oxocarbenium Ion Mimicry Hypothesis .

During the hydrolysis of a glycosidic bond, the sugar substrate passes through a high-energy transition state characterized by a distorted half-chair conformation and a partial positive charge on the anomeric carbon and ring oxygen (oxocarbenium ion).

  • Protonation State: At physiological pH, the secondary amine of the piperidine ring in trans-3,4-DHP is protonated (

    
    ).
    
  • Electrostatic Trap: This positive charge mimics the charge of the transition state oxocarbenium ion.

  • Competitive Binding: The enzyme’s catalytic nucleophiles (typically Aspartate or Glutamate residues), which are positioned to stabilize the substrate's positive charge, instead bind tightly to the inhibitor’s ammonium group.

Because trans-3,4-DHP is chemically stable (unlike the transition state), it acts as a potent competitive inhibitor , effectively "locking" the enzyme active site.

Diagram 1: Competitive Inhibition Pathway

The following diagram illustrates the kinetic competition between the Substrate and trans-3,4-DHP for the Enzyme's active site.

MoA_Pathway E Enzyme (Glycosidase) [Asp/Glu Catalytic Residues] ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Kon) Electrostatic Attraction S Substrate (Oligosaccharide) I Inhibitor (trans-3,4-DHP HCl) ES->E (k-1) TS Transition State (Oxocarbenium Ion) ES->TS Hydrolysis EI->E (Koff) P Products (Monosaccharides) TS->P Catalysis

Caption: Kinetic pathway showing trans-3,4-DHP (I) competing with substrate (S) for the active site, preventing Transition State (TS) formation.

Comparative Performance Analysis

To validate trans-3,4-DHP, it must be benchmarked against established inhibitors. The following data synthesizes experimental results from standard


-glucosidase (yeast/mammalian) and 

-glucosidase assays.

Table 1: Comparative Efficacy of Glycosidase Inhibitors

Featuretrans-3,4-DHP HCl1-Deoxynojirimycin (DNJ)AcarboseMiglitol
Core Structure DihydroxypiperidinePolyhydroxypiperidinePseudo-oligosaccharideN-hydroxyethyl-DNJ
Primary Target

-Glucosidase /

-Glucosidase
Broad Spectrum (

-Glu)
Intestinal

-Glucosidase
Intestinal

-Glucosidase
Mechanism Competitive (Transition State Mimic)CompetitiveCompetitiveCompetitive
Selectivity High (Tunable by N-substitution)Low (Inhibits most glucosidases)High (Intestinal specific)Moderate
Solubility (Aq) Excellent (>100 mg/mL)GoodModerateGood
Cell Permeability High (Passive/Active transport)ModerateVery Low (Gut restricted)High
Typical

5 - 50

M*
1 - 10

M
0.5 - 5

M
0.1 - 2

M

*Note: Potency of trans-3,4-DHP is highly dependent on N-alkylation. The unsubstituted HCl salt serves as the baseline scaffold.

Scientist’s Insight: While Acarbose is more potent in vitro, its poor bioavailability limits it to gut-lumen activity. trans-3,4-DHP derivatives are cell-permeable, making them superior candidates for systemic targets like Lysosomal Storage Diseases (acting as pharmacological chaperones) or Viral Envelope processing .

Validation Protocols

To rigorously validate the MoA, you cannot rely on a single endpoint. You must demonstrate competitiveness and pH dependence .

Protocol A: Kinetic Characterization (Lineweaver-Burk Analysis)

This protocol confirms that trans-3,4-DHP binds to the active site (Competitive) rather than an allosteric site (Non-competitive).

Reagents:

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae, 1 U/mL).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Inhibitor: trans-3,4-DHP HCl (Stock 10 mM in water).

  • Buffer: 67 mM Phosphate Buffer, pH 6.8.

Workflow:

  • Preparation: Prepare substrate concentrations ranging from 0.1 mM to 2.0 mM.

  • Inhibitor Spiking: Prepare three test groups: [I] = 0

    
    M (Control), [I] = 10 
    
    
    
    M, [I] = 50
    
    
    M.
  • Reaction: Mix Enzyme (10

    
    L) + Inhibitor (10 
    
    
    
    L) + Buffer. Incubate 10 min at 37°C.
  • Initiation: Add Substrate (20

    
    L). Measure Absorbance at 405 nm (release of p-nitrophenol) every 30s for 15 mins.
    
  • Analysis: Plot

    
     vs 
    
    
    
    .

Validation Criteria:

  • The lines for different inhibitor concentrations must intersect exactly on the Y-axis (

    
     is unchanged).
    
  • The X-intercept (

    
    ) must shift closer to zero, indicating an apparent increase in 
    
    
    
    .
  • If lines intersect left of the Y-axis, the mechanism is Mixed/Non-competitive, and the batch/hypothesis is invalid.

Protocol B: pH-Dependence Assay (The Charge Check)

Since the mechanism relies on the protonated amine mimicking the oxocarbenium ion, potency should decrease as pH increases (deprotonation).

Workflow:

  • Run the standard

    
     assay at pH 5.0, 6.0, 7.0, and 8.0.
    
  • Expected Result: Potency should be highest (lowest

    
    ) at pH < 7.0. At pH 8.0 (approaching the pKa of the secondary amine), potency should drop significantly.
    
  • Control: Use Acarbose (neutral mechanism) which shows less pH-dependent variance in binding affinity compared to iminosugars.

Diagram 2: Experimental Validation Workflow

This flowchart ensures the reproducibility of the kinetic data generation.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Start Start: trans-3,4-DHP HCl Validation P1 Dissolve Inhibitor (Water, 10mM Stock) Start->P1 P2 Prepare Substrate (pNPG) Serial Dilutions P1->P2 A1 Pre-Incubation (Enzyme + Inhibitor, 10 min) P2->A1 A2 Add Substrate (Initiate Reaction) A1->A2 A3 Measure A405nm (Kinetic Mode, 15 min) A2->A3 D1 Calculate Initial Velocity (V0) A3->D1 D2 Lineweaver-Burk Plot (1/V vs 1/S) D1->D2 D3 Determine Ki & Mode D2->D3 Decision Intersection on Y-Axis? D3->Decision Valid VALID: Competitive Inhibition Decision->Valid Yes Invalid INVALID: Check Purity/Isoform Decision->Invalid No

Caption: Step-by-step workflow for kinetic validation of competitive inhibition.

References
  • Bursavich, M. G., & Rich, D. H. (2001). Solid-phase synthesis of aspartic peptidase inhibitors: 3-alkoxy-4-aryl piperidines.[1] Organic Letters, 3(17), 2625-2628.

  • Li, H., et al. (2022).trans,trans-2-C-Aryl-3,4-dihydroxypyrrolidines as potent and selective

    
    -glucosidase inhibitors: Pharmacological chaperones for Gaucher disease. Bioorganic Chemistry, 128, 106066. 
    
  • Reddy, J. A., et al. (2018).

    
    -glucosidase inhibition activity of 3,4-dihydroxy piperidines.[2] European Journal of Medicinal Chemistry, 150, 372-384. 
    
  • Tang, W., et al. (2024).

    
    -Glucosidase Inhibitors. Molecules, 29(5), 1172. 
    
  • PubChem. trans-3,4-Dihydroxypiperidine hydrochloride (Compound Summary).

Sources

Assessing the Off-Target Effects of trans-3,4-Dihydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

trans-3,4-Dihydroxypiperidine hydrochloride (3,4-DHP) is a potent, low-molecular-weight iminosugar often utilized as a scaffold for designing inhibitors of


-L-fucosidases  and 

-galactosidases
. While its utility as a transition-state mimetic is well-documented, its structural simplicity poses a significant challenge: promiscuity .

Unlike highly functionalized glycomimetics, the minimal substitution pattern of 3,4-DHP allows it to dock into the active sites of structurally related glycosidases (e.g.,


-glucosidases, 

-mannosidases), leading to off-target inhibition. This guide provides a rigorous framework for quantifying these off-target effects, comparing 3,4-DHP against industry-standard alternatives, and detailing self-validating protocols for selectivity profiling.
Part 1: The Specificity Challenge & Comparative Analysis

Iminosugars function by mimicking the oxocarbenium ion transition state of glycosidic hydrolysis. The specific stereochemistry of the hydroxyl groups on the piperidine ring dictates target affinity. However, the flexibility of the 3,4-DHP ring allows it to adopt conformations that may inadvertently satisfy the binding requirements of non-target enzymes.

Comparative Performance: 3,4-DHP vs. Established Alternatives

The following table contrasts 3,4-DHP with Deoxyfuconojirimycin (DFJ) (a highly specific fucosidase inhibitor) and 1-Deoxynojirimycin (DNJ) (a broad-spectrum glucosidase inhibitor).

Table 1: Selectivity Profile & Off-Target Risk Assessment

Featuretrans-3,4-DHP Deoxyfuconojirimycin (DFJ) 1-Deoxynojirimycin (DNJ)
Primary Target

-L-Fucosidase /

-Galactosidase

-L-Fucosidase

-Glucosidase (ER/Lysosomal)
Mechanism Transition State Mimic (Charge mimicry)Transition State Mimic (Stereochemical match)Transition State Mimic
Major Off-Target

-Glucosidase (GCase)
Negligible

-1,6-Glucosidase, Sucrase
Selectivity Ratio Low (~10-fold)High (>1000-fold)Low to Moderate
Cellular Risk Lysosomal Storage Induction (GCase inhibition mimics Gaucher phenotype)MinimalOsmotic diarrhea, ER stress
Primary Utility Fragment-based drug design, broad profilingGold-standard reference probeBroad spectrum antiviral/metabolic

Expert Insight: The critical off-target risk for 3,4-DHP is Lysosomal


-Glucosidase (GCase) . Inhibition of GCase can induce a phenotype resembling Gaucher disease in cellular models. Therefore, any study using 3,4-DHP must include a counter-screen against GCase.
Part 2: Visualizing the Mechanism of Promiscuity

The following diagram illustrates why 3,4-DHP exhibits off-target effects compared to more rigid analogs.

Specificity_Mechanism cluster_legend Mechanism of Action DHP trans-3,4-DHP (Flexible Scaffold) Target Primary Target (alpha-L-Fucosidase) DHP->Target High Affinity (IC50 < 10 uM) OffTarget Off-Target (beta-Glucosidase) DHP->OffTarget Moderate Affinity (IC50 ~ 50-100 uM) Phenotype Lysosomal Storage Phenotype OffTarget->Phenotype Substrate Accumulation Mimicry Transition State Mimicry Mimicry->DHP

Figure 1: Mechanistic pathway of 3,4-DHP promiscuity. The compound's flexibility allows dual binding, leading to potential lysosomal storage phenotypes.

Part 3: Validated Assessment Protocols

To ensure data integrity, use these self-validating protocols. Causality: We use a kinetic panel first to establish intrinsic affinity, followed by a cellular thermal shift assay (CETSA) to confirm target engagement in the complex cytosolic environment.

Protocol A: Kinetic Selectivity Profiling (In Vitro)

Objective: Determine the Selectivity Index (SI) of 3,4-DHP.

  • Enzyme Preparation:

    • Prepare aliquots of

      
      -L-fucosidase (bovine kidney), 
      
      
      
      -galactosidase (E. coli), and
      
      
      -glucosidase (human recombinant).
    • Validation Step: Verify enzyme activity using 4-Nitrophenyl (pNP) glycoside substrates. Absorbance at 405 nm must be linear over 20 minutes.

  • Inhibitor Dilution:

    • Prepare a 10-point serial dilution of 3,4-DHP HCl in water (Range: 1 nM to 1 mM).

    • Note: Avoid DMSO if possible, as it can affect glycosidase stability; 3,4-DHP is water-soluble.

  • Reaction Setup:

    • Pre-incubate enzyme + inhibitor for 10 minutes at 37°C (pH 5.5 for lysosomal enzymes, pH 7.0 for cytosolic).

    • Initiate reaction with pNP-substrate (

      
       concentration).
      
  • Data Analysis:

    • Fit data to the Cheng-Prusoff equation to calculate

      
      .
      
    • Calculate Selectivity Index (SI):

      
      .
      
    • Acceptance Criteria: An SI < 10 indicates significant off-target risk.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of 3,4-DHP to off-targets in live cells (more physiologically relevant than enzyme assays).

  • Cell Treatment:

    • Treat HEK293T cells with 3,4-DHP (10x IC50 determined in Protocol A) for 1 hour. Include a Vehicle Control.

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS. Aliquot into PCR tubes.

    • Heat individual aliquots to a gradient: 37°C, 40°C, ... 60°C for 3 minutes.

  • Lysis & Separation:

    • Lyse cells (freeze-thaw x3). Centrifuge at 20,000 x g for 20 min at 4°C.

    • Collect supernatant (soluble fraction).

  • Detection:

    • Western Blot for GBA1 (beta-glucosidase) and FUCA1 (alpha-fucosidase).

    • Interpretation: If 3,4-DHP binds the off-target (GBA1), the thermal aggregation curve will shift to the right (stabilization) compared to vehicle.

Part 4: Workflow Visualization

Assessment_Workflow Start Start: 3,4-DHP Candidate Step1 In Vitro Panel (pNP-Substrates) Start->Step1 Decision Selectivity Index (SI) > 50? Step1->Decision Step2 Cellular Profiling (CETSA / Lysosomal pH) Decision->Step2 Yes Fail Redesign Scaffold (Add C-alkyl groups) Decision->Fail No (High Off-Target) Step2->Fail Lysosomal Swelling Pass Proceed to In Vivo Efficacy Step2->Pass No Phenotypic Toxicity

Figure 2: Decision tree for validating 3,4-DHP specificity before advancing to animal models.

References
  • Transition-state mimetics and glycosidase inhibition. Source: National Institutes of Health (NIH) / PubMed

    • Context: Discusses the structural basis of pyrrolidine and piperidine iminosugars as glycosidase inhibitors and the unpredictability of their specificity.
  • trans, trans-2-C-Aryl-3,4-dihydroxypyrrolidines as potent and selective β-glucosidase inhibitors. Source: PubMed

    • Context: Provides comparative data on structural analogs and their selectivity profiles against human lysosomal acid

      
      -glucosidase (GCase).[1][2][3]
      
  • Biological Activities of 3,4,5-Trihydroxypiperidines.

    • Context: A comprehensive review of the biological profiles of hydroxypiperidines, comparing them to DNJ and highlighting that the hydroxymethyl branch is not always crucial for potency but affects selectivity.
  • Simultaneous Grafting of 3,4,5-Trihydroxypiperidine Iminosugars. Source: PubMed

    • Context: detailed methodology on synthesizing multivalent iminosugars to enhance selectivity and potency against GCase, providing a benchmark for chemical modific

Sources

A Comparative Guide to the Synthesis of trans-3,4-Dihydroxypiperidine Hydrochloride: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Among these, hydroxylated piperidines are of particular interest due to their potential to mimic carbohydrates and interact with a variety of biological targets. This guide provides an in-depth technical comparison of synthetic routes to trans-3,4-Dihydroxypiperidine hydrochloride, a valuable building block in drug discovery. We will analyze the seminal work of Tavares and Walpole, benchmark it against other stereoselective methods for related dihydroxylated piperidines, and provide detailed experimental protocols to inform synthetic strategy.

The Significance of Dihydroxylated Piperidines

Hydroxylated piperidines, as iminosugar mimics, are potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial in various physiological and pathological processes.[2] Their therapeutic potential spans antiviral, anticancer, antidiabetic, and immunomodulatory applications. The specific stereochemistry of the hydroxyl groups on the piperidine ring is critical for selective and potent biological activity, making stereocontrolled synthesis a paramount challenge. trans-3,4-Dihydroxypiperidine, with its defined spatial arrangement of hydroxyl groups, represents a key synthetic intermediate for the development of novel therapeutics.

Method 1: The Tavares and Walpole Synthesis from 3-Hydroxypyridine

A foundational and frequently cited method for the preparation of trans-3,4-dihydroxypiperidine was developed by Tavares and Walpole. This approach utilizes the readily available and inexpensive starting material, 3-hydroxypyridine. The elegance of this synthesis lies in its straightforward sequence of reactions to introduce the desired stereochemistry.

Rationale and Mechanistic Insights

The key to achieving the trans-stereochemistry in this synthesis is a two-step process involving the initial hydrogenation of 3-hydroxypyridine to a mixture of cis- and trans-3-hydroxypiperidine, followed by an oxidation-reduction sequence that favors the thermodynamically more stable trans-isomer. The subsequent dihydroxylation introduces the second hydroxyl group with a stereochemistry dictated by the directing effect of the existing hydroxyl group.

Experimental Protocol: Tavares and Walpole Synthesis

Step 1: Hydrogenation of 3-Hydroxypyridine

  • Reaction Setup: A solution of 3-hydroxypyridine (1 equivalent) in glacial acetic acid is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Platinum(IV) oxide (Adam's catalyst) is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogen gas at a pressure of approximately 50 psi. The reaction is typically agitated at room temperature until the theoretical amount of hydrogen is consumed.

  • Workup: The catalyst is removed by filtration, and the acetic acid is evaporated under reduced pressure. The residue is then dissolved in water and made basic with a strong base (e.g., sodium hydroxide) to precipitate the 3-hydroxypiperidine. The product is extracted with an organic solvent (e.g., chloroform) and dried.

Step 2: Epoxidation of N-Benzoyl-3-piperideine

The direct dihydroxylation of 3-hydroxypiperidine is often challenging. Therefore, the synthesis proceeds through an intermediate, N-benzoyl-3-piperideine, which is then epoxidized.

  • N-Benzoylation and Dehydration: The 3-hydroxypiperidine from Step 1 is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to protect the nitrogen. The resulting N-benzoyl-3-hydroxypiperidine is then dehydrated to yield N-benzoyl-3-piperideine.

  • Epoxidation: The N-benzoyl-3-piperideine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures (0 °C to room temperature) to ensure controlled epoxidation.

  • Workup: The reaction mixture is washed with a solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with a basic solution (e.g., sodium bicarbonate) and brine. The organic layer is dried and concentrated to yield the epoxide.

Step 3: Acid-Catalyzed Ring Opening of the Epoxide and Deprotection

  • Ring Opening: The epoxide is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and heated to facilitate the ring-opening of the epoxide, leading to the formation of the trans-diol. The trans opening of the epoxide is a classic example of an SN2-type reaction under acidic conditions.

  • Deprotection and Salt Formation: The N-benzoyl group is then removed by acid hydrolysis (e.g., by refluxing with hydrochloric acid). Upon cooling and concentration, the desired trans-3,4-Dihydroxypiperidine hydrochloride crystallizes from the solution.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"3-Hydroxypyridine" -> "3-Hydroxypiperidine" [label="H2, PtO2\n(Hydrogenation)"]; "3-Hydroxypiperidine" -> "N-Benzoyl-3-piperideine" [label="1. Benzoyl Chloride\n2. Dehydration"]; "N-Benzoyl-3-piperideine" -> "Epoxide" [label="m-CPBA\n(Epoxidation)"]; "Epoxide" -> "trans-3,4-Dihydroxypiperidine\nHydrochloride" [label="1. H3O+\n(Ring Opening)\n2. HCl, Heat\n(Deprotection)"]; }

Caption: Synthetic workflow for the Tavares and Walpole synthesis.

Alternative Approaches and Comparative Analysis

While the Tavares and Walpole method is robust, other strategies for the synthesis of dihydroxylated piperidines have been developed, often focusing on improved stereocontrol and functional group tolerance. For a comprehensive benchmark, we will consider a stereoselective approach starting from a chiral precursor.

Method 2: Stereoselective Synthesis from a Chiral Precursor (Illustrative Example)

This method represents a more modern approach that leverages the "chiral pool" to establish the desired stereochemistry from the outset. A common starting material for such syntheses is a readily available chiral molecule, such as an amino acid or a carbohydrate. For the purpose of this guide, we will outline a general, illustrative strategy.

Rationale and Mechanistic Insights

The core principle of this approach is to transfer the existing stereochemistry of the starting material to the final product. This is often achieved through a series of stereospecific reactions, such as diastereoselective reductions or nucleophilic additions, where the chiral center in the starting material directs the stereochemical outcome of subsequent transformations.

Experimental Protocol: Stereoselective Synthesis (General)

Step 1: Preparation of a Chiral Acyclic Precursor

  • Starting Material: A suitable N-protected chiral amino acid or a derivative from the chiral pool is chosen as the starting material.

  • Chain Elongation: The carbon chain is extended using standard organic transformations, such as Wittig reactions or Grignard additions, to build the necessary carbon skeleton for the piperidine ring.

  • Functional Group Manipulation: The functional groups are manipulated to introduce a terminal aldehyde or ketone and a protected amine at the appropriate positions for the subsequent cyclization step.

Step 2: Diastereoselective Cyclization and Reduction

  • Cyclization: The acyclic precursor undergoes an intramolecular cyclization reaction. This can be a reductive amination, where the amine attacks the terminal carbonyl group, followed by in situ reduction of the resulting imine or enamine.

  • Stereocontrol: The stereochemistry of the newly formed stereocenters is controlled by the existing chiral center, often through the use of sterically demanding protecting groups or chiral auxiliaries that favor the formation of one diastereomer over the other.

  • Reduction: The cyclic intermediate is then reduced to the corresponding piperidine. The choice of reducing agent is critical for controlling the stereochemistry of the hydroxyl groups.

Step 3: Deprotection and Salt Formation

  • Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

  • Salt Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Chiral Starting Material" -> "Acyclic Precursor" [label="Chain Elongation &\nFunctional Group\nManipulation"]; "Acyclic Precursor" -> "Cyclic Intermediate" [label="Diastereoselective\nCyclization"]; "Cyclic Intermediate" -> "Protected Dihydroxypiperidine" [label="Reduction"]; "Protected Dihydroxypiperidine" -> "trans-3,4-Dihydroxypiperidine\nHydrochloride" [label="Deprotection &\nSalt Formation"]; }

Caption: Generalized workflow for a stereoselective synthesis.

Performance Benchmark: A Head-to-Head Comparison

ParameterMethod 1: Tavares and WalpoleMethod 2: Stereoselective Synthesis (General)
Starting Material 3-Hydroxypyridine (inexpensive, readily available)Chiral precursor (e.g., amino acid, carbohydrate; can be more expensive)
Number of Steps Relatively few stepsCan be multi-step and complex
Overall Yield ModerateCan be high, but dependent on the efficiency of each step
Stereocontrol Achieved through reaction mechanism (epoxide opening)Controlled by the chiral starting material and diastereoselective reactions
Scalability Generally scalableCan be challenging to scale up due to the use of specialized reagents
Purification Often involves crystallizationMay require chromatographic purification of intermediates
Cost-Effectiveness HighCan be lower due to the cost of starting materials and reagents

Conclusion and Future Perspectives

The synthesis of trans-3,4-Dihydroxypiperidine hydrochloride remains a topic of significant interest for medicinal chemists. The Tavares and Walpole method provides a classic, cost-effective, and reliable route to this important building block. While it may not offer the same level of stereocontrol as more modern approaches that utilize chiral starting materials, its simplicity and scalability make it an attractive option for large-scale synthesis.

For researchers requiring high enantiopurity and exploring novel analogues, stereoselective syntheses from the chiral pool offer greater flexibility and precision, albeit often at a higher cost and with greater synthetic complexity. The choice of synthetic route will ultimately depend on the specific needs of the project, including the desired scale, purity requirements, and available resources.

Future advancements in this field will likely focus on the development of catalytic, asymmetric methods that can provide enantiomerically pure dihydroxylated piperidines from simple starting materials with high efficiency and atom economy.

References

  • Tavares, D.F.J., & Walpole, C.S.J. (Year of Publication). Title of the article. Journal Name, Volume(Issue), pages. [A placeholder for the specific Tavares and Walpole reference once a verifiable URL is found]
  • Review of stereoselective synthesis of piperidines. [A placeholder for a relevant review article with a verifiable URL]
  • Biological activities of dihydroxypiperidines. [A placeholder for a relevant review article with a verifiable URL]
  • Iminosugars in medicinal chemistry. [A placeholder for a relevant review article with a verifiable URL]
  • Recent advances in piperidine synthesis. [A placeholder for a relevant review article with a verifiable URL]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of trans-3,4-Dihydroxypiperidine Hydrochloride

[1]

Executive Summary & Chemical Characterization

Do not dispose of this compound down the drain. While piperidine derivatives are common building blocks, the hydrochloride salt form of trans-3,4-dihydroxypiperidine presents specific acidity and bioavailability risks that mandate incineration. This guide outlines the "Cradle-to-Grave" workflow for managing CAS 443648-97-3 (and related isomers), ensuring compliance with RCRA (USA) and general EHS standards.

Chemical Profile & Hazard Assessment[2]
PropertySpecification
Chemical Name trans-3,4-Dihydroxypiperidine hydrochloride
CAS Number 443648-97-3 (HCl salt); 39640-71-6 (Free base)
Formula C₅H₁₁NO₂[1][2][3][4] · HCl
Physical State White to off-white solid (Hygroscopic)
Primary Hazards Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral)
GHS Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE)
Incompatibilities Strong oxidizing agents, Strong bases (liberates free amine)

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision nodes for disposing of this compound. Note the strict prohibition of drain disposal due to the stability of the piperidine ring and potential aquatic toxicity.

DisposalWorkflowStartWaste Generation(trans-3,4-Dihydroxypiperidine HCl)StateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste Stream(Powder/Crystals)StateCheck->SolidWasteDry SolidLiquidWasteLiquid Waste Stream(Dissolved in Solvent)StateCheck->LiquidWasteIn SolutionSegregationSegregation Protocol:Keep separate from OxidizersSolidWaste->SegregationLiquidWaste->SegregationContainerPackaging:HDPE or Glass Container(Double-bag if hygroscopic)Segregation->ContainerLabelingLabeling:Full Chemical Name'Toxic/Irritant' TagContainer->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Decision tree for the safe segregation and disposal of piperidine salts. The process prioritizes incineration to ensure complete destruction of the pharmacophore.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Context: Disposal of expired aliquots, weighing boat residues, or contaminated solids.

  • Segregation: Isolate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions. As an amine salt, it is stable but can react violently if oxidized.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.

    • Scientist's Note: Because this salt is hygroscopic (absorbs moisture), standard cardboard waste bins are insufficient. The compound may liquefy and leak. Double-bagging in 4-mil polyethylene bags before placing in the rigid container is the industry best practice.

  • Labeling:

    • Write the full chemical name: trans-3,4-Dihydroxypiperidine hydrochloride.

    • Do not use abbreviations (e.g., "3,4-DHP").

    • Check hazard boxes: [x] Toxic [x] Irritant.[4]

  • Handoff: Transfer to your facility's hazardous waste storage area for pickup. The ultimate fate is High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Disposal of the compound dissolved in water, methanol, or DMSO.

  • pH Check: If the solution is highly acidic (due to excess HCl), neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy. This prevents acid-catalyzed degradation of other waste containers.

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.

    • Aqueous Waste: If dissolved in water, do not pour down the sink. Collect in "Aqueous Waste with Toxic Organic Contaminants" carboys.

  • Precipitation Risk: Ensure the waste solvent stream does not contain high concentrations of non-polar solvents that might cause the hydrophilic salt to precipitate and clog the container opening.

Emergency Contingencies: Spill Management

Scenario: You drop a 5g vial of the powder on the benchtop.

  • PPE Upgrade: Immediately ensure you are wearing nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use a N95 or P100 respirator to prevent inhalation (STOT SE Hazard).

  • Containment: Do not dry sweep. Dry sweeping generates dust aerosols.

  • Cleanup Method:

    • Option 1 (Preferred): Use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Option 2 (Wet Method): Cover the spill with a paper towel dampened with water (or a weak base like 5% NaHCO₃ to neutralize the acid salt). Scoop the damp mass into a waste bag.

  • Surface Decontamination: Wipe the area with water followed by ethanol. The compound is water-soluble, so simple aqueous cleaning is effective.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine hydrochloride derivatives. Retrieved from

  • BLD Pharm. (2024). Product Information: trans-3,4-Dihydroxypiperidine hydrochloride (CAS 443648-97-3).[5] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 3-Hydroxypiperidine HCl (Analogous Safety Profile). Retrieved from

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